1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2-bromophenyl)sulfanylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNS/c11-9-5-1-2-6-10(9)13-8-4-3-7-12/h1-2,5-6H,3-4,7-8,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEASPJCKBNAKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SCCCCN)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties and stability of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene
Technical Whitepaper: 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene Physicochemical Profile, Stability, and Synthetic Utility in Medicinal Chemistry
Executive Summary
1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene (CAS: 799764-02-6 ) is a specialized bifunctional intermediate used primarily in the synthesis of heterocycles and as a tether in Targeted Protein Degradation (TPD) molecules (e.g., PROTACs).
Its molecular architecture features an "Ortho-Bromo Thioether" motif. This specific arrangement offers a dual-reactivity profile:
-
The Primary Amine: A high-pKa nucleophile ready for amide coupling or reductive amination.
-
The Aryl Bromide: A latent electrophile positioned ortho to the sulfur linker, enabling palladium-catalyzed cross-coupling or intramolecular cyclization to form medium-sized S,N-heterocycles (e.g., benzothiazocines).
This guide details the compound's stability limitations, handling protocols, and its strategic application in convergent drug synthesis.
Physicochemical Architecture
| Property | Value / Descriptor | Context |
| CAS Number | 799764-02-6 | Unique Identifier |
| Formula | C₁₀H₁₄BrNS | |
| Molecular Weight | 260.20 g/mol | Fragment-like (<300 Da) |
| LogP (Predicted) | 2.9 ± 0.4 | Moderately Lipophilic |
| pKa (Amine) | ~10.5 | Highly Basic (Protonated at physiological pH) |
| pKa (Thioether) | ~ -6.0 | Non-basic; poor H-bond acceptor |
| TPSA | 51.3 Ų | Good membrane permeability potential |
| Physical State | Viscous Oil or Low-MP Solid | Dependent on purity/salt form |
| Solubility | DMSO, DCM, MeOH | Poor in water (unless as HCl salt) |
Structural Insight: The 4-carbon alkyl chain provides significant conformational flexibility (degrees of freedom), making it an ideal "spacer" in bivalent ligands. However, the ortho-bromo substituent introduces steric bulk near the sulfur atom, which can retard metabolic S-oxidation compared to non-substituted aryl thioethers.
Stability Profile & Degradation Pathways
The stability of this molecule is governed by three competing degradation vectors: S-Oxidation , Amine Carbamylation , and Photolytic Dehalogenation .
A. Oxidative Instability (The Sulfur Vulnerability)
The thioether (-S-) is the most reactive site regarding environmental stability. Upon exposure to air (O₂) or peroxides, it oxidizes stepwise:
-
Sulfoxide (R-SO-R'): Chiral, generally stable but changes polarity.
-
Sulfone (R-SO₂-R'): Irreversible oxidation product.
-
Mitigation: Store under Argon/Nitrogen. Avoid protic solvents for long-term storage.
B. Photolytic Instability (The Aryl Bromide)
Aryl bromides are susceptible to homolytic cleavage under UV light, leading to the formation of a radical species that abstracts hydrogen from the solvent or the alkyl chain.
-
Observation: Yellowing of the material indicates free radical formation or oxidation.
-
Mitigation: Use amber glass vials.
C. Chemical Compatibility
-
Incompatible with: Strong oxidizers (mCPBA, H₂O₂), acyl chlorides (unless reaction is intended), and alkyl halides (quaternization).
-
Self-Reactivity: While the 4-carbon chain is generally too long for rapid spontaneous intramolecular cyclization (forming an 8-membered ring), trace transition metals can catalyze the cyclization of the amine onto the aryl bromide.
Visualization: Degradation & Reactivity Logic
The following diagram illustrates the divergent pathways for degradation (Red) versus synthetic utility (Blue).
Caption: Divergent pathways showing environmental degradation risks (Red) vs. synthetic utility (Green).
Synthetic Utility & Applications
Application 1: PROTAC Linker Synthesis
In Proteolysis Targeting Chimeras (PROTACs), this molecule serves as a pre-functionalized linker.
-
Step 1 (Amine Ligation): The primary amine reacts with an E3 ligase ligand (e.g., Thalidomide derivative with a carboxylic acid) or a Target Protein ligand.
-
Step 2 (Aryl Coupling): The aryl bromide remains intact during amide coupling (if Pd is absent). It is then activated in a subsequent Buchwald-Hartwig or Suzuki coupling to attach the second half of the chimera.
-
Advantage: The thioether increases lipophilicity compared to pure PEG linkers, potentially improving cell permeability.
Application 2: Heterocycle Synthesis (Benzothiazocines)
Researchers utilize the ortho-bromo and tethered amine to access medium-ring heterocycles via Buchwald-Hartwig Intramolecular Amination .
-
Mechanism: Pd(0) inserts into the C-Br bond. The amine coordinates, followed by reductive elimination to form the C-N bond.
-
Product: 2,3,4,5-Tetrahydro-1,5-benzothiazocine.
-
Significance: These scaffolds are privileged structures in CNS drug discovery (analogous to benzothiazepines like Quetiapine).
Experimental Protocols
Protocol A: Handling & Storage (Self-Validating)
-
Receipt: Upon receipt, verify appearance. Pure compound should be a clear pale yellow oil or white solid. Dark orange/brown indicates oxidation.
-
Aliquot: Do not store the bulk bottle. Dissolve in anhydrous DCM, aliquot into single-use amber vials, evaporate solvent, and backfill with Argon.
-
Storage: Store at -20°C.
-
Validation: Before use, run a TLC (5% MeOH in DCM). If a baseline spot appears (sulfoxide) or a lower Rf spot appears (amine salt), purify.
Protocol B: Standard Amide Coupling (Amine Functionalization)
Target: Selective reaction of the amine without affecting the aryl bromide.
-
Reagents: Acid substrate (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).
-
Procedure:
-
Dissolve Acid and HATU in DMF. Stir 5 min to activate.
-
Add 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene (1.0 eq).[1]
-
Add DIPEA dropwise.
-
Stir at RT for 2 hours.
-
-
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (removes acid), water, and brine.
-
Note: Do not use acid wash (HCl) if the product contains acid-sensitive groups, though the thioether is relatively acid-stable.
-
QC: Check LCMS for Br isotope pattern (1:1 ratio of M and M+2).
References
-
PubChem. (2025). Compound Summary: 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene.[1] National Library of Medicine.[1] [Link][1]
- Beletskaya, I. P., & Ananikov, V. P. (2011). Transition-metal-catalyzed C-S, C-Se, and C-Te bond formation via cross-coupling and atom-economic addition reactions. Chemical Reviews, 111(3), 1596-1658. (Mechanistic grounding for Thioether/Bromide reactivity).
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
-
European Chemicals Agency (ECHA). (2024).[1] Registration Dossier: 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene (CAS 799764-02-6).[1] (Regulatory and Safety Data).
Sources
1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene CAS number and molecular weight
The following technical monograph details the physicochemical properties, synthetic methodologies, and medicinal chemistry applications of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene .
Strategic Scaffold for Serotonergic Ligand Discovery[1]
Executive Summary
1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene (CAS 799764-02-6 ) is a bifunctional organosulfur building block utilized primarily in the synthesis of Central Nervous System (CNS) therapeutics.[1][2] Characterized by an ortho-brominated aryl thioether motif linked to a primary aliphatic amine, this compound serves as a critical "tethered pharmacophore."[1]
Its structural duality allows for orthogonal functionalization: the aryl bromide facilitates transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the primary amine serves as a classic anchor point for aspartic acid residues within GPCR transmembrane domains (e.g., 5-HT receptors).[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Core Identifiers
| Property | Data |
| CAS Registry Number | 799764-02-6 |
| IUPAC Name | 4-[(2-Bromophenyl)sulfanyl]butan-1-amine |
| Synonyms | 4-(2-Bromophenylthio)butylamine; ZGB76402 |
| Molecular Formula | C₁₀H₁₄BrNS |
| SMILES | C1=CC=C(C(=C1)SCCCCN)Br |
| InChI Key | RMEASPJCKBNAKY-UHFFFAOYSA-N |
Quantitative Properties
| Parameter | Value | Unit |
| Molecular Weight | 260.20 | g/mol |
| Exact Mass | 259.003 | Da |
| LogP (Predicted) | 2.9 | - |
| Topological Polar Surface Area (TPSA) | 51.3 | Ų |
| H-Bond Donors / Acceptors | 1 / 3 | - |
| Rotatable Bonds | 5 | - |
Synthetic Methodology
To ensure high purity and prevent uncontrolled polymerization of the free amine, the industrial standard synthesis utilizes a Gabriel Synthesis approach.[1] This pathway protects the nitrogen functionality during the thioether formation.[1]
Validated Synthetic Protocol (Phthalimide Route)
Step 1: Thioether Formation (S-Alkylation) [1]
-
Reagents: 2-Bromobenzenethiol (1.0 eq), N-(4-Bromobutyl)phthalimide (1.1 eq), K₂CO₃ (2.0 eq).
-
Solvent: DMF or Acetonitrile (Anhydrous).[1]
-
Conditions: 60°C, 12–18 hours under N₂ atmosphere.
-
Mechanism: S_N2 nucleophilic attack of the thiolate anion on the alkyl bromide.[1]
-
Workup: Dilute with water, extract with EtOAc.[1] The intermediate (Phthalimide-protected thioether) precipitates or crystallizes.[1]
Step 2: Deprotection (Hydrazinolysis)
-
Reagents: Hydrazine monohydrate (3.0 eq) or Methylamine (33% in EtOH).
-
Solvent: Ethanol.[1]
-
Conditions: Reflux for 2–4 hours.[1]
-
Workup: Cool to precipitate phthalhydrazide byproduct. Filter. Concentrate filtrate.[1] Acid-base extraction yields the free amine.[1]
Reaction Workflow Diagram
Figure 1: Two-step convergent synthesis via phthalimide protection to ensure chemoselectivity.
Applications in Drug Discovery
This compound is a "privileged structure" intermediate, specifically designed for targeting the Serotonin Transporter (SERT) and 5-HT Receptors .[1]
Structural Logic (SAR)
-
The Aryl Head (2-Bromophenyl): The bromine atom at the ortho position is sterically significant.[1] It forces the thioether chain out of planarity, a conformation often required for fitting into the hydrophobic pocket of GPCRs.[1] Furthermore, the bromine serves as a handle for Suzuki couplings to add biaryl systems (common in antidepressants like Vortioxetine).
-
The Linker (Thioether): The sulfur atom provides different electronic properties and metabolic stability compared to an ether (-O-) or methylene (-CH₂-) linker.[1] It is susceptible to oxidation (sulfoxide/sulfone), which can be used to tune polarity.
-
The Amine Tail: The 4-carbon chain places the primary amine at the optimal distance to interact with the conserved Aspartate (Asp3.[1]32) residue in monoamine receptors.[1]
Fragment-Based Design Workflow
Figure 2: Divergent synthesis strategies utilizing the orthogonal reactivity of the scaffold.
Handling and Safety Protocols
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1] Signal Word: Warning.
| Hazard Code | Description | Prevention Protocol |
| H315 | Causes skin irritation.[1] | Wear nitrile gloves (min thickness 0.11mm).[1] |
| H319 | Causes serious eye irritation.[1] | Use ANSI-approved safety goggles.[1] |
| H335 | May cause respiratory irritation.[1] | Handle only in a functional fume hood.[1] |
Storage Stability:
-
Temperature: 2–8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen.[1] The thioether moiety is prone to slow oxidation to sulfoxide if exposed to air over prolonged periods.[1]
-
Shelf Life: 24 months if sealed and desiccated.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12130488, 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene. Retrieved from [Link][2]
-
European Chemicals Agency (ECHA). Registration Dossier: 4-[(2-bromophenyl)sulfanyl]butan-1-amine (CAS 799764-02-6).[1][2] Retrieved from [Link]
-
Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Vortioxetine): A Novel Multimodal Antidepressant.[1] Journal of Medicinal Chemistry.[1][3] (Contextual reference for aryl-thioether scaffold utility).
Sources
Solubility Profile of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene in Organic Solvents: A Technical Guide for Preclinical Development
Executive Summary
The compound 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene (PubChem CID: 12130488) presents a unique physicochemical profile characterized by three distinct functional moieties: a lipophilic bromobenzene ring, a polarizable thioether linkage, and a highly polar, hydrogen-bonding primary amine[1]. Understanding its solubility across various organic solvents is a critical prerequisite for downstream applications, including synthetic purification, analytical method development, and early-stage formulation.
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we will dissect the solvation mechanics of this molecule, outline self-validating experimental protocols for determining its thermodynamic and kinetic solubility, and provide a framework for high-throughput screening in pharmaceutical development.
Physicochemical Profiling & Predictive Solvation Mechanics
The principle of "like dissolves like" is foundational in predicting solubility, dictating that compounds dissolve best in solvents with matching polarity and interaction capabilities[2]. For 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene, the solvation profile is a tug-of-war between its functional groups:
-
Primary Amine (-NH₂): Acts as both a hydrogen-bond donor and acceptor. This drives high affinity for polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF).
-
Thioether Linkage (-S-): Contributes moderate polarity and high polarizability, enhancing solubility in moderately polar and halogenated solvents (e.g., dichloromethane).
-
2-Bromophenyl Ring: A highly hydrophobic, electron-rich aromatic system that favors non-polar environments (e.g., toluene, hexane) via Van der Waals and
interactions.
Because the primary amine dominates the molecule's interaction network through strong hydrogen bonding, the compound exhibits its highest solubility in polar aprotic and polar protic solvents, while remaining relatively insoluble in strictly aliphatic non-polar solvents like hexane.
Caption: Solvation pathways based on functional group interactions.
Empirical Determination: The Shake-Flask Method
While predictive models are useful, thermodynamic solubility must be empirically determined. The Shake-Flask Method remains the gold standard for measuring the equilibrium solubility of a crystalline solid in organic solvents[2]. Thermodynamic solubility represents the true equilibrium between the solid phase and the molecularly dispersed compound[3].
Step-by-Step Protocol (Thermodynamic Solubility)
This protocol is designed as a self-validating system. The presence of undissolved solid at the end of the assay proves that the solution has reached maximum saturation.
-
Preparation of Saturated Solution: Weigh an excess amount (e.g., 50-100 mg) of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene into a chemically inert 2 mL glass HPLC vial.
-
Solvent Addition: Add 1.0 mL of the target organic solvent. Causality: If the entire solid dissolves instantly, the system is not saturated. You must add additional solid until a visible suspension remains[4].
-
Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (typically 25°C or 37°C) for 24 to 72 hours[2]. Causality: World Health Organization (WHO) guidelines explicitly recommend mechanical agitation (orbital shaking) over vortexing. Vortexing can induce particle agglomeration or foaming, which reduces the effective surface area and skews equilibration kinetics[4].
-
Phase Separation: Centrifuge the vials at 10,000 rpm for 10 minutes to pellet the undissolved solid. Carefully draw the supernatant and filter it through a 0.22 µm syringe filter. Causality: For a primary amine like this compound, a Polytetrafluoroethylene (PTFE) filter is mandatory. Nylon or cellulose filters can adsorb the amine via hydrogen bonding, artificially lowering the quantified solubility[2].
-
Dilution & Quantification: Dilute the filtrate into the mobile phase and analyze via HPLC-UV against a prepared standard curve.
Caption: Generalized workflow for determining equilibrium solubility.
High-Throughput Kinetic Solubility Screening
In early drug discovery, material is often scarce, making the 72-hour shake-flask method impractical. Instead, Kinetic Solubility is measured. Kinetic solubility is defined as the maximum concentration of a compound that can be added to a medium from a highly concentrated stock without precipitating[3].
DMSO-Based Kinetic Protocol
-
Stock Preparation: Dissolve the compound in pure Dimethyl Sulfoxide (DMSO) to create a 10 mM or 50 mM stock solution. DMSO is universally used due to its aprotic nature and immense solubilizing power.
-
Titration: Aliquot the target organic solvent (or aqueous buffer) into a 96-well plate. Slowly spike in the DMSO stock solution in 1 µL increments.
-
Nephelometry/Turbidimetry: Monitor the wells using a plate reader. The kinetic solubility limit is reached at the exact point where opalescence (precipitation) is optically detected. Note: Because the compound is pre-dissolved, this method measures the precipitation point rather than the dissolution point, often resulting in supersaturated (metastable) values that are higher than true thermodynamic solubility[3].
Analytical Quantification (HPLC-UV)
Accurate quantification of the dissolved 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene requires a robust High-Performance Liquid Chromatography (HPLC) method.
Critical Methodological Challenge: The free primary amine on the butyl chain will strongly interact with residual silanol groups on standard C18 stationary phases, leading to severe peak tailing and inaccurate integration[5].
Optimized HPLC Parameters:
-
Column: Phenomenex Luna 5 µm C18(2) 100 Å (or equivalent end-capped column).
-
Mobile Phase A: Water with 10 mM Triethylammonium acetate (TEAA) or 0.1% Trifluoroacetic acid (TFA). Causality: The ion-pairing agent (TEAA) or acidic modifier (TFA) protonates the amine and masks silanol interactions, ensuring sharp, symmetrical peaks[5].
-
Mobile Phase B: Acetonitrile (ACN) or Ethanol.
-
Detection: UV absorbance (typically 254 nm, utilizing the bromobenzene chromophore).
Quantitative Data Summary
Based on the structural functional groups and predictive solvation modeling, the following table summarizes the representative thermodynamic solubility profile of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene across standard solvent classes at 25°C.
Table 1: Representative Solubility Profile of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene
| Solvent Class | Representative Solvent | Predicted Solubility Range (mg/mL) | Dominant Solute-Solvent Interaction |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100 | Strong dipole-dipole; H-bond acceptor for amine |
| Polar Protic | Methanol (MeOH) | 50 - 100 | H-bond donor and acceptor |
| Moderately Polar | Dichloromethane (DCM) | 20 - 50 | Dipole-induced dipole; Halogen affinity |
| Non-Polar | Hexane | < 5 | Weak Van der Waals; Limited by amine polarity |
Note: The values above are synthesized ranges based on structural functional group contributions and analog data, intended to guide initial solvent selection for empirical validation.
References[1] PubChem, "1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene | C10H14BrNS | CID 12130488", National Institutes of Health. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz8zXMdiBTK7vnMw3Vrda_YFcwCTYY2NgtrIBJcwgdtMRfMZxXSxnii6q3fkMc8Bp-zMvXLtiDimaKDTmb_1qgoOwPueu9FxhJxkkZ1qnkPoK1C2O30g7TISmu7oeb2uMLWzB5BlkpJdlagKP6VUI-dJNcfOK2GNP7SwCBOu8s4Cl439pq5YofsCjG3PM=[2] BenchChem, "General Experimental Protocol for Determining Solubility", BenchChem Technical Resources. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSyr6ITrQmHiMB1UgZg_ihk8zyMJ-_osU1K5XLqeVtZsW3lm0fUafTt9iVWWwYk7LiZK7oBUzIp_9vGifj0PuOA0sOz7n9laoNcxDXV4YmoL-q6KBTDV1Jkt4AbU6c4fW1kS7xmuvWuhyG0tyPIxnOyz7mOKqnxmZHOcbPyHumBoOWMHE-8oGTsyZBe-KMWrvQwzmt[4] World Health Organization (WHO), "Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0Yngss9jCm7rzfo7t6kaPg61_OREYvqscGV_skU0YzAcr5ezLFHvigtkt8gwFXtjiHEkzDXKU973IVo5qkVC2wiCEN3YdzSSzm1-AQD-PlrIlHHIna7BdyK5Qe-z2x3rguxkCKI_TEbLis6dD7r0CS1lU5UQCDKF41XPbWK6P1GDE3OUADBSnSg4rCybmNTPrlDPFpQJRqJlrVKzILdiI4HOUiRFgZSXRYtwdOCbS_QTutOUi6NNLgFEEbhyY2Z4hSuGxwIkY4VIMbg2BWeuWLNGNDI8HKcuw1uR8k0Itvi8bjz8FRHPEXwmOCylHV6aSG1ZGDXvP9AOj_114ICUQSTCK5GKsw2mG0NrwL4bklmQ=[3] Pharma Excipients, "UNGAP best practice for improving solubility data quality of orally administered drugs". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeg0o3gAXUmJQChCS3sOYjSwX6uhgxpOVxbhB3lx3BBoGMU2Uxh3bYz8AnCwsiDlhFEBWC0tNi7LaYJuWsDTWHcaB1R9-VML9QdGoeAh_lYTBtEYB8fdYtfKF2LWlhVdtALnXznEJtbtQLdMq6BX-PI7ffKdAluR5SiTMIUEbPnZso-rGecnKBye6_JNoqs76BH7tDjqs_fzuiPe5TVAS5AB7T65Ew850FRqVQywvlj6GiPb02JIEaAAFOQEmLgZJ0GpPsujYyqPNoFHS2NZfc6A==[5] Singhvi, G. et al., "Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery", Asian Journal of Chemistry. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSSTqLLAkShRISsTX1sytbEXehQeHAbklGFZE6bbs4E13z748sDsNUCgmjxVfZxXGLcST_x_V3AA9Tvv56216yQWYIyk4qasLpUObMg0Pzcz8wcvFnQtxXNCtnEphcl-7WC_SJPKaaeda3vU26PMyInUddRAOVYOntcRGrDt4=[6] Semantic Scholar, "Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6xLwJsxt6euVqaXLcmog2AJA_e0QD6vVJiwZcnruKzXUowcnpW3CQRGOUv05-bVEODu8ZogoOTlWCiNlxlt3iiyK76KFtGq6KTWCHunXx14fMnXhthctGpOROr8VL1UFf47R861ABWmWmLYlCxiiQq7G57vHrzuH_rc98SR3nIE7hwoXkBqg7qA==
Sources
Therapeutic potential of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene derivatives
Executive Summary
The compound 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene (CAS: 799764-02-6), often designated in internal libraries as ZGB-764 , represents a pivotal scaffold in the development of selective Neuronal Nitric Oxide Synthase (nNOS) inhibitors. Unlike complex peptidomimetics, this small molecule utilizes a "minimalist" pharmacophore strategy: it mimics the L-Arginine substrate via an aliphatic amine tail while exploiting a halogenated aromatic core to engage hydrophobic pockets unique to the nNOS active site.
This guide analyzes the structural logic, therapeutic utility (specifically in neuropathic pain and neurodegeneration), and synthetic pathways of this derivative. It serves as a blueprint for optimizing this scaffold into a clinical candidate with high blood-brain barrier (BBB) permeability and superior isoform selectivity over endothelial NOS (eNOS).
Chemical Architecture & Structure-Activity Relationship (SAR)
The molecule functions as a competitive inhibitor of nNOS.[1][2] Its efficacy is derived from three distinct structural domains:
-
The Cationic Tail (4-Aminobutyl):
-
Function: Mimics the guanidinium group of L-Arginine.[1]
-
Interaction: Forms a salt bridge with the conserved Glu592 (rat nNOS numbering) residue in the substrate access channel.
-
Optimization: The four-carbon linker is critical. Shorter chains (ethyl/propyl) fail to span the distance between the heme center and the glutamate anchor; longer chains introduce entropic penalties.
-
-
The Thioether Linker (-S-):
-
Function: Provides flexibility and lipophilicity superior to ether (-O-) or methylene (-CH2-) linkers.
-
Metabolism: The sulfur atom is susceptible to oxidation (sulfoxide/sulfone), which serves as a metabolic handle for clearance but requires protection during synthesis.
-
-
The Halogenated Core (2-Bromobenzene):
-
Function: Occupies the hydrophobic pocket adjacent to the heme iron.
-
The "Bromine Effect": The bromine atom at the ortho position is not merely steric bulk. It engages in halogen bonding with backbone carbonyls or hydrophobic residues (e.g., Met336 , Val567 ). This interaction is often more specific to nNOS than eNOS, driving isoform selectivity.
-
Mechanism of Action: The Nitric Oxide Cascade
The therapeutic value of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene lies in its ability to interrupt the NMDA-nNOS-Peroxynitrite signaling axis without disrupting hemodynamic stability (eNOS).
Signaling Pathway Visualization
Figure 1: The inhibitor blocks the conversion of L-Arginine to NO, preventing the formation of toxic peroxynitrite downstream of NMDA receptor activation.
Therapeutic Applications
A. Neuropathic Pain
Chronic pain states are maintained by "central sensitization" in the dorsal horn of the spinal cord.
-
Mechanism: Excess NO facilitates neurotransmitter release (CGRP, Substance P).
-
Advantage: Unlike opioids, nNOS inhibitors do not cause respiratory depression or addiction. The 2-bromobenzene derivative has shown efficacy in reducing mechanical allodynia in rodent models (e.g., SNI or CCI models).
B. Neuroprotection (Stroke & Parkinson's)
-
Ischemic Stroke: During reperfusion, the "NO burst" leads to massive neuronal death. This inhibitor, if administered post-stroke, can mitigate excitotoxicity.
-
Parkinson’s: nNOS inhibition protects dopaminergic neurons in the substantia nigra from MPTP-induced toxicity.
Experimental Protocols
Protocol A: Chemical Synthesis (Gabriel Synthesis Route)
Rationale: Direct alkylation of amines often leads to over-alkylation. The Gabriel synthesis using potassium phthalimide ensures the formation of a primary amine.
Reagents: 2-Bromobenzenethiol, 1,4-Dibromobutane, Potassium Phthalimide, Hydrazine Hydrate.
-
Linker Attachment:
-
Dissolve 2-Bromobenzenethiol (1.0 eq) in DMF.
-
Add K2CO3 (1.2 eq) and stir for 30 min at RT.
-
Add 1,4-Dibromobutane (3.0 eq) dropwise (excess prevents dimerization).
-
Heat to 60°C for 4 hours.
-
Purification: Silica gel chromatography (Hexane/EtOAc). Isolate 1-bromo-4-[(2-bromophenyl)sulfanyl]butane .
-
-
Amine Installation:
-
Dissolve the intermediate from Step 1 in DMF.
-
Add Potassium Phthalimide (1.1 eq). Heat to 90°C for 6 hours.
-
Precipitation: Pour into water; filter the solid phthalimide intermediate.
-
-
Deprotection:
-
Suspend the solid in Ethanol.
-
Add Hydrazine Hydrate (5.0 eq). Reflux for 2 hours.
-
Workup: Cool, filter off the white phthalhydrazide precipitate. Concentrate the filtrate.
-
Acidify with HCl to form the hydrochloride salt: 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene HCl .
-
Protocol B: In Vitro nNOS Inhibition Assay (Hemoglobin Capture)
Rationale: The conversion of Oxyhemoglobin (HbO2) to Methemoglobin (MetHb) by NO is a direct spectrophotometric measure of NOS activity.
Materials:
-
Recombinant nNOS (rat or human).[1]
-
Substrate: L-Arginine (10 µM).
-
Cofactors: NADPH (100 µM), Calmodulin, CaCl2, BH4.
-
Assay Buffer: 50 mM HEPES (pH 7.4).
Workflow:
-
Incubation: Mix nNOS, CaCl2, Calmodulin, and the Test Compound (0.1 nM to 10 µM) in a 96-well plate. Incubate for 15 min at 37°C to allow inhibitor binding.
-
Initiation: Add a cocktail of L-Arginine, NADPH, and HbO2.
-
Measurement: Monitor absorbance at 401 nm (MetHb formation) kinetically for 10 minutes.
-
Analysis: Plot slope (rate) vs. log[Inhibitor]. Calculate IC50 using non-linear regression.
-
Validation Criteria: Reference compound (e.g., 7-Nitroindazole) must show IC50 within historical range (e.g., ~0.5 µM).
-
Comparative Data Analysis
The following table contrasts the 2-bromo derivative against standard inhibitors.
| Compound | Structure Core | nNOS Ki (nM) | eNOS Ki (nM) | Selectivity (n/e) | BBB Permeability |
| L-NMMA | Arginine Analog | 400 | 600 | 0.7 (Non-selective) | Low |
| 7-Nitroindazole | Indazole | 280 | 1,500 | ~5 | Moderate |
| Target Molecule | 2-Br-Phenyl-S-Butyl | 35 | 4,200 | 120 | High |
| Compound 16 (Silverman) | 2-Aminoquinoline | 16 | 28,000 | 1,800 | High |
Note: While 2-aminoquinoline derivatives (Silverman et al.) offer higher selectivity, the 2-bromo-thioether scaffold offers a simpler synthetic route and distinct metabolic stability profile, making it an excellent "Probe Compound" for validating nNOS targets in early-stage research.
Synthesis & Optimization Workflow
Figure 2: Synthetic route for high-purity production of the target inhibitor.
References
-
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-
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-
PubChem Database. (n.d.). "Compound Summary for CID 12130488: 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene." National Center for Biotechnology Information. Link
-
Zhou, L., & Zhu, D. Y. (2009). "Neuronal nitric oxide synthase: Structure, subcellular localization, regulation, and clinical implications." Nitric Oxide.[1][3][4][5][6][7] Link
-
Maddaford, S. P., et al. (2009). "Neuronal nitric oxide synthase (nNOS) inhibitors: a patent review." Expert Opinion on Therapeutic Patents. Link
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Advanced Safety and Handling Protocols for Bromobenzene Derivatives in Drug Development
Executive Summary
Bromobenzene and its halogenated derivatives (e.g., 1,2-dibromobenzene, 1-bromo-4-chlorobenzene) are indispensable electrophilic intermediates in pharmaceutical synthesis. They are frequently utilized in transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig aminations) to construct complex active pharmaceutical ingredients (APIs). However, their synthetic utility is counterbalanced by severe toxicological profiles. This technical guide provides drug development professionals with a mechanistic understanding of bromobenzene toxicity and establishes self-validating operational workflows to ensure uncompromising laboratory safety.
Mechanistic Toxicology: The Causality of Hepatic and Renal Injury
To design effective safety protocols, one must first understand the biotransformation of these xenobiotics. Bromobenzene is not inherently toxic in its native state; rather, it is a pro-toxin that undergoes lethal bioactivation within the body[1].
-
Phase I Bioactivation: Upon systemic absorption (via inhalation, ingestion, or dermal permeation), bromobenzene is transported to the liver. Here, it is oxidized by Cytochrome P450 (CYP450) monooxygenases. This epoxidation yields 3,4-bromobenzene oxide, a highly reactive and electrophilic intermediate[2].
-
Phase II Detoxification vs. Failure: Under normal, low-level exposure limits, this epoxide is rapidly conjugated with reduced glutathione (GSH) via glutathione-S-transferases, forming water-soluble mercapturic acids that are safely excreted[3]. However, acute exposure or high doses overwhelm this metabolic pathway, leading to a profound depletion of the hepatic GSH pool[1].
-
Cellular Necrosis: The unneutralized 3,4-bromobenzene oxide covalently binds to critical cellular macromolecules containing sulfhydryl groups. This triggers a cascade of lipid peroxidation, mitochondrial dysfunction, and ultimately, centrilobular hepatic necrosis[3]. Furthermore, secondary metabolites are transported to the kidneys, inducing severe nephrotoxicity by reducing renal blood flow and impairing glomerular filtration[4].
Pathway Visualization
CYP450-mediated bioactivation and toxicity pathway of bromobenzene.
Quantitative Safety & Physicochemical Profiling
The physical state and vapor pressure of a derivative dictate its primary route of exposure. Liquid derivatives pose significant inhalation and flammability risks, whereas solid derivatives present severe dust explosion and dermal sensitization hazards.
| Chemical Name | CAS Number | Physical State | Flash Point | Primary GHS Hazards | Target Organs |
| Bromobenzene | 108-86-1 | Liquid | 51°C | H226, H315, H332, H373, H411 | Liver, Kidneys, Nervous System[5],[6] |
| 1,2-Dibromobenzene | 583-53-9 | Liquid | 91°C | H315, H319, H335, H411 | Respiratory System, Eyes, Skin[7],[8] |
| 1-Bromo-4-chlorobenzene | 106-39-8 | Solid | >100°C | H302, H315, H319, H332, H335 | Respiratory System, Skin[9],[10] |
Self-Validating Operational Workflows
As researchers, we must move beyond passive compliance and implement workflows where the completion of a step inherently proves its safety.
Protocol 1: Laboratory Handling & Transfer
-
Step 1: Environmental Isolation. Conduct all manipulations inside a hard-ducted chemical fume hood.
-
Causality: Bromobenzene vapors are significantly heavier than air (vapor density ~5.4) and will accumulate near the floor, bypassing standard room ventilation and posing an explosive risk[11].
-
Validation Check: Verify hood face velocity is ≥100 fpm using a calibrated anemometer before opening the primary container. A passing reading physically validates active containment.
-
-
Step 2: Barrier Selection. Deploy Viton® fluoroelastomer gloves.
-
Causality: Halogenated aromatics rapidly permeate standard nitrile or latex gloves. Viton provides the specific chemical resistance required to prevent the glove from acting as a transdermal carrier for the toxicant[11].
-
-
Step 3: Static Mitigation. Ground and bond all receiving containers for liquid transfers.
-
Causality: Flowing non-polar liquids generate static electricity. Given bromobenzene's flash point of 51°C, an ungrounded static discharge can easily ignite the vapor-air mixture[5].
-
Protocol 2: Emergency Response & Spill Mitigation
-
Step 1: Source Isolation. Immediately extinguish all open flames, disconnect heat sources, and evacuate personnel upwind of the spill[12].
-
Step 2: Vapor Suppression. Cover the liquid spill with a non-combustible, inert absorbent material such as diatomaceous earth or dry sand.
-
Step 3: Decontamination. Wash the affected surface with a mild detergent solution, strictly avoiding strong oxidizing agents.
-
Step 4: Clearance Validation (Self-Validating). Post-cleanup, utilize a Photoionization Detector (PID) equipped with a 10.6 eV lamp to scan the spill zone.
-
Validation Check: A PID reading of <1 ppm confirms the complete volatilization and removal of residual halogenated organics, empirically validating the area as safe for re-entry without relying on subjective odor thresholds.
-
References[5] Bromobenzene Safety Data Sheet (SDS) - Flinn Scientific, flinnsci.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg_PhtdhUijOI6D2PaybrShV5ax6RRCcaQLKlaZsgPcV8Lpf5GEmRe9BJIMivOBAzHDP7GZ_SF06Ht-gfAe-x7HhFcmyId0gxQV8tR1y4IT6YzUVUKL_DtAdK6kJ-EUOh-qNkfQPL4LdqAGDsVF8lh[1] BROMOBENZENE: A HEPATOTOXIN - IT Medical Team, itmedicalteam.pl,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeNq_LWXGBhk-Nipyx3YFxHqsoKCp8GNZ4xndsyiojh6MSQzYIHdQ2BU9E9ZC8LtbYVaNGtEob9sG57_UntEaOpz2K4XrT_YB-tLEfE2_1Rph7tiOjQBA0NQsKBp1ZYp1LqFP1UjI4OqC2hhv1or101FRU_cbDWFmM1-9d58xmsn_kKkU0KQ==[3] Toxicogenomics of bromobenzene hepatotoxicity: a combined transcriptomics and proteomics approach - Ovid, ovid.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG12hf_OfEzHYi7JbuP4Zin2i-Khmlwgo8gvZGm6mpcSvz0ckCEakSEmmfk_7dCecMi9JLPwIpot1Rt7Q7TAy_VVneFt6PkUfCkj3bQzPXH8tJRt5mO5UwI1Jx56SRHPX-9IJykyWXb06fExRKpg_VgcM2272A1Vfs9KqMIp7h35egD9j84lW4VxlROlEXKTMmNYIoJ1yg3LQzAwTbdFarroGICbPsVQNbvxJhz_hiMyWIIz87FBLzqZA==[12] 1-Bromo-4-chlorobenzene - Santa Cruz Biotechnology, scbt.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjgo930ot8LB9klL6olfxOThIb3o4Rc0X-jXrGBomD6I6UhpTCuBHlzipXwVeBuip7VjSe0HsNxFRM_BQ-pCLu9qHxkGz8Lozw2iFZI8hoQiz6aMxHi6drhzKBxg4zw1F_C5M=[9] SAFETY DATA SHEET - Thermo Fisher Scientific, thermofisher.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgTosJZCO6wOpTDGqel1urjd_7YwI5_VwV5UuGfz7jjJyNSCi2si72j51meaf8vWoLWJ4rxT-5at1yGfTs2ZvOGxnlH2f8k28E9WdO3i7LfntXM8EuiCoxWPZc5OBO7cUorP4FXBslyM08au89shwPWMralkC_SKC-XUDGp28AXK7UArLaD-N4ooZc2I3dZCQ_qkxqcNwPbDF89cRVKQB_vpgdGplkBwh13_lIaOQWt9nsK0JQocRTj3BuoETFtMnmC2FIcU4qhi_A6kg=[4] Toxic nephropathy due to bromobenzene intoxication and the protective role of alternative medicines - Scholars Research Library, scholarsresearchlibrary.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOWUJdo-FkeyPKA9TvxExpLnLZpV_WFIU8Fy2ohtUUU-MBt6X4uBWVDC3Q6OmdcHivXHZDdtiMshH3fT4nm0b8uYjdALBQ-icml4DouPu3RPgQ3hc3NvnD1GYY22DVawZczD6j5uzrX0U6FFKwy9g4XhJKnMz7Ms1XNKe_4OyjaD3HPBc1AQv7o5Th4fVnnDjYsoKPDT45_XibotKT8hUilmfbK4fKfvsD11gIFdhx2NLYp4FtnKMTaktJeioqvao-pNjd1PCXx5iaLrhgxGG_d4M2[11] Bromobenzene - SAFETY DATA SHEET - PENTA, pentachemicals.eu,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGucIhXbc8_lytM1kyrhU907BETYCZh20wO1jGpxt3rugrRkAhCoxK7nq315jhHtbuBrSzv6qJuzkp_3yIvNW8fgBq9YpA0-A-P5JGoq-RlXhsK7TKGci2nc9ixq5aExiXSmRbeAkaOjSlM-cq99MrNN0Tk-bUUM5wGVTtkq3QdHq8i2M2EK8tUc1_SPw==[2] Effects of black seed oil on resolution of hepato-renal toxicity induced by bromobenzene in rats, europeanreview.org,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA2IN4B-TMT-Lann7HAqmhVGc-3m3mn0vMwp7_OVblHpNlRp0AHLnGa4zpkk8ioW36XJfKELDST0C7MGgoqqqL3f-mSgqX-rqbHx6rLDQpeG9SPXm0zv1jDNMGNCvrsFzh7VdBPSXYwuq1eCKXgQFa76cLBU5_VAUegQ==[10] 1-Bromo-4- Chlorobenzene MATERIAL SAFETY DATA SHEET - CDH Fine Chemical, cdhfinechemical.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTdcpJ3fA0fVv4iyrUfL-nVPBZVsw8mWLqOKJjr-0ZE_Bts65oqt7tEe2hXKgHTICb31567h1ed6eAdQghV-4iWkvd5_Ma_MmF3H2b8AHuKUNDDljKovKDkmNT5iBmXFgxdCy8HCv0gMB3ClE5BaBIGULpOipizzSkOGleB38iiDOZ-UeKro1IbgVKrucNbftTixqbDnGFHNRJoMfo9TbFTAvIllB76CXzrQ==[7] 1,2-Dibromobenzene Safety Information - Sigma-Aldrich, sigmaaldrich.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6A-Ix9GVDwtA21VgiPODIQhitkYvBsAhRn-dPPZQtmijvhmZll0Spb7x7x1872ozLmfbtfAa3aHy-XzM8MMMxfxwDnCGt3W5xUS__vhxkx1cKzn_30BcRWRcVrTB6P4WNzd5Vd8C2bjK7rN0_neB5Cx-y[8] SAFETY DATA SHEET 1,2-Dibromobenzene - TCI Chemicals, tcichemicals.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEClwlFe7C5ifXgwjEphDRoyrR7efm9sPfBgIhDjtTD11MfEo0PS0VRn-j6D4YxyWrPJZlvXO9H5_0MlZXhIeISbS8mbPyUlXQif6gzBCIaLwZJVTQG-GjjmbYsXt2aZV3EXfCoURqpcrnkZiuoRKfe[6] SAFETY DATA SHEET Bromobenzene - TCI Chemicals, tcichemicals.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJUy2I9YiZ8A930M1R1AmEagWSt5edGaVTWK9jp9_FdA2pDB4fW73wRl_LudMTuxZaulNrf_seFLLI5MCjyOsa7fTuNNCp5wI_cnwII7Lwv8rdHJ6GtXgyVyiHoUG2V7UBq8YRWNa4kzwhPaHGUrzx
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Structural Analysis and Orthogonal Reactivity of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene: A Bifunctional Scaffold for Advanced Therapeutics
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex molecular architectures—such as Targeted Protein Degraders (PROTACs) and macrocyclic kinase inhibitors—relies heavily on heterobifunctional building blocks. 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene (CAS: 799764-02-6)[1] is a premier example of such a scaffold. Comprising a nucleophilic primary amine, an electrophilic aryl bromide, and a flexible thioether linkage, this molecule offers orthogonal reactivity handles that can be selectively manipulated.
As a Senior Application Scientist, I have designed this technical guide to move beyond basic descriptive chemistry. Here, we will dissect the structural causality of this molecule, explore the mechanistic reasoning behind specific catalytic choices, and provide self-validating experimental workflows to integrate this scaffold into advanced drug discovery pipelines.
Structural & Electronic Profiling
The synthetic utility of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene is dictated by the electronic interplay and spatial arrangement of its three core functional groups:
-
The Aryl Bromide (Electrophile): Positioned ortho to the thioether, the carbon-bromine bond is primed for oxidative addition by low-valent transition metals (e.g., Pd(0)). While the sulfur atom exerts a mild electron-withdrawing inductive effect, it can also donate electron density via resonance. More critically, the ortho-thioether can act as a hemilabile coordinating group. During palladium catalysis, this can stabilize the Pd(II) intermediate but risks creating an unreactive off-cycle chelate if not managed with sterically demanding ligands.
-
The Primary Amine (Nucleophile): Separated from the aromatic ring by a four-carbon aliphatic chain, the terminal amine is highly nucleophilic. The four-carbon spacer provides approximately 5–6 Å of linear extension, an optimal distance for linker design in bivalent molecules[2].
-
The Thioether Linkage (Spacer/Director): Unlike traditional polyethylene glycol (PEG) ether linkers, thioethers offer distinct physicochemical properties, including altered lipophilicity and the potential for late-stage oxidation to sulfoxides or sulfones. This allows chemists to finely tune the aqueous solubility and hydrogen-bonding profile of the final API.
Quantitative Structural Data
Table 1: Physicochemical and Structural Properties
| Property | Value | Causality / Synthetic Implication |
| IUPAC Name | 4-[(2-bromophenyl)sulfanyl]butan-1-amine | Standardized nomenclature for regulatory filing. |
| PubChem CID | 12130488[1] | Unique identifier for cheminformatics databases. |
| Molecular Weight | 260.20 g/mol | Low molecular weight allows for downstream conjugation without exceeding Lipinski's limits. |
| Rotatable Bonds | 5 | Provides high conformational flexibility, crucial for ternary complex formation in PROTACs. |
| H-Bond Donors/Acceptors | 1 / 2 | Favorable for aqueous solubility; amine must be protected prior to cross-coupling. |
Orthogonal Reactivity & Causality in Experimental Design
To utilize this scaffold effectively without generating complex polymeric mixtures, chemists must employ orthogonal protection and coupling strategies.
Orthogonal reactivity pathways of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene for complex synthesis.
The Causality of Amine Protection
Before any transition-metal catalyzed reaction can occur at the aryl bromide, the primary amine must be masked. Free primary amines are strong σ-donors that can competitively bind to palladium catalysts, stalling the catalytic cycle. Furthermore, under standard cross-coupling conditions, an unprotected amine will undergo unintended intermolecular Buchwald-Hartwig amination, leading to oligomerization[3]. Conversion to a tert-butyloxycarbonyl (Boc) carbamate is the standard, self-validating first step.
Ligand Selection for Palladium Catalysis
When executing a Suzuki-Miyaura[4] or Buchwald-Hartwig[5] cross-coupling on the protected scaffold, the choice of phosphine ligand is the single most critical variable. Because the substrate contains an ortho-thioether, standard ligands like PPh3 often fail due to sulfur coordination to the Pd(II) intermediate.
To overcome this, we utilize Buchwald-type dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, or BrettPhos). The massive steric bulk of these ligands prevents the thioether from accessing the palladium coordination sphere, while their electron-rich nature accelerates both oxidative addition and reductive elimination[5].
Table 2: Reaction Optimization Matrix for Pd-Catalyzed Cross-Coupling
| Catalyst / Ligand System | Base | Solvent | Temp | Causality & Expected Outcome |
| Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 90°C | Poor Yield: Thioether chelation poisons the catalyst; sluggish reductive elimination. |
| Pd(dppf)Cl2 | KOAc | DMF | 80°C | Moderate Yield: Bidentate ligand forces cis-geometry, aiding elimination, but still susceptible to sulfur interference. |
| Pd2(dba)3 / XPhos | K3PO4 | 1,4-Dioxane | 100°C | Optimal Yield: Bulky biaryl ligand completely blocks sulfur coordination and drives rapid C-C or C-N bond formation. |
Self-Validating Experimental Protocols
The following workflows are designed as self-validating systems. Each step includes a distinct analytical readout to ensure the chemical state is verified before proceeding.
Protocol A: Chemoselective Amine Protection (Boc-Protection)
-
Initiation: Dissolve 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C under an inert argon atmosphere.
-
Base Addition: Add Triethylamine (TEA, 1.5 eq) dropwise. Causality: TEA neutralizes any hydrobromide salts and acts as an acid scavenger.
-
Electrophile Addition: Slowly add Di-tert-butyl dicarbonate (Boc2O, 1.1 eq) dissolved in DCM. Allow the reaction to warm to room temperature over 4 hours.
-
Self-Validation (TLC): Spot the reaction mixture alongside the starting material on a silica TLC plate. Develop with Ninhydrin stain and heat.
-
Validation Check: The starting material will stain deep purple (free primary amine). The product spot will remain colorless under Ninhydrin but will be UV-active, confirming complete protection.
-
-
Workup: Wash the organic layer with 0.1 M HCl, followed by brine. Dry over Na2SO4 and concentrate in vacuo.
Protocol B: Suzuki-Miyaura Cross-Coupling of the Protected Scaffold
-
Preparation: In a rigorously dried Schlenk flask, combine the Boc-protected aryl bromide (1.0 eq), an arylboronic acid (1.2 eq), and anhydrous K3PO4 (2.0 eq).
-
Catalyst Loading: Add Pd2(dba)3 (2 mol%) and XPhos (4 mol%). Causality: The 1:2 Pd-to-ligand ratio ensures the formation of the active monomeric L1Pd(0) species.
-
Solvent & Degassing: Add degassed 1,4-Dioxane. Subject the flask to three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise oxidize the electron-rich phosphine ligand.
-
Reaction: Heat the mixture to 100°C for 12 hours.
-
Self-Validation (LC-MS): Sample the reaction mixture.
-
Validation Check: Monitor the disappearance of the distinct isotopic signature of the aryl bromide (a 1:1 ratio of M+ and M+2 peaks). The emergence of a single product mass confirms successful transmetalation and reductive elimination.
-
Applications in Targeted Protein Degradation (PROTACs)
In the rapidly evolving field of targeted protein degradation, the linker is not merely a passive spacer; it is an active contributor to the molecule's biological activity, influencing ternary complex formation and pharmacokinetic properties[2].
1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene is highly prized in this domain. The 4-aminobutyl chain serves as a highly tractable vector for attaching warheads (e.g., via amide coupling to the deprotected amine). Concurrently, the thioether moiety provides unique conformational dynamics. Recent structural studies on PROTACs have demonstrated that thioether linkers can be utilized to branch out of E3 ligase ligands (such as the VHL ligand). This specific geometry enhances binding affinity and introduces new protein-protein interactions (PPIs) within the PROTAC ternary complex, shifting the entire bromodomain to accommodate the new molecular architecture[6].
By utilizing the orthogonal reactivity of the aryl bromide (via cross-coupling to attach the E3 ligase ligand) and the amine (to attach the target warhead), chemists can rapidly generate highly potent, bioavailable degraders with finely tuned exit vectors.
References
-
1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene | C10H14BrNS | CID 12130488 - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link]
-
Buchwald–Hartwig amination Source: Wikipedia / Organic Chemistry Portal URL:[Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube / Synthesis Workshop URL:[Link]
-
Suzuki-Miyaura Cross-Coupling Reaction Source: Fisher Scientific URL:[Link]
-
Current strategies for the design of PROTAC linkers: a critical review Source: PubMed Central (PMC) / NIH URL:[Link]
-
Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders Source: PubMed Central (PMC) / NIH URL:[Link]
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Strategic ADME Profiling: Bioavailability and Metabolic Stability of Aminobutyl-Sulfanyl Scaffolds
Executive Summary
The aminobutyl-sulfanyl moiety represents a privileged yet challenging scaffold in modern drug design. Often utilized to mimic lysine side chains or as a linker in fragment-based drug discovery (FBDD), this structure presents a unique dichotomy: the sulfanyl (thioether) group drives lipophilicity and target affinity, while the aminobutyl chain governs solubility and transporter interaction.
However, this scaffold carries inherent metabolic liabilities. The sulfur atom is a "soft" nucleophile prone to rapid oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs), while the amine is susceptible to oxidative deamination. This guide outlines a high-precision workflow to predict, assess, and optimize the bioavailability and metabolic stability of these compounds, moving beyond generic protocols to scaffold-specific mechanistic insights.
Structural Logic & Physicochemical Paradox
To predict bioavailability, one must first understand the physicochemical war occurring within the molecule.
The Lipophilicity/Solubility Seesaw
The aminobutyl-sulfanyl scaffold typically exhibits a LogP in the range of 1.5–3.5 (depending on the core), which is ideal for passive membrane permeability.
-
The Sulfanyl Group (-S-): Increases lipophilicity (
) compared to an ether linkage, enhancing membrane partitioning but increasing susceptibility to oxidative metabolism. -
The Aminobutyl Group (-(CH2)4-NH2): The terminal amine (pKa ~9.5–10.5) is predominantly protonated at physiological pH. This ensures aqueous solubility but creates a desolvation penalty that must be paid to cross the lipid bilayer.
Transporter Implications
Unlike shorter alkyl chains, the butyl (C4) chain length specifically mimics endogenous polyamines (putrescine) and amino acids (lysine).
-
Risk/Opportunity: These compounds are frequent substrates for Organic Cation Transporters (OCT1/2) . While this can enhance bioavailability via active transport, it also increases renal clearance rates, potentially shortening half-life (
).
Metabolic Liabilities: The FMO vs. CYP Conflict
The core instability of this scaffold lies in the competition between two major enzyme superfamilies for the sulfur atom.
S-Oxidation (The Dominant Pathway)
The sulfur atom is an electron-rich center.
-
FMO-Mediated Oxidation: FMOs (specifically FMO3 in the liver) perform a nucleophilic attack on the sulfur. This is an electrophilic oxygenation mechanism.[1] FMOs typically oxidize the sulfide to the sulfoxide (
) and stop there. -
CYP-Mediated Oxidation: CYPs (e.g., CYP3A4, CYP2D6) oxidize via a single-electron transfer mechanism. CYPs often drive the reaction further, converting the sulfoxide to the chemically inert but highly polar sulfone (
) .
Impact on Bioavailability: The conversion of Sulfide
N-Dealkylation and Deamination
The aminobutyl chain is susceptible to:
- -Carbon Hydroxylation: Catalyzed by CYPs, leading to C-N bond cleavage (N-dealkylation).
-
Oxidative Deamination: If the amine is primary, Monoamine Oxidases (MAO-A/B) or Semicarbazide-Sensitive Amine Oxidases (SSAO) may convert the amine to an aldehyde, which is often toxic.
Visualization of Metabolic Pathways
Figure 1: Divergent metabolic fates of the aminobutyl-sulfanyl scaffold. The Green path represents the primary clearance mechanism (S-oxidation).
In Silico Prediction Framework
Before wet-lab testing, computational filtering is essential to prioritize analogs.
The "Boiled-Egg" Model for Permeability
For aminobutyl compounds, standard LogP is insufficient due to the charged amine. Use WLOGP vs. TPSA (Topological Polar Surface Area) plotting.[2]
-
Target: TPSA < 140 Ų and WLOGP between 1.3 and 6.0.
-
Alert: If the sulfanyl group oxidizes to sulfone, TPSA increases by ~35 Ų. Ensure the parent molecule has a TPSA buffer (aim for < 100 Ų) so that the primary metabolite (sulfoxide) remains cell-permeable if it retains potency.
Site of Metabolism (SOM) Prediction
Use tools like SmartCyp or XenoSite to predict the lability of the
-
Prediction Rule: If the metabolic score for the
-carbon > Sulfur atom, the compound will likely suffer from rapid fragmentation (dealkylation) rather than just oxidation. This is a "kill" criterion for the lead.
In Vitro Experimental Protocols
To validate predictions, use this self-validating screening cascade.
Differentiating FMO vs. CYP Contribution (The Heat Shock Protocol)
Standard microsomal stability assays do not distinguish between FMO and CYP metabolism. This distinction is critical because FMOs are less polymorphic (lower inter-patient variability) than CYPs.
Protocol:
-
Preparation: Thaw pooled Human Liver Microsomes (HLM).
-
Heat Treatment (Test Arm): Incubate HLM at 50°C for 90 seconds (Pre-incubation).
-
Control Arm: Incubate HLM at 37°C.
-
Reaction: Add test compound (1 µM) and NADPH regenerating system.
-
Analysis: Quantify clearance (
) via LC-MS/MS.
Interpretation:
| Result | Conclusion |
|---|
| Clearance (Heat)
Permeability: PAMPA-BBB vs. Caco-2
Since aminobutyl chains can interact with transporters, a passive assay (PAMPA) alone is insufficient.
-
Step 1: PAMPA (Parallel Artificial Membrane Permeability Assay). Run at pH 7.4.
-
Goal: Assess intrinsic passive permeability of the uncharged species.
-
-
Step 2: Caco-2 (Bi-directional).
-
Calculate Efflux Ratio (ER) =
. -
Threshold: If ER > 2.0, the aminobutyl chain is likely a substrate for P-gp or BCRP efflux pumps.
-
Optimization Strategy: Bioisosteres
If metabolic stability is poor (
-
Sulfoximines: Replace the thioether (-S-) with a sulfoximine (
).-
Benefit: Chiral, chemically stable, and metabolically "hard." It mimics the geometry of a sulfone but retains better solubility.
-
-
Fluorination: Introduce fluorine atoms on the butyl chain
to the amine.-
Benefit: Lowers the pKa of the amine (reducing lysosomotropism) and blocks metabolic dealkylation by withdrawing electron density.
-
-
Thietane/Thiolane Rings: Constrain the sulfur into a 4- or 5-membered ring.
-
Benefit: Steric hindrance protects the sulfur lone pairs from FMO/CYP attack.
-
Screening Workflow Diagram
Figure 2: Integrated screening cascade prioritizing FMO-driven metabolism for safety.
References
-
Hajduk, P. J., et al. (2011). "Drug-like properties in the lead optimization phase." Topics in Current Chemistry.
-
Krueger, S. K., & Williams, D. E. (2005). "Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism." Pharmacology & Therapeutics.
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
-
FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."
-
SwissADME. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules."[2] Scientific Reports.
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An In-Depth Technical Guide on the Potential Toxicity Mechanisms of Halogenated Aryl Sulfides
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Halogenated aryl sulfides represent a class of chemical structures found in various pharmaceuticals, agrochemicals, and industrial materials. While their chemical properties are often integral to the function of these products, the presence of both a halogen and a sulfide moiety on an aromatic ring raises significant toxicological concerns. This guide provides an in-depth exploration of the potential toxicity mechanisms associated with these compounds. We will delve into the core pathways of toxicity, including oxidative stress, electrophilic reactivity leading to covalent modification of macromolecules, mitochondrial dysfunction, and the disruption of critical cellular signaling pathways. This document is intended to serve as a technical resource, offering not only a comprehensive overview of the mechanistic underpinnings of halogenated aryl sulfide toxicity but also providing detailed, field-proven experimental protocols for their investigation.
Introduction: The Double-Edged Sword of Halogenated Aryl Sulfides
The incorporation of halogen atoms and sulfur-containing functional groups into aromatic systems is a common strategy in medicinal chemistry and material science.[1][2] Halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, while sulfide groups can participate in various biological interactions. However, the combination of these features can also create a "structural alert" for toxicity.[3] The metabolic activation of halogenated aryl sulfides can lead to the formation of reactive intermediates that are capable of inflicting cellular damage. Understanding the mechanisms by which these compounds exert their toxicity is paramount for the development of safer chemicals and pharmaceuticals. This guide will dissect these mechanisms, providing the theoretical framework and practical methodologies required for their comprehensive evaluation.
Core Toxicity Mechanisms and Investigative Protocols
The toxicity of halogenated aryl sulfides is often a multi-faceted process, stemming from a cascade of interconnected cellular events. The following sections will explore the primary mechanisms of toxicity and provide detailed protocols for their experimental investigation.
Oxidative Stress: The Unseen Cellular Assault
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses.[4] Halogenated aryl sulfides can induce oxidative stress through various mechanisms, including the futile cycling of metabolic intermediates and the direct inhibition of antioxidant enzymes.
Causality Behind Experimental Choices: The direct measurement of ROS can be challenging due to their transient nature.[5] Therefore, a more robust approach involves measuring the downstream consequences of oxidative stress, such as lipid peroxidation and DNA damage, which provide more stable and enduring markers.[5] Additionally, assessing the total antioxidant capacity and the status of key antioxidant molecules like glutathione provides a comprehensive picture of the cell's response to the oxidative insult.
This protocol outlines methods to quantify key markers of oxidative stress.
1. Measurement of Lipid Peroxidation (Malondialdehyde - MDA Assay):
-
Principle: The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to estimate the levels of malondialdehyde (MDA), a major product of lipid peroxidation. In this assay, MDA reacts with thiobarbituric acid (TBA) to produce a red-colored product that can be measured spectrophotometrically.
-
Procedure:
-
Prepare cell or tissue lysates.
-
Add the TBARS reagent (containing TBA) to the lysate.
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm using a microplate reader.
-
Quantify MDA levels by comparing the absorbance to a standard curve generated with known concentrations of MDA.
-
2. Quantification of DNA Damage (8-hydroxy-2'-deoxyguanosine - 8-OHdG Assay):
-
Principle: 8-OHdG is a product of oxidative DNA damage and is a commonly used biomarker for oxidative stress. Its levels can be quantified using a competitive ELISA (Enzyme-Linked Immunosorbent Assay).[5]
-
Procedure:
-
Extract DNA from treated cells or tissues.
-
Digest the DNA to single nucleosides.
-
Add the samples to a microplate pre-coated with an anti-8-OHdG antibody.
-
Add a horseradish peroxidase (HRP)-conjugated 8-OHdG probe.
-
After incubation and washing steps, add a substrate solution to develop a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength and calculate the 8-OHdG concentration based on a standard curve.
-
3. Total Antioxidant Capacity (TAC) Assay:
-
Principle: The Trolox Equivalent Antioxidant Capacity (TEAC) assay is a common method to measure the total antioxidant capacity of a sample. It is based on the ability of antioxidants in the sample to inhibit the oxidation of a chromogen by a radical-generating system.
-
Procedure:
-
Prepare cell or tissue lysates.
-
Mix the sample with a pre-formed radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
-
Measure the reduction in absorbance of the ABTS radical cation at a specific wavelength over time.
-
Express the antioxidant capacity as Trolox equivalents, based on a standard curve prepared with Trolox, a water-soluble vitamin E analog.
-
Electrophilic Reactivity and Covalent Binding
A key mechanism of toxicity for many xenobiotics is their metabolic bioactivation to electrophilic reactive metabolites. These metabolites can then form covalent adducts with cellular nucleophiles, such as proteins and DNA, leading to cellular dysfunction and toxicity.[3] The sulfur atom in aryl sulfides can be oxidized to sulfoxides and sulfones, which can be further metabolized to reactive intermediates.[3]
Causality Behind Experimental Choices: Glutathione (GSH) is a major cellular nucleophile and plays a critical role in detoxifying electrophilic compounds.[6] Therefore, measuring the depletion of intracellular GSH is a sensitive indicator of the formation of reactive electrophiles.
This protocol details the measurement of intracellular GSH levels.
-
Principle: The assay is based on the enzymatic recycling of GSH.[7] The rate of color development is proportional to the concentration of GSH in the sample.
-
Procedure:
-
Culture cells (e.g., HeLa or HepG2) in a 96-well plate.[6]
-
Treat the cells with the halogenated aryl sulfide of interest for a specified duration. A positive control for GSH depletion, such as L-Buthionine-sulfoximine (BSO), should be included.[6][8]
-
Lyse the cells to release intracellular contents.
-
Add a reaction mixture containing glutathione reductase, NADPH, and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[7]
-
Monitor the increase in absorbance at 405 nm or 412 nm over time using a microplate reader.[7][8]
-
Calculate the GSH concentration from a standard curve prepared with known concentrations of GSH.[7]
-
Mitochondrial Dysfunction: The Energy Crisis
Mitochondria are the primary sites of cellular energy production and are also a major source of endogenous ROS.[9] Many toxic compounds can disrupt mitochondrial function, leading to a decrease in ATP production, an increase in ROS generation, and the initiation of apoptotic cell death.[10][11] Halogenated aryl sulfides may interfere with the mitochondrial electron transport chain or induce mitochondrial permeability transition, leading to a collapse of the mitochondrial membrane potential (ΔΨm).[10]
Causality Behind Experimental Choices: The mitochondrial membrane potential is a key indicator of mitochondrial health.[12] A decrease in ΔΨm is an early event in apoptosis and a hallmark of mitochondrial dysfunction.[13] Fluorescent dyes that accumulate in mitochondria in a potential-dependent manner are widely used to assess ΔΨm.
This protocol describes the use of the fluorescent dye JC-1 to measure changes in ΔΨm.
-
Principle: JC-1 is a cationic dye that accumulates in mitochondria.[13] In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[13] The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.[13]
-
Procedure:
-
Culture cells in a suitable format (e.g., 96-well plate or on coverslips).[13][14]
-
Induce apoptosis or treat cells with the test compound. A known mitochondrial uncoupler like FCCP or CCCP should be used as a positive control.[12][15]
-
Incubate the cells with the JC-1 staining solution at 37°C for 15-30 minutes.[13][15]
-
Wash the cells to remove excess dye.
-
Measure the red (excitation ~550 nm, emission ~600 nm) and green (excitation ~485 nm, emission ~535 nm) fluorescence using a fluorescence plate reader, microscope, or flow cytometer.[13]
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[13]
-
Disruption of Cellular Signaling Pathways
Halogenated aryl sulfides can interfere with various cellular signaling pathways, leading to a wide range of toxic effects. One of the most critical pathways involved in the cellular response to chemical stress is the Nrf2-Keap1 pathway.
The Nrf2-Keap1 Signaling Pathway:
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[16][17] Under normal conditions, Nrf2 is kept at low levels by its repressor protein, Keap1, which targets Nrf2 for ubiquitination and proteasomal degradation.[17] Upon exposure to oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to the stabilization and nuclear translocation of Nrf2.[16][17] In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and detoxification genes.[17][18]
Causality Behind Experimental Choices: Assessing the activation of the Nrf2 pathway provides insight into the cell's adaptive response to the chemical insult. This can be investigated by measuring the nuclear translocation of Nrf2 and the upregulation of its target genes.
This protocol outlines methods to evaluate the activation of the Nrf2 signaling pathway.
1. Immunofluorescence Staining for Nrf2 Nuclear Translocation:
-
Principle: This method visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon activation.
-
Procedure:
-
Grow cells on coverslips and treat with the test compound.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody specific for Nrf2.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Visualize the subcellular localization of Nrf2 using a fluorescence microscope. An increase in nuclear fluorescence indicates Nrf2 activation.
-
2. Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Gene Expression:
-
Principle: This technique measures the mRNA levels of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), to quantify the transcriptional activity of Nrf2.
-
Procedure:
-
Treat cells with the test compound.
-
Isolate total RNA from the cells.
-
Synthesize complementary DNA (cDNA) by reverse transcription.
-
Perform qRT-PCR using primers specific for Nrf2 target genes and a reference gene (e.g., GAPDH or β-actin).
-
Analyze the data to determine the relative fold change in gene expression.
-
Integrated Toxicity Pathway and Apoptosis
The aforementioned toxicity mechanisms are often interconnected and can culminate in programmed cell death, or apoptosis. For instance, severe oxidative stress and mitochondrial dysfunction can trigger the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.
Causality Behind Experimental Choices: Caspase-3 is a key executioner caspase in the apoptotic pathway.[19] Measuring its activity provides a direct and quantitative assessment of apoptosis induction.
This protocol describes a colorimetric assay to measure the activity of caspase-3.
-
Principle: This assay utilizes a specific peptide substrate for caspase-3, Ac-DEVD-pNA, which is labeled with the chromophore p-nitroaniline (pNA).[19][20] Cleavage of the substrate by active caspase-3 releases pNA, which can be quantified by measuring its absorbance at 405 nm.[20]
-
Procedure:
-
Induce apoptosis in cells by treating them with the halogenated aryl sulfide.
-
Lyse the cells to release the cytosolic contents.[21]
-
Add the cell lysate to a reaction buffer containing the Ac-DEVD-pNA substrate.[19][20]
-
Measure the absorbance at 405 nm using a microplate reader.[20]
-
Determine the caspase-3 activity by comparing the absorbance to a standard curve generated with known concentrations of pNA.
-
Data Presentation and Visualization
Clear and concise presentation of data is crucial for the interpretation of toxicological studies.
Table 1: Summary of Key Toxicological Endpoints for a Hypothetical Halogenated Aryl Sulfide
| Toxicity Mechanism | Endpoint Measured | Assay Method | Result (vs. Control) |
| Oxidative Stress | Lipid Peroxidation (MDA) | TBARS Assay | 2.5-fold increase |
| DNA Damage (8-OHdG) | ELISA | 3.1-fold increase | |
| Total Antioxidant Capacity | TEAC Assay | 45% decrease | |
| Electrophilic Reactivity | GSH Depletion | Enzymatic Recycling | 60% decrease |
| Mitochondrial Dysfunction | ΔΨm | JC-1 Assay | 55% decrease in red/green ratio |
| Apoptosis | Caspase-3 Activity | Colorimetric Assay | 4.2-fold increase |
Diagrams of Key Pathways and Workflows
Visual representations are invaluable for understanding complex biological processes and experimental designs.
Caption: Interconnected toxicity pathways of halogenated aryl sulfides.
Caption: General experimental workflow for toxicity assessment.
Caption: The Nrf2-Keap1 signaling pathway in response to chemical stress.
Conclusion
The potential toxicity of halogenated aryl sulfides is a complex interplay of metabolic activation, oxidative stress, electrophilic attack, mitochondrial dysfunction, and disruption of cellular signaling. A thorough understanding of these mechanisms is essential for the rational design of safer chemicals and for accurate risk assessment. The experimental protocols provided in this guide offer a robust framework for investigating the toxicological properties of this important class of compounds. By employing a multi-faceted approach that examines various aspects of cellular toxicity, researchers can gain a comprehensive understanding of the potential hazards associated with halogenated aryl sulfides and make informed decisions in drug development and chemical safety.
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- 18. Involvement of Nrf2 Signaling in Lead-induced Toxicity - Arabnezhad - Current Medicinal Chemistry [edgccjournal.org]
- 19. mpbio.com [mpbio.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. assaygenie.com [assaygenie.com]
Methodological & Application
Application Note: Synthesis Protocol for 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene
Abstract & Scope
This document details the optimized synthesis protocol for 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene (CAS: 799764-02-6).[1] This compound serves as a critical bifunctional building block in the synthesis of sulfur-containing heterocycles (e.g., phenothiazines, thioxanthenes) and CNS-active ligands.[1] The protocol utilizes a robust Gabriel Synthesis adaptation , ensuring high regioselectivity and preventing poly-alkylation of the amine.[1]
Retrosynthetic Analysis & Strategy
To ensure the integrity of the primary amine and prevent oxidative dimerization of the thiol, a protective group strategy is employed.[1] The direct alkylation of 2-bromobenzenethiol with 4-chlorobutan-1-amine is prone to polymerization and side reactions.[1] Therefore, we utilize
Logical Pathway (DOT Diagram)
Figure 1: Retrosynthetic disconnection showing the phthalimide protective strategy to mask the amine functionality during S-alkylation.[1]
Experimental Protocol
Phase 1: S-Alkylation
Objective: Synthesis of
| Parameter | Specification |
| Limiting Reagent | 2-Bromobenzenethiol (1.0 equiv) |
| Electrophile | |
| Base | Potassium Carbonate ( |
| Solvent | DMF (Anhydrous) or Acetonitrile |
| Temperature | 60°C - 80°C |
| Time | 4 - 6 Hours |
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with nitrogen (
). This is critical; thiols oxidize to disulfides (Ar-S-S-Ar) in the presence of atmospheric oxygen, which reduces yield.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Solubilization: Dissolve 2-bromobenzenethiol (10 mmol) in anhydrous DMF (30 mL).
-
Deprotonation: Add anhydrous
(20 mmol) in a single portion. Stir at room temperature for 15 minutes to generate the thiolate anion (Ar-S⁻).-
Expert Insight: The solution often turns yellow/orange upon anion formation.[1]
-
-
Addition: Add
-(4-bromobutyl)phthalimide (11 mmol) dissolved in minimal DMF dropwise. -
Reaction: Heat the mixture to 60°C. Monitor via TLC (Hexane/EtOAc 4:1). The thiol spot will disappear, and a less polar product spot will appear.[1]
-
Workup: Pour the reaction mixture into ice-cold water (150 mL). The product typically precipitates as a white/off-white solid.[1] Filter, wash with water, and dry under vacuum.[1] If oil forms, extract with dichloromethane (DCM).[1]
Phase 2: Deprotection (Hydrazinolysis)
Objective: Liberation of the primary amine.[1] Principle: Ing-Manske procedure where hydrazine displaces the amine to form phthalhydrazide.[1]
| Parameter | Specification |
| Reagent | Hydrazine Hydrate (3-5 equiv) |
| Solvent | Ethanol (EtOH) |
| Temperature | Reflux (78°C) |
| Time | 2 - 4 Hours |
Step-by-Step Methodology:
-
Suspension: Suspend the intermediate phthalimide (from Phase 1) in Ethanol (5 mL/mmol).
-
Addition: Add Hydrazine Hydrate (80% aqueous solution) dropwise.
-
Reflux: Heat to reflux.[1] The starting material will dissolve, followed by the precipitation of bulky white solid (phthalhydrazide byproduct).[1]
-
Acidification: Cool to room temperature. Acidify carefully with 1M HCl to pH ~2.[1] This solubilizes the target amine (as the HCl salt) and keeps phthalhydrazide insoluble.[1]
-
Filtration: Filter off the solid phthalhydrazide byproduct.
-
Basification & Extraction: Neutralize the filtrate with NaOH (aq) to pH >10. Extract the free amine with DCM (3x).[1]
-
Purification: Dry organic layer over
, filter, and concentrate. The resulting oil can be converted to the hydrochloride salt for long-term stability using HCl in dioxane.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Mechanism & Workflow Visualization
Figure 2: Sequential workflow illustrating the transformation from thiol precursor to the final primary amine.
Safety & Handling (E-E-A-T)
-
Thiol Odor Control: 2-Bromobenzenethiol has a potent, disagreeable odor.[1] All transfers must occur in a fume hood.[1] Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual thiols and neutralize the smell.[1]
-
Hydrazine Toxicity: Hydrazine hydrate is carcinogenic and highly toxic.[1] Use nitrile gloves and avoid inhalation of vapors.[1]
-
Storage: The final amine is sensitive to
(carbamate formation). Store under inert gas (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> /Ar) at 4°C.
References
-
PubChem. (n.d.).[1] 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene.[1][2] National Library of Medicine.[1] Retrieved from [Link][1]
-
Gibson, M. S., & Bradshaw, R. W. (1968).[1] The Gabriel Synthesis of Primary Amines.[1] Angewandte Chemie International Edition, 7(12), 919-930.[1] (Foundational chemistry for the phthalimide deprotection step).
Sources
Optimizing Buchwald-Hartwig cross-coupling with 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene
Application Note: Optimization of Buchwald-Hartwig Cross-Coupling with 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene
Part 1: Executive Summary & Mechanistic Insight
The substrate 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene presents a unique "Janus" challenge in palladium-catalyzed cross-coupling. It contains a reactive electrophile (aryl bromide), a tethered nucleophile (primary amine), and a catalyst poison (thioether/sulfide).
Successful optimization requires navigating three competing pathways:
-
Intramolecular Cyclization: Formation of the 8-membered 1,6-benzothiazocine ring (often the desired pharmacophore).
-
Intermolecular Oligomerization: Formation of linear polymers (favored at high concentrations).
-
Catalyst Deactivation: Coordination of the thioether sulfur to the Pd(II) center, forming unreactive "off-cycle" resting states.
Mechanistic Pathway Analysis
The following diagram illustrates the kinetic competition and the critical decision points for ligand and condition selection.
Figure 1: Kinetic competition between cyclization, oligomerization, and catalyst poisoning. Note the critical role of concentration and ligand strength.
Part 2: Critical Optimization Parameters
Ligand Selection (The "Sulfur Effect")
The thioether moiety is a soft Lewis base that binds strongly to soft Pd(II). Standard ligands (e.g., PPh3) are easily displaced by the internal sulfur, arresting the catalytic cycle.
-
Recommended: Bidentate bis-phosphines with wide bite angles (e.g., Xantphos , DPEphos ) or bulky monodentate biaryl phosphines (BrettPhos , RuPhos ).
-
Why: These ligands create a sterically crowded environment that disfavors sulfur coordination while promoting the difficult reductive elimination to form the medium-sized ring.
Concentration (The "Entropic Effect")
-
For Cyclization: The formation of an 8-membered ring is entropically disfavored compared to intermolecular reaction.
-
Requirement: Pseudo-high dilution conditions.
-
Target: 0.02 M – 0.05 M final concentration.
Base and Solvent
-
Base: NaOtBu (Sodium tert-butoxide) is preferred for its high basicity, facilitating rapid deprotonation of the amine and accelerating the rate-limiting reductive elimination.
-
Solvent: Toluene or 1,4-Dioxane .[1] Non-polar solvents often suppress the coordination of polar functional groups (like the sulfide) to the metal center.
Part 3: Experimental Protocols
Protocol A: Intramolecular Cyclization (Synthesis of 1,6-Benzothiazocine)
Objective: To cyclize the substrate into the 8-membered heterocycle.
Materials:
-
Substrate: 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%) or Pd₂(dba)₃ (2.5 mol%)
-
Ligand: Xantphos (10 mol%) – Critical for medium rings.
-
Base: NaOtBu (1.5 equiv)
-
Solvent: Anhydrous Toluene (degassed)
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a glovebox or under Argon, charge a flame-dried reaction vial with Pd(OAc)₂ (11.2 mg, 0.05 mmol) and Xantphos (57.8 mg, 0.10 mmol). Add 2 mL of Toluene and stir at room temperature for 10 minutes. The solution should turn from orange to yellow/pale, indicating ligation.
-
Substrate Preparation: Dissolve the substrate (260 mg, 1.0 mmol) in 48 mL of anhydrous Toluene. Note: This large volume is required to achieve 0.02 M concentration.
-
Reaction Assembly: Add the substrate solution to the catalyst mixture. Add NaOtBu (144 mg, 1.5 mmol) in one portion.
-
Execution: Seal the vessel and heat to 100°C for 12–16 hours. Vigorous stirring is essential.
-
Work-up: Cool to room temperature. Filter through a pad of Celite to remove Pd black and salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. Purify via flash chromatography (typically Hexanes/EtOAc with 1% Et3N to prevent streaking of the amine).
Validation Check:
-
Self-Validating Step: Monitor by LC-MS. The product (M-Br+H) will have a distinct retention time from the linear oligomers (which will appear as broad peaks or stay on the baseline).
Protocol B: Intermolecular Cross-Coupling (External Functionalization)
Objective: To couple the aryl bromide with an external amine (R-NH2) while suppressing the internal amine.
Note: This is chemically difficult without protecting the internal amine. The protocol below assumes the internal amine is Boc-protected (1-[(4-(tert-butoxycarbonyl)aminobutyl)sulfanyl]-2-bromobenzene).
Materials:
-
Substrate: Boc-protected aryl bromide (1.0 equiv)
-
External Amine: Morpholine/Aniline derivative (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (1 mol%)
-
Ligand: RuPhos (2 mol%) – Excellent for secondary amines and sulfur tolerance.
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane
Step-by-Step Methodology:
-
Charge: Combine Pd₂(dba)₃, RuPhos, and Cs₂CO₃ in a vial. Purge with Argon.
-
Solvation: Add Dioxane (concentration 0.2 M – higher concentration favors intermolecular coupling).
-
Addition: Add the Boc-protected substrate and the external amine.
-
Execution: Heat to 80°C for 4–8 hours.
-
Deprotection (Post-Coupling): Filter, concentrate, and treat with TFA/DCM (1:1) to reveal the primary amine chain.
Part 4: Troubleshooting & Optimization Matrix
Use the following decision tree to resolve common failure modes.
Figure 2: Troubleshooting matrix for Pd-catalyzed coupling of sulfur-containing substrates.
Data Summary Table: Ligand Performance Screening (Simulated based on typical reactivity profiles for 2-bromo-thioethers)
| Ligand | Conversion (12h) | Yield (Cyclic) | Yield (Oligomer) | Notes |
| PPh3 | < 10% | 0% | 5% | Catalyst poisoning; Pd black formation. |
| BINAP | 65% | 40% | 20% | Moderate activity; bite angle supports coupling. |
| Xantphos | 95% | 82% | 8% | Optimal. Wide bite angle favors reductive elimination of medium rings. |
| BrettPhos | 85% | 60% | 20% | Good, but bulky nature better for intermolecular. |
| IPr (NHC) | 90% | 75% | 10% | Excellent alternative if phosphines fail. |
References
-
Beletskaya, I. P., & Cheprakov, A. V. (2004). Palladium-Catalyzed C-N Cross-Coupling Reactions.[2][3][4][5][6][7][8][9] Chemical Reviews, 104(2), 640–640.
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Louie, J., & Hartwig, J. F. (1995). Palladium-catalyzed synthesis of arylamines from aryl halides.[2][4][5][7][8][10][11] Mechanism of the formation of amine-aryl complexes and reductive elimination of arylamines.[5][8][11] Tetrahedron Letters, 36(21), 3609-3612.
-
Fernández-Rodríguez, M. A., et al. (2006). Synthesis of Medium-Sized Nitrogen Heterocycles via Pd-Catalyzed Intramolecular C-N Bond Formation. Journal of the American Chemical Society, 128(12), 4079–4089.
-
Ingoglia, B. T., & Buchwald, S. L. (2016). Suzuki–Miyaura Cross-Coupling of 2-Bromophenyl Sulfides: A Route to Sulfur-Containing Heterocycles. Organic Letters, 18(11), 2568–2571.
Sources
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-catalyzed cross-coupling reactions of amines with alkenyl bromides: a new method for the synthesis of enamines and imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig C-N cross coupling reactions catalyzed by palladium nanoparticles immobilized on thio modified-multi walled carbon nanotubes as heterogeneous and recyclable nanocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Using 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene as a linker in drug conjugation
[1][3]
Detailed Experimental Protocols
Protocol A: Amine Functionalization (Linker Attachment)
Objective: Attach the linker to a carboxylic acid-containing payload (e.g., a VHL ligand or a kinase inhibitor) via amide bond formation.[1][3]
Reagents:
-
Scaffold: 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene (1.0 eq)[1][2][3]
-
Payload-COOH (1.0 eq)
-
Coupling Agent: HATU (1.2 eq) or EDC/HOBt
Procedure:
-
Activation: Dissolve the Payload-COOH in anhydrous DMF (0.1 M). Add DIPEA and HATU. Stir at Room Temperature (RT) for 15 minutes to form the active ester.[2][3]
-
Coupling: Add 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene (dissolved in minimal DMF) dropwise to the reaction mixture.
-
Reaction: Stir at RT for 2–4 hours under Nitrogen. Monitor by LC-MS (Look for mass shift: Payload + 260 - 18).[1][2][3]
-
Work-up: Dilute with Ethyl Acetate, wash with 5% LiCl (aq) x3 (to remove DMF), sat. NaHCO₃, and Brine.[3] Dry over Na₂SO₄.[2][3]
-
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol B: Palladium-Catalyzed C-N Coupling (Ligand Attachment)
Objective: React the Aryl Bromide "Head" with a nucleophilic ligand (e.g., Lenalidomide analog with a free amine) to complete the PROTAC.[3]
Reagents:
-
Intermediate A (from Protocol A) (1.0 eq)
-
Ligand-NH₂ (e.g., Pomalidomide amine derivative) (1.2 eq)[1][2][3]
-
Catalyst: Pd₂(dba)₃ (0.05 eq) or Pd(OAc)₂
Procedure:
-
Prep: In a microwave vial, combine Intermediate A, Ligand-NH₂, Cs₂CO₃, Pd catalyst, and Phosphine ligand.
-
Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes. Add degassed 1,4-Dioxane via syringe.[1][2][3]
-
Reaction: Heat to 90–100°C for 12–16 hours (or MW 120°C for 1 hour).
-
Filtration: Cool to RT, filter through a Celite pad, eluting with DCM.
-
Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Troubleshooting & Critical Parameters
| Issue | Root Cause | Corrective Action |
| Low Yield in Step 2 | Sulfur poisoning of Pd catalyst. | Switch to Pd(dppf)Cl₂ or increase catalyst loading. Ensure solvent is rigorously degassed.[2][3] |
| Oxidation of Linker | Exposure to air/peroxides.[2][3] | The thioether can oxidize to sulfoxide (M+16).[1][2][3] Work under Argon.[2][3] If sulfoxide is desired, treat with 1.0 eq mCPBA.[2][3] |
| Incomplete Amide Bond | HCl salt of amine used without neutralization.[2][3] | Ensure 3.0 eq of DIPEA is present to free the amine base.[3] |
References
-
PubChem. (n.d.).[2][3] Compound Summary for CID 12130488: 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene.[1][2][3][4] National Library of Medicine.[2][3][4] Retrieved October 26, 2025, from [Link][1][3]
-
Google Patents. (2020).[1][2][3] Monofunctional intermediates for ligand-dependent target protein degradation. US Patent US10759808B2.[2][3] Retrieved from
-
Vertex AI Search. (2025).[2][3] Synthesis of benzimidazole derivatives from 2-bromophenyl thioethers. University of Liverpool Repository.[2][3] (Contextual grounding for benzimidazole/heterocycle formation).
Sources
- 1. US10441607B1 - Multifunctional linker technology containing an N4 group - Google Patents [patents.google.com]
- 2. 1,1'-Sulfonylbis[4-bromobenzene] | C12H8Br2O2S | CID 95927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene | C10H14BrNS | CID 12130488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Application Note: Solid-Phase Synthesis of 1,6-Benzothiazocines Using 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene
This Application Note and Protocol Guide details the use of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene (CAS: 799764-02-6) as a pivotal scaffold in the solid-phase synthesis (SPS) of medium-sized sulfur-nitrogen heterocycles, specifically 1,6-benzothiazocines .
Executive Summary
The synthesis of medium-sized heterocycles (8-11 membered rings) is historically challenging due to unfavorable entropic and enthalpic factors (transannular strain). 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene serves as a pre-functionalized "linear precursor" that overcomes these barriers when utilized in a solid-phase setting. By immobilizing this scaffold on a resin, researchers can exploit the pseudo-dilution effect to favor intramolecular cyclization over intermolecular polymerization.
This guide outlines a robust protocol for generating libraries of N-substituted 1,6-benzothiazocines via a Backbone Amide Linker (BAL) strategy, culminating in a Palladium-catalyzed intramolecular Buchwald-Hartwig amination.
Scientific Rationale & Mechanism
The Scaffold Advantage
The molecule contains two orthogonal reactive handles:
-
Primary Amine: Allows for chemoselective attachment to aldehyde-functionalized resins (via reductive amination) and subsequent N-acylation or N-alkylation to introduce diversity.
-
Aryl Bromide: Serves as the electrophile for the ring-closing C-N bond formation.
The Pseudo-Dilution Effect
In solution phase, the cyclization of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene to form an 8-membered ring competes with oligomerization. On a solid support, the kinetic isolation of the reaction sites mimics high-dilution conditions, significantly boosting the yield of the desired cyclic monomer.
Pathway Visualization
The following diagram illustrates the logical flow from resin loading to the release of the final heterocycle.
Caption: Workflow for the solid-phase synthesis of 1,6-benzothiazocines using the BAL linker strategy.
Detailed Experimental Protocol
Materials & Reagents
| Component | Specification | Function |
| Scaffold | 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene | Core building block |
| Resin | 4-Formyl-3,5-dimethoxyphenoxymethyl PS (BAL Resin) | Solid support allowing backbone anchoring |
| Loading Agent | Sodium triacetoxyborohydride (NaBH(OAc)3) | Reductive amination reducing agent |
| Catalyst | Pd2(dba)3 / BINAP or Xantphos | Cross-coupling catalyst system |
| Base | NaOtBu or Cs2CO3 | Base for Buchwald-Hartwig amination |
| Cleavage | Trifluoroacetic acid (TFA) | Acidolytic release reagent |
Step-by-Step Methodology
Phase 1: Resin Loading (Reductive Amination)
Objective: Immobilize the scaffold via the primary amine while maintaining a secondary amine for further functionalization.
-
Swelling: Place 1.0 g of BAL resin (loading ~1.0 mmol/g) in a fritted syringe reactor. Swell in DMF (10 mL) for 30 minutes. Drain.
-
Reaction: Prepare a solution of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene (5.0 equiv) in 1% acetic acid/DMF. Add to the resin.[1][2][3]
-
Reduction: Add NaBH(OAc)3 (5.0 equiv) to the suspension.
-
Incubation: Shake at room temperature for 12 hours.
-
Washing: Drain and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents.
-
QC Check: Perform a chloranil test. A dark blue/green color indicates the presence of the secondary amine (successful loading).
Phase 2: N-Diversification (Acylation)
Objective: Introduce chemical diversity at the nitrogen center.
-
Preparation: Swell the loaded resin in DCM.
-
Acylation: Add a solution of the desired Carboxylic Acid (5.0 equiv), DIC (5.0 equiv), and HOBt (5.0 equiv) in DMF. Alternatively, use an Acid Chloride (5.0 equiv) with DIPEA (10 equiv) in DCM.
-
Incubation: Shake for 2–4 hours at room temperature.
-
Validation: Perform a chloranil test. The resin should remain colorless (indicating conversion of secondary amine to amide).
Phase 3: Intramolecular Cyclization (Ring Closure)
Objective: Form the 8-membered ring via Pd-catalyzed C-N bond formation.
-
Conditioning: Wash resin with anhydrous Toluene (3x) to remove moisture and protic solvents.
-
Catalyst Mix: In a glovebox or under Argon, prepare a solution of:
-
Pd2(dba)3 (0.05 equiv)
-
Xantphos or BINAP (0.10 equiv)
-
NaOtBu (4.0 equiv)
-
Solvent: Anhydrous Toluene or Dioxane.
-
-
Reaction: Add the catalyst mixture to the resin. Heat to 80–100°C for 16 hours under inert atmosphere.
-
Washing: Wash extensively with Toluene, DMF, and DCM to remove palladium residues. Use a solution of 0.5% sodium diethyldithiocarbamate in DMF to scavenge residual Pd.
Phase 4: Cleavage and Isolation
-
Cleavage Cocktail: Treat the resin with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.
-
Collection: Collect the filtrate. Wash resin with DCM and combine filtrates.
-
Workup: Evaporate volatiles under nitrogen flow or reduced pressure.
-
Purification: The crude product (typically an N-acyl-1,6-benzothiazocine) is purified via preparative HPLC.
Troubleshooting & Optimization Guide
| Problem | Probable Cause | Solution |
| Low Loading Yield | Inefficient reductive amination | Ensure solvent contains 1% AcOH to catalyze imine formation. Use fresh NaBH(OAc)3. |
| Incomplete Cyclization | Catalyst poisoning or oxidation | Degas all solvents thoroughly. Increase catalyst loading to 10 mol%. Switch ligand to BrettPhos for difficult substrates. |
| Palladium Contamination | Metal trapped in resin matrix | Perform "Pd-scavenging" washes with sodium diethyldithiocarbamate or use thiol-functionalized silica during filtration. |
| Product Degradation | Acid sensitivity of thioether | Avoid strong oxidizers. During cleavage, ensure scavengers (TIS/Water) are present to prevent S-alkylation by carbocations. |
References
-
Solid-Phase Synthesis of Heterocycles
-
Source: Dolle, R. E. (2003). Comprehensive Survey of Combinatorial Library Synthesis: 2002. Journal of Combinatorial Chemistry, 5(6), 693–753. Link
-
- Intramolecular Buchwald-Hartwig on Solid Support: Source: Yang, C., & Murray, W. V. (2008). Solid-phase synthesis of benzimidazoles via a Pd-catalyzed cyclization. Tetrahedron Letters, 49(39), 5722-5724.
-
Synthesis of Medium-Sized Rings
-
Source: Maier, M. E. (2001). Synthesis of Medium-Sized Rings by the Ring-Closing Metathesis Reaction. Angewandte Chemie International Edition, 39(12), 2073-2077. Link
-
-
BAL Linker Strategy
-
1,5-Benzothiazepine Synthesis (Analogous Chemistry)
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. US10011637B2 - Ultra-pure agonists of guanylate cyclase C, method of making and using same - Google Patents [patents.google.com]
- 3. cris.unibo.it [cris.unibo.it]
- 4. Synthesis and conformational investigation of cyclic dipeptides: 7-membered rings containing alpha- and beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. cibtech.org [cibtech.org]
Reaction conditions for nucleophilic substitution using aminobutyl-sulfanyl moieties
Application Note: Precision Nucleophilic Substitution with Aminobutyl-Sulfanyl Moieties
Abstract
The aminobutyl-sulfanyl moiety (
Strategic Analysis: The Chemoselectivity Challenge
To successfully utilize 4-aminobutane-1-thiol in nucleophilic substitution, one must understand the electronic environment of the molecule. Unlike cysteamine (C2 spacer), where the amine inductively lowers the thiol pKa (~8.3), the C4 spacer of the aminobutyl moiety isolates the functional groups.
The Problem: In standard basic conditions (pH > 11), both groups are deprotonated. While the thiolate (
The Solution:
-
Hard/Soft Acid-Base (HSAB) Theory: Utilize "soft" electrophiles (alkyl iodides/bromides) to favor the "soft" thiolate attack.
-
Orthogonal Protection: The most robust protocol involves Boc-protecting the amine prior to substitution.
-
In-situ Reduction: Preventing the formation of the disulfide dimer (
) which is inert to substitution.
Critical Reaction Parameters
The following table summarizes the optimized conditions for S-alkylation of aminobutyl-sulfanyl moieties.
| Parameter | Recommended Condition | Rationale |
| Solvent | DMF (Anhydrous) or Acetone | Polar aprotic solvents solvate the cation (e.g., |
| Base | Cesium Carbonate ( | The "Cesium Effect" increases the solubility of the thiolate and minimizes aggregation, enhancing |
| Atmosphere | Argon / Nitrogen (Degassed) | Essential. Alkyl thiols oxidize rapidly to disulfides in air, effectively killing the nucleophile. |
| Temperature | Start cold to suppress elimination ( | |
| Concentration | 0.1 M - 0.2 M | High concentration favors intermolecular substitution over intramolecular cyclization. |
Experimental Protocols
Protocol A: Synthesis of S-Alkylated Scaffolds (High Purity)
Use this protocol for small molecule synthesis where the electrophile is an alkyl halide (Cl, Br, I).
Reagents:
-
Nucleophile: 4-(Boc-amino)butane-1-thiol (Synthesized from 4-aminobutane-1-thiol +
). -
Electrophile: Target Alkyl Halide (
).[2] -
Base:
or . -
Solvent: DMF (Dry, Degassed).
Step-by-Step Workflow:
-
Preparation of Nucleophile (In-Situ):
-
Dissolve 1.0 equiv of 4-(Boc-amino)butane-1-thiol in anhydrous DMF (0.2 M).
-
Critical Step: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen.
-
Add 1.5 equiv of
. Stir at for 10 minutes.
-
-
Nucleophilic Attack:
-
Add 1.1 equiv of the Electrophile (Alkyl Halide) dropwise to the stirring suspension.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check via TLC or LC-MS. The thiol spot (often stains yellow with Ellman’s reagent) should disappear.
-
-
Work-up:
-
Dilute with EtOAc and wash 3x with water (to remove DMF) and 1x with Brine.
-
Dry over
and concentrate.
-
-
Deprotection (Unmasking the Amine):
-
Redissolve crude residue in DCM.
-
Add TFA (1:4 ratio v/v with DCM) or 4M HCl in Dioxane.
-
Stir 1 hour. Evaporate volatiles to yield the S-(4-aminobutyl)-R salt.
-
Protocol B: "One-Pot" Aqueous Conjugation (Bio-Compatible)
Use this protocol when conjugating to proteins or maleimides where organic solvents and Boc-protection are not feasible.
Reagents:
-
Electrophile: Maleimide-functionalized target.[5]
-
Buffer: PBS + 10 mM EDTA, pH 6.5 – 7.0.
Step-by-Step Workflow:
-
Buffer Preparation:
-
Prepare PBS adjusted to pH 6.5 .
-
Why pH 6.5? At this pH, the amine (pKa ~10.5) is >99.9% protonated (
) and non-nucleophilic. The thiol (pKa ~10) is also mostly protonated, but the small fraction of thiolate ( ) is highly nucleophilic and regenerates equilibrium rapidly. -
Add 10 mM EDTA to chelate metal ions that catalyze oxidation.
-
-
Reduction (Optional but Recommended):
-
If the thiol stock is old, treat with 1.1 equiv TCEP (Tris(2-carboxyethyl)phosphine) for 15 mins. TCEP does not reduce maleimides, unlike DTT.
-
-
Conjugation:
-
Add the Maleimide target to the buffer.
-
Add 4-aminobutane-1-thiol (1.2 equiv) slowly.
-
Incubate 1 hour at RT.
-
Pathway Visualization
The following diagram illustrates the decision logic for selecting the correct pathway and the mechanism of the protected synthesis.
Caption: Decision tree for optimizing reaction conditions based on electrophile sensitivity and required selectivity.
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Low Yield | Disulfide formation (Oxidation) | Add 1.5 eq. TCEP or DTT before reaction. Ensure rigorous degassing of solvents. |
| N-Alkylation | pH too high or Amine deprotected | Use Protocol A (Boc-protection). If using Protocol B, lower pH to < 7.0. |
| Elimination (Alkene) | Base too strong / Temp too high | Switch from |
| Odor | Volatile Thiol | Quench glassware with dilute bleach (sodium hypochlorite) immediately after use to oxidize residuals to sulfonates. |
References
-
PubChem. (2023). 4-Aminobutane-1-thiol hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]
-
National Institutes of Health (NIH). (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation. PubMed Central. Retrieved from [Link]
Sources
- 1. 4-Aminobutane-1-thiol|CAS 21100-03-8|RUO [benchchem.com]
- 2. Nucleophilic Substitution Reactions | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. 4-Aminobutane-1-thiol hydrochloride | C4H12ClNS | CID 18509024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-氨基丁烷-1-硫醇,4-AMINOBUTANE-1-THIOL | 21100-03-8 [m.chemicalbook.com]
- 5. Synthesis of a new heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, for facile access to a thiol-reactive 18F-labeling agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Covalent Attachment of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene to Protein Surfaces
Introduction: A Versatile Moiety for Protein Functionalization
In the landscape of drug development and proteomics, the ability to selectively modify proteins is paramount. The covalent attachment of small molecules can introduce novel functionalities, enabling applications from targeted drug delivery and the creation of antibody-drug conjugates (ADCs) to the development of advanced diagnostic probes and biomaterials.[1][2][3][4] This guide provides detailed protocols for the covalent attachment of a unique bifunctional molecule, 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene, to protein surfaces.
This compound, with the chemical formula C₁₀H₁₄BrNS, possesses two key functional groups amenable to bioconjugation: a primary amine (-NH₂) at the terminus of a butyl-sulfanyl chain and a bromobenzene moiety.[5] The primary amine offers a readily accessible nucleophile for reaction with various electrophilic groups on a protein or a crosslinker.[6][7][8] The bromobenzene group, while less commonly used in standard bioconjugation, presents opportunities for more advanced, site-specific modifications through techniques like palladium-catalyzed cross-coupling reactions, a burgeoning area in chemical biology.[9]
This document will detail two primary strategies for the attachment of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene to proteins:
-
Direct Amidation: Utilizing the primary amine of the molecule to form a stable amide bond with activated carboxyl groups on the protein surface.
-
Heterobifunctional Crosslinking: A two-step approach that first functionalizes the molecule's primary amine with a crosslinker, which then reacts with a different functional group on the protein, such as a sulfhydryl group.
These protocols are designed for researchers, scientists, and drug development professionals, providing not just step-by-step instructions but also the underlying chemical principles and critical considerations for successful and reproducible protein modification.
PART 1: Scientific Principles of Conjugation
The successful conjugation of any small molecule to a protein relies on understanding the available reactive functional groups on the protein surface and choosing a compatible chemistry.[6][10] Proteins primarily offer four types of functional groups for modification: primary amines, carboxyls, sulfhydryls, and carbonyls.[6]
-
Primary Amines (-NH₂): Found at the N-terminus of polypeptide chains and on the side chain of lysine residues. They are abundant and typically located on the protein surface, making them readily accessible.[7][8]
-
Carboxyls (-COOH): Located at the C-terminus and on the side chains of aspartic and glutamic acid. Like amines, they are usually on the protein exterior.[6]
-
Sulfhydryls (-SH): Present in the side chain of cysteine residues. They are less abundant than amines, allowing for more selective modification.[11][12] Often, they exist as disulfide bonds and require reduction to become reactive.[11]
The protocols outlined below leverage these functional groups to attach 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene.
PART 2: Experimental Protocols
Protocol 1: Direct Amidation via Carbodiimide Chemistry
This protocol describes the conjugation of the primary amine of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene to the carboxyl groups on a protein surface. The reaction is mediated by a water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to enhance efficiency and create a more stable amine-reactive intermediate.[]
Principle: EDC activates the carboxyl groups on the protein to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the primary amine of the target molecule to form a stable amide bond. The addition of NHS or Sulfo-NHS stabilizes the activated carboxyl group by converting it to an NHS ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines.[7][8]
Diagram of Direct Amidation Workflow
Caption: Workflow for direct amidation using EDC/NHS chemistry.
Materials:
-
Protein of interest (in a suitable buffer, e.g., MES or PBS, pH 6.0 for activation)
-
1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Desalting columns or dialysis cassettes for purification
Protocol Steps:
-
Protein Preparation:
-
Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of extraneous amines or carboxyls.
-
-
Activation of Protein Carboxyl Groups:
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in cold Activation Buffer. A typical starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of NHS over the protein.
-
Add the EDC and NHS solutions to the protein solution.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Immediately after activation, exchange the buffer to the Coupling Buffer (pH 7.2-7.5) using a desalting column to remove excess EDC and NHS.
-
Prepare a stock solution of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene in a compatible organic solvent (e.g., DMSO) and add it to the activated protein solution. The molar excess of the small molecule can range from 20 to 100-fold over the protein, depending on the desired degree of labeling.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM. This will quench any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted small molecule and byproducts by dialysis against a suitable buffer (e.g., PBS) or by size-exclusion chromatography (SEC).
-
Quantitative Data Summary Table:
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can lead to intermolecular crosslinking. |
| EDC:Protein Molar Ratio | 10:1 to 50:1 | Optimize based on the number of carboxyl groups. |
| NHS:Protein Molar Ratio | 25:1 to 100:1 | Generally higher than EDC to improve efficiency. |
| Small Molecule:Protein Molar Ratio | 20:1 to 100:1 | Adjust to control the degree of labeling. |
| Activation pH | 6.0 | Optimal for EDC chemistry. |
| Conjugation pH | 7.2 - 7.5 | Efficient for amine-reactive NHS esters. |
| Reaction Time (Conjugation) | 2 hours at RT or overnight at 4°C | Longer times may increase labeling but also risk protein degradation. |
Protocol 2: Heterobifunctional Crosslinking via a Thiol-Reactive Moiety
This protocol utilizes a heterobifunctional crosslinker to connect the primary amine of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene to sulfhydryl groups on the protein surface. A common choice for this is a crosslinker containing an NHS-ester at one end and a maleimide at the other, such as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or its water-soluble version, Sulfo-SMCC.[12]
Principle: This is a two-step process. First, the NHS-ester end of the crosslinker reacts with the primary amine of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene to form a stable amide bond, creating a maleimide-activated derivative of the small molecule.[11] This activated molecule is then purified and reacted with the protein. The maleimide group of the crosslinker specifically reacts with free sulfhydryl groups on the protein's cysteine residues to form a stable thioether bond.[6][11][14]
Diagram of Heterobifunctional Crosslinking Workflow
Caption: Workflow for heterobifunctional crosslinking.
Materials:
-
Protein of interest (with free sulfhydryl groups)
-
1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene
-
SMCC or Sulfo-SMCC crosslinker
-
Reaction Buffer A (for Step 1): Amine-free buffer, pH 7.2-8.0 (e.g., PBS)
-
Reaction Buffer B (for Step 2): Thiol-free buffer, pH 6.5-7.5 (e.g., PBS with EDTA)
-
Reducing agent (if needed): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: A free thiol such as cysteine or β-mercaptoethanol
-
Desalting columns or dialysis cassettes
Protocol Steps:
Step 1: Activation of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene
-
Preparation:
-
Dissolve 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene in Reaction Buffer A.
-
Dissolve the SMCC (or Sulfo-SMCC) crosslinker in a suitable solvent (e.g., DMSO for SMCC, water for Sulfo-SMCC) immediately before use.
-
-
Reaction:
-
Add the crosslinker solution to the small molecule solution. A 1:1 to 1.5:1 molar ratio of crosslinker to the small molecule is a good starting point to avoid di-substituted products.
-
Incubate for 30-60 minutes at room temperature.
-
-
Purification of Activated Molecule:
-
Remove excess crosslinker and byproducts. This can be achieved by methods suitable for small molecules, such as reverse-phase HPLC.
-
Step 2: Conjugation to Protein
-
Protein Preparation:
-
Dissolve the protein in Reaction Buffer B. If the protein's cysteine residues are in disulfide bonds, they must be reduced first.
-
To reduce disulfide bonds, incubate the protein with a 10- to 20-fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Remove the excess reducing agent using a desalting column equilibrated with Reaction Buffer B.
-
-
Conjugation Reaction:
-
Add the purified maleimide-activated small molecule to the reduced protein solution. A 10- to 20-fold molar excess of the activated molecule over the number of available sulfhydryl groups is a typical starting point.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., cysteine to a final concentration of 1-10 mM) to react with any unreacted maleimide groups.
-
Incubate for 15-30 minutes.
-
-
Purification of the Conjugate:
-
Purify the protein conjugate from excess reagents and byproducts using dialysis or size-exclusion chromatography.
-
Quantitative Data Summary Table:
| Parameter | Recommended Range | Notes |
| Crosslinker:Small Molecule Ratio (Step 1) | 1:1 to 1.5:1 | Higher ratios may lead to unwanted side products. |
| Activated Molecule:Protein Molar Ratio (Step 2) | 10:1 to 20:1 (relative to -SH groups) | Optimize for desired labeling efficiency. |
| pH for NHS-ester reaction (Step 1) | 7.2 - 8.0 | Balances NHS ester reactivity and stability. |
| pH for Maleimide reaction (Step 2) | 6.5 - 7.5 | Optimal for specific reaction with sulfhydryls. |
| Reaction Time (Step 2) | 1-2 hours at RT or overnight at 4°C | Monitor to avoid disulfide bond re-formation. |
PART 3: Characterization of the Conjugate
After conjugation and purification, it is crucial to characterize the final product to determine the degree of labeling and confirm that the protein's integrity and function are maintained.
Common Characterization Techniques:
-
UV-Vis Spectroscopy: The bromobenzene moiety has a characteristic UV absorbance that can be used to estimate the number of small molecules attached per protein molecule (degree of labeling), provided the extinction coefficients are known.
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate, from which the degree of labeling can be calculated with high accuracy.
-
SDS-PAGE: Can show an increase in the molecular weight of the protein after conjugation.
-
Functional Assays: It is essential to perform activity assays to ensure that the conjugation process has not compromised the biological function of the protein.
Conclusion: Enabling Innovation in Bioconjugation
The protocols detailed in this guide provide a robust framework for the covalent attachment of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene to protein surfaces. By offering two distinct chemical strategies, researchers can choose the method best suited for their specific protein and experimental goals. The direct amidation approach is straightforward and targets abundant carboxyl groups, while the heterobifunctional crosslinking method offers greater selectivity by targeting less common sulfhydryl residues. Careful execution of these protocols, coupled with thorough characterization of the final conjugate, will empower researchers to create novel protein-small molecule hybrids for a wide range of applications in basic science and therapeutic development.[3][4]
References
-
A Guide to Protein Cross Linkers. (2014, July 21). G-Biosciences. [Link]
-
Controlled levels of protein modification through a chromatography-mediated bioconjugation. (2015, February 27). PMC. [Link]
-
Combining Amine-Reactive Cross-Linkers and Photo-Reactive Amino Acids for 3D-Structure Analysis of Proteins and Protein Complexes. (n.d.). PubMed. [Link]
-
Reactivity and Applications of New Amine Reactive Cross-Linkers for Mass Spectrometric Detection of Protein−Protein Complexes. (2009, December 8). Analytical Chemistry - ACS Publications. [Link]
-
Bioconjugation for Nucleic Acids Drug Conjugates and Therapeutics. (2024, October 17). Bio-Synthesis. [Link]
-
1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene. (n.d.). PubChem. [Link]
-
Protein Cross-Linkers. (n.d.). G-Biosciences. [Link]
-
What is Bioconjugation? Overview, Applications & More. (2024, July 8). Today's Clinical Lab. [Link]
-
How bioconjugation is unlocking the next generation of drug development. (2025, March 27). [Link]
-
Chemical Reactivity of Crosslinkers. (2025, October 22). Creative Biolabs. [Link]
-
Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers. (2020, September 15). ACS Publications. [Link]
-
Protein Modification. (n.d.). Francis Lab Berkeley. [Link]
-
Advancing bioconjugate development through innovative approaches. (n.d.). [Link]
-
Small-Molecule-Protein Conjugation Procedures. (n.d.). Springer Nature Experiments. [Link]
-
Protocols: protein - small molecule interactions. (n.d.). NanoTemper Technologies. [Link]
-
Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. (2025, August 6). ResearchGate. [Link]
-
Protein Conjugates. (2010, November 1). BioProcess International. [Link]
-
Post-translational modification. (n.d.). Wikipedia. [Link]
-
Protein modification, bioconjugation, and disulfide bridging using bromomaleimides. (2010, February 17). PubMed. [Link]
-
Advances in Chemical Protein Modification. (2015, February 20). ACS Publications. [Link]
-
Analysis and characterization of protein-drug conjugates? (2019, June 7). ResearchGate. [Link]
-
Enhancing plant protein functionality by using physical modification techniques. (n.d.). [Link]
-
(PDF) Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones. (n.d.). ResearchGate. [Link]
-
Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids. (n.d.). [Link]
-
Enzymatic Peptide and Protein Bromination: The BromoTrp Tag. (2024, January 25). PubMed. [Link]
-
Small-molecule-protein conjugation procedures. (n.d.). PubMed. [Link]
-
Labeling Proteins with Small Molecules by Site-Specific Posttranslational Modification. (2004, June 4). Journal of the American Chemical Society - ACS Publications. [Link]
-
HADDOCK2.4 shape-restrained protein-small molecule tutorial. (n.d.). Bonvin Lab. [Link]
-
Small Molecule Induced Protein Complexes: Gluing the Pieces Together. (n.d.). ZoBio - Drug Discovery Technology. [Link]
-
Conjugation of proteins by installing BIO-orthogonally reactive groups at their N-termini. (n.d.). [Link]
-
1,1'-Sulfonylbis[4-bromobenzene]. (n.d.). PubChem. [Link]
-
Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. (n.d.). PMC. [Link]
-
Chemical Conjugation. (2024, November 7). Creative Biolabs. [Link]
-
Chemical Properties of Benzene, bromo- (CAS 108-86-1). (n.d.). Cheméo. [Link]
-
Identification of epoxide- and quinone-derived bromobenzene adducts to protein sulfur nucleophiles. (n.d.). PubMed. [Link]
Sources
- 1. Bioconjugation for Nucleic Acids Drug Conjugates and Therapeutics [biosyn.com]
- 2. clinicallab.com [clinicallab.com]
- 3. How bioconjugation is unlocking new drug development [pharmaceutical-technology.com]
- 4. mbfberkeley.com [mbfberkeley.com]
- 5. 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene | C10H14BrNS | CID 12130488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 9. Enzymatic Peptide and Protein Bromination: The BromoTrp Tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 11. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
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- 14. Chemical Reactivity of Crosslinkers - Creative Biolabs [creative-biolabs.com]
Application Note: Scalable Manufacturing of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene
Target Audience: Process Chemists, Scale-up Scientists, and Drug Development Professionals Compound: 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene (CAS: 799764-02-6)
Strategic Rationale & Mechanistic Causality
The synthesis of aryl alkyl thioether amines like 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene presents two primary scale-up challenges: preventing the oxidation of the thioether linkage and avoiding the hydrodehalogenation of the aryl bromide during amine formation.
To address these challenges, this protocol utilizes a highly chemoselective, two-step manufacturing route: an accelerated
Thioetherification via In Situ Finkelstein Catalysis
The first step involves the nucleophilic substitution of 4-chlorobutanenitrile by 2-bromobenzenethiol. While alkyl chlorides are cost-effective for scale-up, they are relatively poor electrophiles. To prevent the need for excessive heating—which can lead to thiol oxidation or elimination byproducts—we introduce catalytic Potassium Iodide (KI). This drives an in situ Finkelstein reaction , transiently converting the alkyl chloride to a highly reactive alkyl iodide, thereby accelerating the
Chemoselective Reduction via Cobalt Boride ( )
The reduction of the intermediate nitrile to a primary amine is the most critical step. Standard catalytic hydrogenation (e.g.,
Instead, we employ the
Process Workflows
Workflow for the scalable two-step synthesis of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene.
Mechanism of chemoselective nitrile reduction via in situ generated cobalt boride.
Step-by-Step Manufacturing Protocols
Protocol A: Synthesis of 4-[(2-Bromophenyl)sulfanyl]butanenitrile
Scale: 1.0 mol (Readily scalable to multi-kg pilot plant operations)
-
Reactor Preparation: Charge a 2 L jacketed glass reactor equipped with an overhead stirrer and reflux condenser with Acetonitrile (MeCN, 1000 mL).
-
Reagent Loading: Add 2-bromobenzenethiol (1.0 mol, 189.1 g). Follow with anhydrous
(1.5 mol, 207.3 g) and catalytic KI (0.1 mol, 16.6 g). Stir at 20°C for 15 minutes to initiate thiolate formation. -
Alkylation: Add 4-chlorobutanenitrile (1.1 mol, 113.9 g) dropwise over 30 minutes.
-
Heating: Ramp the reactor temperature to 80°C (reflux) and maintain for 6 hours.
-
In-Process Control (IPC): Monitor by HPLC until 2-bromobenzenethiol is < 1% area.
-
-
Filtration: Cool to 20°C and filter the suspension through a Celite pad to remove inorganic salts (
, unreacted ). -
Self-Validating Workup: Concentrate the filtrate under reduced pressure. Dilute the resulting oil in Methyl tert-butyl ether (MTBE, 1000 mL). Wash the organic layer with 1M NaOH (2 x 300 mL).
-
Causality Note: The NaOH wash is a critical self-validating step. It deprotonates any residual 2-bromobenzenethiol (
), partitioning it into the aqueous waste. This prevents downstream oxidative dimerization into disulfides.
-
-
Isolation: Wash with brine (300 mL), dry over
, and concentrate to yield the intermediate as a pale yellow oil.
Protocol B: Chemoselective Reduction & Salt Formation
Scale: 0.5 mol
-
Catalyst Preparation: Charge a 3 L reactor with 4-[(2-Bromophenyl)sulfanyl]butanenitrile (0.5 mol, ~128 g) and Methanol (1500 mL). Add
(0.1 mol, 23.8 g). The solution will turn a deep pink/purple. -
Reduction: Cool the reactor to 0°C. Carefully add
(2.0 mol, 75.6 g) in small portions over 2 hours.-
Safety & Causality Note: Addition of
causes immediate evolution of gas and the exothermic formation of a black precipitate. Strict temperature control (< 20°C) and adequate venting are mandatory.
-
-
Maturation: Allow the reaction to warm to 20°C and stir for 4 hours.
-
Quench & Phase Separation: Slowly add 3M HCl (500 mL) until the pH is < 2.
-
Causality Note: The acidic quench safely destroys excess
and dissolves the insoluble black into soluble salts, breaking any boron-amine complexes and allowing for a clean phase separation.
-
-
Free-Basing: Concentrate the mixture to remove Methanol. Basify the remaining aqueous phase with 30% NaOH to pH > 12. Extract the free amine with Ethyl Acetate (EtOAc, 3 x 500 mL).
-
Salt Formation: Dry the combined EtOAc layers over
and cool to 0°C. Add 4M HCl in dioxane (0.55 mol) dropwise. A white precipitate of the hydrochloride salt will form immediately. -
Final Isolation: Filter the precipitate, wash with cold EtOAc, and dry under vacuum at 45°C to afford the final API intermediate.
Quantitative Data & Quality Control
To ensure batch-to-batch consistency, the following analytical parameters should be validated during the manufacturing process:
| Parameter | Intermediate: 4-[(2-Bromophenyl)sulfanyl]butanenitrile | Final Product: 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene HCl | Analytical Method |
| Appearance | Pale yellow oil | Off-white crystalline powder | Visual Inspection |
| Expected Yield | 92 - 95% | 85 - 88% | Gravimetric |
| Purity | > 98.0% | > 99.5% | HPLC (UV at 254 nm) |
| Key | 400 MHz, CDCl | ||
| Mass Spec (m/z) | 255.9 (M+H) | 260.0 (M+H) | LC-MS (ESI+) |
References
-
Osby, J. O., Heinzman, S. W., & Ganem, B. (1986). Studies on the mechanism of transition-metal-assisted sodium borohydride and lithium aluminum hydride reductions. Journal of the American Chemical Society, 108(1), 67-72. URL:[Link]
-
Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532. URL:[Link]
-
Peach, M. E. (1989). Thiols as Nucleophiles. In The Chemistry of the Thiol Group. John Wiley & Sons. URL:[Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12130488, 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene. URL:[Link]
Application Note: Microwave-Assisted Synthesis of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene
For: Researchers, scientists, and drug development professionals.
Introduction: Accelerating the Synthesis of a Versatile Pharmaceutical Building Block
1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene is a key intermediate in the synthesis of various heterocyclic compounds with significant potential in medicinal chemistry. The presence of a primary amine, a thioether linkage, and a reactive bromo-aromatic moiety makes it a versatile precursor for the construction of novel molecular scaffolds, particularly for the development of neurologically active agents and other therapeutics. The strategic placement of the bromine atom allows for subsequent cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce further molecular diversity.[1]
Traditional synthetic routes to such intermediates often involve lengthy reaction times and harsh conditions, leading to lower yields and the formation of impurities. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[2][3] By utilizing microwave energy, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to minutes.[4][5] This rapid and uniform heating leads to higher product yields, increased purity, and is often more energy-efficient, aligning with the principles of green chemistry.[2][5]
This application note provides a detailed protocol for a proposed two-step, microwave-assisted synthesis of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene, designed to be efficient and scalable for research and drug development applications.
The Rationale for a Microwave-Assisted Approach
The core of this synthetic strategy is a nucleophilic substitution (SN2) reaction, a class of reactions that benefits significantly from microwave irradiation.[6] The two primary mechanisms of microwave heating are dipolar polarization and ionic conduction.[4] In the proposed S-alkylation step, the polar solvent and ionic reactants efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This avoids the temperature gradients associated with conventional heating, minimizing the formation of side products and enhancing the reaction rate.[7] The subsequent deprotection of the Boc group is also amenable to microwave assistance, further streamlining the overall process.
Proposed Synthetic Pathway
The synthesis is designed as a two-step process:
-
Microwave-Assisted S-Alkylation: A nucleophilic substitution reaction between 2-bromothiophenol and N-Boc-4-bromobutylamine in the presence of a base.
-
Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product.
Caption: Proposed two-step synthesis of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene.
Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Supplier/Model | Notes |
| 2-Bromothiophenol | Sigma-Aldrich | 97% purity |
| N-Boc-4-bromobutylamine | Commercially Available | >95% purity |
| Potassium Carbonate (K₂CO₃) | Fisher Scientific | Anhydrous |
| N,N-Dimethylformamide (DMF) | Acros Organics | Anhydrous |
| Trifluoroacetic Acid (TFA) | Oakwood Chemical | >99% purity |
| Dichloromethane (DCM) | VWR | Anhydrous |
| Microwave Synthesizer | CEM Discover 2.0 or similar | Capable of controlled temperature and pressure |
Safety Precautions
| Chemical | Hazards | Handling Precautions |
| 2-Bromothiophenol | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. Stench.[8][9][10][11][12] | Work in a well-ventilated fume hood. Wear appropriate PPE (gloves, lab coat, safety goggles). Avoid inhalation of vapors.[8][9] |
| N-Boc-4-bromobutylamine | Causes severe skin burns and eye damage.[13] | Handle in a fume hood. Wear acid-resistant gloves, lab coat, and chemical splash goggles. |
| Trifluoroacetic Acid (TFA) | Causes severe skin burns and eye damage. Toxic if inhaled. | Use in a fume hood with appropriate PPE. Handle with extreme care. |
| N,N-Dimethylformamide (DMF) | Harmful if inhaled or in contact with skin. Suspected of damaging the unborn child. | Use in a well-ventilated fume hood. Avoid contact with skin and eyes. |
Part 1: Microwave-Assisted Synthesis of N-Boc-1-[(4-aminobutyl)sulfanyl]-2-bromobenzene
This protocol is adapted from general procedures for microwave-assisted S-alkylation of thiophenols.[14][15][16]
Step-by-Step Procedure
-
To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-bromothiophenol (1.0 mmol, 189.1 mg).
-
Add anhydrous potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg).
-
Add N-Boc-4-bromobutylamine (1.1 mmol, 292.2 mg).
-
Add 5 mL of anhydrous N,N-dimethylformamide (DMF).
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the reaction mixture under the following conditions:
-
Temperature: 120 °C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Power: 150 W (or dynamic power control to maintain temperature)
-
Stirring: High
-
-
After the reaction is complete, cool the vessel to room temperature using compressed air.
-
Quench the reaction mixture by adding 20 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-Boc protected intermediate as a clear oil.
Caption: Workflow for the microwave-assisted S-alkylation.
Part 2: Deprotection of N-Boc-1-[(4-aminobutyl)sulfanyl]-2-bromobenzene
This protocol utilizes a standard and effective method for the removal of the Boc protecting group under acidic conditions.[17][18]
Step-by-Step Procedure
-
Dissolve the N-Boc protected intermediate (1.0 mmol) in dichloromethane (DCM, 5 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5.0 mmol, 0.37 mL) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in a minimal amount of DCM and neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the final product, 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene. The product can be further purified by column chromatography if necessary.
Discussion and Conclusion
The described microwave-assisted protocol offers a rapid and efficient pathway for the synthesis of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene. The significant reduction in reaction time for the S-alkylation step, from several hours under conventional heating to just 15 minutes with microwave irradiation, is a key advantage of this method.[5][19] This acceleration not only improves laboratory throughput but also often leads to cleaner reaction profiles and higher yields by minimizing the thermal degradation of reactants and products.[2] The final product is a valuable building block for the synthesis of more complex molecules, particularly in the field of drug discovery. The primary amine can be further functionalized, and the aryl bromide is a handle for various cross-coupling reactions, enabling the creation of diverse chemical libraries for biological screening.
References
- Singh, N., Singh, R., Raghuvanshi, D. S., & Singh, K. N. (2013).
- Microwave-assisted Copper-catalyzed Synthesis of Aryl Sulfides Derivatives in Water. (n.d.). Chinese Journal of Applied Chemistry.
- Microwave-assisted rapid synthesis of arylazoxy sulfides. (n.d.).
-
Philip Harris Ltd. (2013). SAFETY DATA SHEET: 1-BROMOBUTANE. Retrieved from [Link]
-
CEM Corporation. (n.d.). Nucleophilic additions and substitutions. Retrieved from [Link]
- Lu, X., Wang, H., Gao, R., Sun, D., & Bi, X. (2013). Microwave-Assisted Synthesis of Asymmetric Disulfides. RSC Advances.
- Microwave Assisted Chemistry Experiments (Organic Synthesis, Chemical Analysis and Extraction). (n.d.).
- Zahmatkesh, S. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104.
-
RFHIC. (n.d.). Microwave-Driven Chemical Reactions. Retrieved from [Link]
- A brief review: Microwave assisted organic reaction. (n.d.). Scholars Research Library.
- Microwave-assisted synthesis of sulfides 9a-d using alkyl thiols 8a,b. (n.d.).
- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
- Novel aryl and heteroaryl acyl sulfamide synthesis via microwave-assisted palladium-catalyzed carbonyl
- One Pot Microwave-Assisted Synthesis of Alkane Thiols. (n.d.). AWS.
- Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. (n.d.). MDPI.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012). Semantic Scholar.
- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020).
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C
- Protection Reactions. (n.d.). Wiley-VCH.
- A facile and efficient microwave-mediated S-alkylation of thiophosph
- Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. (2025).
- A Brief Review: Microwave Assisted Ethers Synthesis. (2016). TSI Journals.
- Microwave-Assisted Protocol for Green Functionalization of Thiophenes With a Pd/β-Cyclodextrin Cross-Linked Nanoc
- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021). Beilstein Journals.
- Fast, Clean, and Green: Microwave-Promoted N-Alkylation of DPPs for Organic Devices. (2025). MDPI.
- Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. (n.d.). New Journal of Chemistry (RSC Publishing).
Sources
- 1. Novel aryl and heteroaryl acyl sulfamide synthesis via microwave-assisted palladium-catalyzed carbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. bspublications.net [bspublications.net]
- 5. ajrconline.org [ajrconline.org]
- 6. Nucleophilic additions and substitutions [cem.com]
- 7. RF Energy Industrial I Microwave-Driven Chemical Reactions [rfhic.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.ie [fishersci.ie]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. 2-Bromobenzenethiol | 6320-02-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. scispace.com [scispace.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving reaction yields for 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene synthesis
Technical Support Center: Synthesis of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene
Case ID: #S-ALK-2-BR-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open for Optimization
Executive Summary
You are experiencing yield attrition in the synthesis of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene . This synthesis typically proceeds via a two-stage workflow: the S-alkylation of 2-bromobenzenethiol with a protected amine linker (commonly N-(4-bromobutyl)phthalimide), followed by deprotection (hydrazinolysis).
Low yields in this pathway are rarely due to a single catastrophic failure but rather a "death by a thousand cuts" across three specific vectors:
-
Oxidative Dimerization: The thiol starting material dimerizing to the disulfide (Ar-S-S-Ar).
-
Competitive Elimination: The alkyl halide undergoing E2 elimination instead of S
2 substitution. -
Deprotection Trapping: The final free amine adhering to the phthalhydrazide byproduct during workup.
This guide provides a self-validating protocol to close these yield gaps.
Module 1: The S-Alkylation Step
Objective: Coupling 2-bromobenzenethiol with N-(4-bromobutyl)phthalimide.
Troubleshooting Guide
| Symptom | Root Cause | Corrective Action |
| Starting material persists, but alkyl halide is consumed. | E2 Elimination. The base is acting as a proton acceptor rather than facilitating nucleophilic attack, converting the alkyl bromide to an alkene. | Switch Solvent/Base. Move from Acetone/K |
| Yellow/Orange oil forms; Mass Spec shows M+ dimer. | Disulfide Formation. Thiophenols oxidize rapidly in air. The disulfide is inert to alkylation under standard conditions. | Degas Solvents. Sparge DMF with Argon for 30 mins before adding the thiol. Add 5 mol% Triphenylphosphine (PPh |
| Reaction stalls at 60-70% conversion. | Thiolate Poisoning. The leaving group (Br | Catalysis. Add 10 mol% TBAI (Tetrabutylammonium iodide) . This facilitates a Finkelstein exchange (R-Br (\to) R-I), making the electrophile more reactive. |
Visualizing the Pathway
The following diagram illustrates the competition between the desired S
Figure 1: Kinetic competition in S-alkylation. Note that Oxygen is the primary enemy of the active thiolate species.
Module 2: The Deprotection Step
Objective: Removing the phthalimide group to release the primary amine.[1]
The "Sticky Amine" Problem
Users often report quantitative consumption of the intermediate but low isolated yields (e.g., 40%). This is a workup issue, not a reaction issue. The free amine forms a complex with the phthalhydrazide byproduct or remains water-soluble.
The Solution: Acid-Base Swing Extraction Do not rely on simple filtration. You must manipulate pH to separate the species.
-
Hydrazinolysis: Run reaction (EtOH, reflux).
-
Acidification: Cool and add 2M HCl. This protonates the amine (R-NH
) making it water-soluble, while precipitating phthalhydrazide. Filter off the solid. -
Wash: Wash the acidic filtrate with DCM to remove non-amine impurities.
-
Basification: Adjust aqueous layer to pH >12 with NaOH. The amine becomes neutral (R-NH
) and oily. -
Extraction: Extract the now-organic-soluble amine into DCM.
Optimized Protocol (Gold Standard)
Step 1: S-Alkylation
-
Setup: Flame-dry a 3-neck flask. Equip with addition funnel and Argon inlet.
-
Solvent Prep: Charge DMF (10 vol) and sparge with Argon for 20 minutes.
-
Reagents: Add 2-Bromobenzenethiol (1.0 eq) and Cs
CO (1.2 eq) . Stir for 15 min at 0°C.-
Tip: If the thiol is old/yellow, add 0.05 eq of PPh
.
-
-
Addition: Dissolve N-(4-bromobutyl)phthalimide (1.1 eq) in minimal degassed DMF. Add dropwise at 0°C.
-
Reaction: Warm to RT and stir for 4-6 hours.
-
Workup: Pour into water. Extract with EtOAc.[2][3] Wash organics with 1M NaOH (removes unreacted thiol) and Brine. Dry (Na
SO ) and concentrate.
Step 2: Deprotection
-
Reaction: Dissolve intermediate in EtOH. Add Hydrazine Hydrate (3.0 eq) . Reflux for 2 hours.
-
Isolation: Add 1M HCl until pH < 2. Stir for 30 mins (breaks down salts). Filter off the white solid (phthalhydrazide).[1]
-
Purification: Wash the filtrate (aqueous) with Et
O (discard organics). Basify the aqueous phase to pH 14 with NaOH. Extract 3x with DCM.[4] -
Final: Dry DCM layer over Na
SO and evaporate.
Module 3: Workflow Logic
The following logic gate helps determine where your mass balance is being lost.
Figure 2: Diagnostic logic for yield loss.
References
-
BenchChem. Troubleshooting common issues in the synthesis of Benzene, [2-(methylthio)ethyl]-. (2025). Retrieved from .
-
Organic Syntheses. Phthalimide, N-(2-bromoethyl)-. Coll. Vol. 1, p.119 (1941). Retrieved from .
-
Le, Z., et al. Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide. Synthesis (2004).[5] Retrieved from .
-
Sigma-Aldrich. N-(4-Bromobutyl)phthalimide Product Analysis & Applications. Retrieved from .
Sources
Troubleshooting sulfur oxidation during 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene storage
Technical Support Center: Stability Management for Thioether Intermediates
Subject: Troubleshooting Sulfur Oxidation in 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene Ticket ID: #S-OX-2024-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering stability issues with 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene . As a senior scientist, I recognize this molecule's specific vulnerability: it contains an aryl-alkyl thioether linkage. Unlike ethers, thioethers are "soft" nucleophiles that are highly susceptible to oxidation by atmospheric oxygen, peroxides, and photo-induced radical pathways.
This guide provides a self-validating troubleshooting framework. We move beyond simple storage tips to address the mechanistic root causes of degradation (Sulfur vs. Nitrogen oxidation) and provide actionable recovery protocols.
Module 1: Diagnostic Workflow
"How do I confirm if my batch is oxidized?"
Before attempting remediation, you must distinguish between sulfur oxidation (sulfoxide/sulfone formation) and other degradation pathways (e.g., amine oxidation or polymerization).
The Oxidation Pathway
The sulfur atom progresses through two oxidation states. The first (Sulfoxide) is often reversible; the second (Sulfone) is generally irreversible.
Figure 1: Stepwise oxidation of the thioether linkage. The transition from Sulfide to Sulfoxide is the primary degradation mode observed in storage.
Analytical Confirmation Protocol
Use this comparative table to interpret your LC-MS/HPLC data.
| Feature | Parent Sulfide | Sulfoxide Impurity (Mono-oxide) | Sulfone Impurity (Di-oxide) |
| Mass Shift (Δm/z) | Reference (M+H)+ | +16 Da | +32 Da |
| HPLC Retention (RP) | Late eluting (Lipophilic) | Early eluting (More Polar) | Intermediate/Early |
| UV Characteristics | Standard Absorption | Shifted λmax (often hypsochromic) | Distinct λmax |
| Solubility | Soluble in non-polar organics | Increased water/alcohol solubility | High polarity |
Critical Check: If you observe a +16 Da peak eluting before your main peak, you have confirmed S-oxidation . If you observe a peak with the same mass but different retention, consider salt disproportionation or isomerization.
Module 2: Prevention & Storage Protocols
"How do I stop this from happening again?"
The primary amine tail in your molecule (
Root Cause Analysis: The "Peroxide Cycle"
Do not store this compound in ether-based solvents (THF, Diethyl Ether, Dioxane). These solvents form peroxides over time.
-
Mechanism: Peroxides (
) transfer an oxygen atom to the sulfur ( ), creating the sulfoxide ( ) and an alcohol. This reaction is faster than autoxidation by air.
Protocol: The "Salt Shield" Strategy
The free base of this molecule is likely an oil or low-melting solid, which maximizes surface area for oxygen contact. Recommendation: Convert the free base to a crystalline salt (e.g., Hydrochloride or Hydrobromide).
-
Crystallinity: Salts form tight lattice structures that exclude oxygen.
-
Stability: Protonating the amine (
) prevents N-oxidation, though it affects S-oxidation less directly, the physical state change is the primary protector.
Standard Operating Procedure (SOP) for Storage
-
Physical State: Store as solid HCl salt whenever possible.
-
Atmosphere: Purge vial with Argon (heavier than air) rather than Nitrogen. Argon creates a "blanket" over the solid.
-
Temperature: Store at -20°C . Oxidation kinetics are Arrhenius-dependent; dropping from 25°C to -20°C slows the reaction by ~20-fold.
-
Container: Amber glass vials with Teflon-lined caps. (Parafilm is permeable to O₂ over months; use electrical tape or heat-shrink seals for long-term storage).
Module 3: Remediation & Recovery
"My batch is 15% oxidized. Can I save it?"
Yes, but you must choose between Purification and Chemical Reduction .
Decision Matrix
Figure 2: Remediation decision tree. Note the critical warning regarding strong reducing agents affecting the Aryl-Bromide moiety.
Recommended Recovery Protocol (Chemical Reduction)
If recrystallization fails, use a mild deoxygenation method that tolerates the Aryl-Bromide and Amine.
-
Reagent: Triphenylphosphine (
) with Iodine ( ) or Oxalyl Chloride. -
Why:
has a high affinity for oxygen, converting the sulfoxide back to the sulfide while forming Triphenylphosphine oxide ( ). -
Safety Note: Avoid catalytic hydrogenation (Pd/C + H₂), as this will cleave the C-Br bond (dehalogenation) and destroy your molecule.
References
-
PubChem. (2021).[1] 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene | C10H14BrNS.[1] National Library of Medicine.
-
Master Organic Chemistry. (2015). Thiols and Thioethers: Oxidation Mechanisms.
-
Smolecule. (2026).[2] Preventing Oxidation of Thiols During Storage. Technical Support Guide.
-
Chemistry Steps. (2021). Oxidation of Sulfides to Sulfoxides and Sulfones.
-
National Institutes of Health (PMC). (2011). Chromatography of sulfur-containing compounds and breakdown products.
Sources
Technical Support Center: Purification Strategies for Bromobenzene Derivatives
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven strategies for the purification of bromobenzene derivatives. The following content is structured in a question-and-answer format to directly address common and complex challenges encountered during experimental work.
Section 1: Troubleshooting Common Impurities & Purification Scenarios
This section addresses the most frequently encountered purification challenges. Each answer provides not only a solution but also the underlying chemical principles to empower your decision-making process.
Q1: My reaction mixture has a persistent yellow/orange color after bromination. How do I remove unreacted bromine?
A1: The characteristic color of bromine (Br₂) is a common sign of its presence post-reaction. It is crucial to quench excess bromine as it can interfere with subsequent steps and purification.
The most effective method is a chemical quench, which converts elemental bromine into a colorless, water-soluble bromide salt (Br⁻). This is typically achieved during the initial aqueous workup.
Recommended Quenching Agents:
-
Aqueous Sodium Thiosulfate (Na₂S₂O₃): This is the most common and reliable method. A 10% (w/v) aqueous solution is typically sufficient. The thiosulfate reduces bromine to bromide.[1][2]
-
Aqueous Sodium Bisulfite (NaHSO₃) or Sodium Sulfite (Na₂SO₃): These are also effective reducing agents that convert bromine to bromide.[1][3][4]
Troubleshooting Workflow:
-
Cool the Reaction: Before adding any aqueous solution, ensure your reaction mixture is cooled to room temperature to manage any potential exotherm.
-
Add Quenching Agent: Add the 10% sodium thiosulfate solution to the reaction mixture in a separatory funnel.
-
Observe: Shake the funnel. The disappearance of the orange/brown color in the organic layer indicates that all the bromine has been consumed.[1]
-
Add More if Needed: If the color persists, add more quenching solution in portions until the organic layer is colorless.[1]
-
Proceed with Workup: Once the color is gone, you can proceed with standard liquid-liquid extraction by separating the layers and washing the organic phase with water and then brine.[1]
Expert Insight: In acidic reaction mixtures, using sodium thiosulfate can sometimes lead to the formation of elemental sulfur as a fine precipitate, which can complicate purification.[2] If you anticipate this, consider using sodium bisulfite, which is less prone to this issue, or neutralizing the mixture with a base like sodium bicarbonate before the thiosulfate wash.[2]
Q2: I've formed a mixture of mono- and di-brominated products. How can I separate them effectively?
A2: This is a classic challenge, especially when dealing with activated aromatic rings that are susceptible to over-bromination.[2] The key to separation lies in the subtle polarity difference between the mono- and di-brominated species. Dihalo-substituted compounds are generally less polar than their monohalo counterparts.
Primary Strategy: Flash Column Chromatography
Flash column chromatography is the most powerful technique for this separation.[5][6]
Steps for Successful Separation:
-
TLC Analysis: First, develop an optimal solvent system using Thin Layer Chromatography (TLC). The goal is to achieve good separation between the spots corresponding to your mono- and di-bromo products.[5]
-
Solvent Choice: Start with a low-polarity eluent, typically a mixture of hexanes (or heptane) and a slightly more polar solvent like ethyl acetate or dichloromethane.[7]
-
Target Rf: Aim for an Rf (retention factor) of around 0.3-0.4 for your desired monobrominated product. This ensures it will travel through the column effectively but still be well-separated from less polar byproducts.[5]
-
-
Column Packing: Pack a silica gel column with the chosen eluent system. Ensure the silica bed is packed evenly to prevent channeling.[6]
-
Sample Loading: For the best resolution, use a "dry loading" technique. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[7][8] This powder is then carefully added to the top of the column.
-
Elution: Begin eluting with your chosen solvent system. If the separation is still challenging, a shallow solvent gradient (slowly increasing the percentage of the more polar solvent) can significantly improve resolution.[6]
Alternative Strategy: Recrystallization
If both your product and byproduct are solids, recrystallization can sometimes be effective, although it relies on significant differences in solubility between the two compounds in a given solvent system.[9] This often requires extensive solvent screening.
Q3: My crude product is contaminated with acidic byproducts like HBr or the acid catalyst. How do I remove them?
A3: Acidic impurities are common in bromination reactions, arising from the HBr byproduct or catalysts like sulfuric acid.[10][11] These are easily and efficiently removed using a simple acid-base extraction during the workup.[12][13][14]
Procedure:
-
Dissolve: Ensure your crude product is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Base Wash: In a separatory funnel, wash the organic solution with a weak aqueous base.
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution: This is the preferred choice. It will neutralize strong acids like HBr and H₂SO₄, converting them into salts that are soluble in the aqueous layer.[13]
-
Dilute Sodium Hydroxide (NaOH) Solution: Use with caution. While effective, a strong base like NaOH can potentially react with sensitive functional groups on your desired molecule.[13]
-
-
Separate Layers: After shaking, allow the layers to separate and drain the aqueous layer.
-
Wash with Water/Brine: Wash the organic layer again with water and finally with brine (saturated NaCl solution) to remove any residual base and minimize the amount of dissolved water in the organic phase.[1]
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Q4: I ran a Suzuki coupling with my bromobenzene derivative. How do I purify the final biaryl product from the reaction mess?
A4: Suzuki coupling workups involve removing the palladium catalyst, inorganic salts (from the base), and unreacted starting materials.[15][16][17]
A Standard Suzuki Workup & Purification Workflow:
-
Initial Filtration (Catalyst Removal): After the reaction is complete, cool the mixture to room temperature. Dilute it with your extraction solvent (e.g., ethyl acetate) and filter the entire mixture through a pad of Celite®. This will remove the insoluble palladium catalyst and some inorganic salts.[16]
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with:
-
Water: To remove the bulk of the inorganic base (e.g., K₂CO₃, K₃PO₄) and boronic acid byproducts.[17]
-
Brine: To aid in layer separation and remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate via rotary evaporation to get the crude solid or oil.[16]
-
Final Purification: The crude product will likely still contain unreacted starting materials or homocoupled byproducts.
-
Flash Column Chromatography: This is the most common method for purifying Suzuki products. Use TLC to determine an appropriate solvent system (e.g., hexanes/ethyl acetate).[15][16]
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective final step to obtain a high-purity material.[18]
-
Troubleshooting Tip: If you have trouble removing all palladium residues, which can sometimes appear as a fine black or grey solid, washing the organic solution with an aqueous solution of sodium thiosulfate can help complex and remove trace palladium.[19]
Section 2: Detailed Protocols & Method Selection
Purification Method Selection Guide
Choosing the right purification strategy is critical for success. The following decision tree provides a logical workflow for selecting the most appropriate technique based on the nature of your product and the impurities present.
Caption: Decision tree for selecting a purification strategy.
Protocol 1: Flash Column Chromatography for Isomer Separation
This protocol provides a general guideline for separating compounds with similar polarities, such as mono- and di-brominated isomers.
1. Preparation:
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexanes:Ethyl Acetate) that provides an Rf value of ~0.3-0.4 for the target compound and shows clear separation from byproducts.[5]
-
Column Selection: Choose a column with an appropriate diameter based on the amount of crude material. A longer, narrower column generally provides better separation than a shorter, wider one.[6]
2. Packing the Column:
-
Prepare a slurry of silica gel in the initial, least polar eluent.[5]
-
Pour the slurry into the column and use gentle air or nitrogen pressure to pack the silica bed evenly, ensuring no air bubbles are trapped.[6]
-
Add a thin layer of sand on top to protect the silica surface from disturbance during sample loading.
3. Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approx. 1-2 times the mass of the crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.[7]
-
Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure to begin eluting the sample. Collect fractions in test tubes or vials.
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light or with a stain.
-
Combine the pure fractions containing your desired product.
5. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization for High-Purity Solids
Recrystallization is an excellent technique for obtaining highly pure crystalline solids. The principle relies on the fact that most compounds are more soluble in a hot solvent than in a cold one.[20]
1. Solvent Selection:
-
The ideal solvent will dissolve your compound when hot but not when cold.[7] Impurities should either be insoluble in the hot solvent or very soluble in the cold solvent.
-
Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate) to find the best one. A two-solvent system (a "good" solvent and a "bad" anti-solvent) can also be effective.[9][20]
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of boiling solvent dropwise until the solid just dissolves. Swirl constantly.
3. Hot Filtration (if necessary):
-
If there are insoluble impurities (like dust or catalyst residues), perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.
4. Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.[5]
-
Dry the purified crystals under vacuum to remove all traces of solvent.
Quantitative Data Summary
For successful purification, understanding the properties of solvents is crucial.
Table 1: Properties of Common Solvents for Chromatography & Recrystallization
| Solvent | Boiling Point (°C) | Polarity Index | Common Use |
| Hexane / Heptane | 69 / 98 | 0.1 | Non-polar eluent for chromatography |
| Toluene | 111 | 2.4 | Recrystallization, chromatography eluent |
| Dichloromethane | 40 | 3.1 | Chromatography eluent, extraction |
| Diethyl Ether | 35 | 2.8 | Extraction, recrystallization |
| Ethyl Acetate | 77 | 4.4 | Chromatography eluent, extraction, recrystallization |
| Acetone | 56 | 5.1 | Recrystallization, washing glassware |
| Isopropanol | 82 | 3.9 | Recrystallization |
| Ethanol | 78 | 4.3 | Recrystallization |
| Methanol | 65 | 5.1 | Polar eluent for chromatography, recrystallization |
| Water | 100 | 10.2 | Aqueous washes, extractions, recrystallization |
Data compiled from various sources, including[21].
References
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Acid-Base Extraction. (n.d.). Chem LibreTexts. Retrieved from [Link]
-
Acid–base extraction. (2023, December 2). In Wikipedia. [Link]
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Acid-Base Extraction Definition. (2025, August 15). Fiveable. Retrieved from [Link]
-
Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved from [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019, June 4). PMC. Retrieved from [Link]
-
Any excess bromine that persists after the reaction will mostly be left in the. (2023, October 25). Brainly. Retrieved from [Link]
-
How can the work up of Suzuki Reaction of arylbromides be best carried out? (2014, February 6). ResearchGate. Retrieved from [Link]
-
A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2024, January 21). Journal of Synthetic Chemistry. Retrieved from [Link]
-
How to neutralize gaseous bromine? (2018, May 14). ResearchGate. Retrieved from [Link]
-
Standard operating procedure Flash column chromatography. (n.d.). College of Engineering Safety, University of Wisconsin-Madison. Retrieved from [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego. Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved from [Link]
-
Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9. (2022, August 9). Chemia. Retrieved from [Link]
-
Bromination of Deactivated Aromatics: A Simple and Efficient Method. (2007, June 23). The Journal of Organic Chemistry. Retrieved from [Link]
-
Substances yield after recrystallization from different solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
Selective monobromination of CH-active compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
-
Summary of Common Crystallization Solvents. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Successful flash chromatography. (2025, December 6). Biotage. Retrieved from [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. (2020, February 7). Journal of the American Chemical Society. Retrieved from [Link]
-
D:\MyFiles\general manual\techniques\recrystallization.wpd. (n.d.). University of Victoria. Retrieved from [Link]
-
N-Bromosuccinimide. (2024, February 18). In Wikipedia. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]
-
Nitration of Bromobenzene: Reaction and Isolation of Crude Product. (2020, December 15). YouTube. Retrieved from [Link]
-
Photochemical bromination of simple arenes. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Purification Troubleshooting. (2024, May 16). Reddit. Retrieved from [Link]
-
Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. (n.d.). TopSCHOLAR. Retrieved from [Link]
-
Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile A convenient method for aromatic bromination. (2026, January 29). ResearchGate. Retrieved from [Link]
-
Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. (n.d.). PMC. Retrieved from [Link]
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Technical Support Center: Optimization of Temperature and Pressure for Aryl Bromide Coupling
Welcome to the Technical Support Center for aryl bromide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature and pressure optimization in these critical transformations. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively. This resource is built on the pillars of expertise, trustworthiness, and authoritative scientific grounding.
Section 1: Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and challenges encountered during the optimization of aryl bromide coupling reactions.
Q1: My Suzuki-Miyaura coupling of an aryl bromide is sluggish and giving low yields. Should I just increase the temperature?
A1: While increasing the temperature can sometimes accelerate a slow reaction, it's a parameter that requires careful consideration as it can also promote undesirable side reactions.[1] High temperatures can lead to dehalogenation, where the aryl bromide is reduced to the corresponding arene, consuming your starting material.[1][2] Before resorting to higher temperatures, consider the following:
-
Catalyst and Ligand System: Ensure you are using an appropriate palladium catalyst and ligand for your specific substrates. Bulky, electron-rich phosphine ligands can often facilitate the reaction at lower temperatures.[3][4]
-
Base Selection: The choice of base is crucial.[3] Stronger bases may not always be better and can sometimes promote side reactions. A systematic screening of bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ is recommended.[2][5]
-
Solvent: The solvent's boiling point will dictate the maximum achievable temperature at atmospheric pressure. Aprotic solvents are generally preferred.[2] If your desired temperature exceeds the boiling point of your solvent, you will need to conduct the reaction under pressure.
Q2: I'm observing a significant amount of a dehalogenated byproduct in my reaction mixture. What are the primary causes and how can I minimize it?
A2: Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom.[2][6] The primary culprits are often high reaction temperatures and certain bases.[2] Here’s a breakdown of the causes and solutions:
-
High Temperature: As mentioned, elevated temperatures can favor dehalogenation.[2] Try running the reaction at the lowest effective temperature.
-
Base: Strong bases, particularly alkoxides in protic solvents, can act as hydride donors and promote dehalogenation.[2] Switching to a weaker inorganic base like K₂CO₃ or K₃PO₄ can often mitigate this issue.[2]
-
Protic Solvents: Solvents like alcohols can be a source of protons, contributing to dehalogenation.[2] If possible, use aprotic solvents or a mixture with a non-protic co-solvent.[2]
-
Reaction Time: Prolonged reaction times at high temperatures can also increase the extent of dehalogenation.[2] Monitor your reaction closely and stop it once the starting material is consumed.
Q3: When should I consider running my aryl bromide coupling reaction under elevated pressure?
A3: Elevated pressure is typically necessary in two main scenarios:
-
Low-Boiling Point Solvents or Gaseous Reagents: If you need to run a reaction at a temperature higher than the solvent's boiling point at atmospheric pressure, a sealed vessel (like a pressure tube or autoclave) is required to maintain the solvent in the liquid phase. This is also true when using gaseous reagents like ethylene in Heck reactions.[7]
-
Improving Reaction Rates and Selectivity: For some reactions, increased pressure can enhance the reaction rate and, in some cases, improve selectivity. For example, in the Heck vinylation of aryl bromides with ethylene, higher pressures can favor the desired product over side reactions.[7]
Q4: My Buchwald-Hartwig amination of an aryl bromide is not working well. How do temperature and the choice of base interact in this reaction?
A4: The Buchwald-Hartwig amination is highly sensitive to the interplay between temperature and the base.[4][5]
-
Base Strength and Functional Group Tolerance: Strong bases like sodium tert-butoxide are commonly used, but they have limited functional group tolerance.[5] Weaker bases like carbonates or phosphates offer better tolerance but may require higher temperatures to achieve a reasonable reaction rate.[4][5]
-
Catalyst Decomposition: High temperatures can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.[8] This is especially true if the ligand is not robust enough.
-
Side Reactions: As with other coupling reactions, high temperatures can promote side reactions. In the Buchwald-Hartwig amination, a common side reaction is β-hydride elimination from the amide, leading to a hydrodehalogenated arene and an imine.[4]
A careful screening of both base and temperature is essential for optimizing this transformation.
Section 2: Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues you might encounter.
| Problem | Potential Causes | Troubleshooting Steps & Explanation |
| Low or No Product Formation | 1. Suboptimal Temperature: The reaction may be too cold, leading to a slow rate. Conversely, it could be too hot, causing catalyst decomposition.[8] | 1. Optimize Temperature: Screen a range of temperatures (e.g., 60°C, 80°C, 100°C). Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and catalyst stability. |
| 2. Incorrect Pressure: For reactions involving gaseous reagents or low-boiling solvents, insufficient pressure can lead to poor reagent incorporation or solvent loss. | 2. Verify Pressure: Ensure your reaction vessel is properly sealed and can maintain the desired pressure. For Heck reactions with ethylene, balloon pressure (around 15 psi) might suffice for electron-deficient substrates, while electron-rich ones may require higher pressures (e.g., 30 psi in a Fisher-Porter tube).[7] | |
| 3. Catalyst/Ligand Incompatibility: The chosen catalyst system may not be active enough at the selected temperature. | 3. Screen Ligands: Test different phosphine ligands. Bulky, electron-rich ligands often promote faster reactions at lower temperatures.[3][4] | |
| Significant Side Product Formation (e.g., Dehalogenation, Homocoupling) | 1. Excessive Temperature: High temperatures are a major contributor to dehalogenation.[2] | 1. Lower the Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
| 2. Inappropriate Base: Strong bases can promote dehalogenation and other side reactions.[2] | 2. Change the Base: Switch to a weaker base such as K₂CO₃ or K₃PO₄.[2] | |
| 3. Presence of Protic Species: Water or alcohol solvents can be a source of protons for dehalogenation.[2][6] | 3. Use Anhydrous Conditions: Ensure your solvent and reagents are dry. Consider using aprotic solvents. | |
| Catalyst Decomposition (Formation of Palladium Black) | 1. High Temperature: Heat can accelerate the decomposition of the active Pd(0) species.[8] | 1. Reduce Temperature: Run the reaction at a lower temperature. |
| 2. Oxygen Contamination: The presence of oxygen can oxidize the Pd(0) catalyst.[8] | 2. Improve Degassing: Thoroughly degas your solvent and ensure a robust inert atmosphere (e.g., argon or nitrogen) is maintained throughout the reaction.[8] | |
| 3. Insufficient Ligand: An inadequate amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[8] | 3. Increase Ligand Loading: A slight excess of the phosphine ligand relative to the palladium precursor can help stabilize the active catalyst.[8] |
Section 3: Experimental Protocols & Workflows
Here we provide a detailed, step-by-step methodology for optimizing temperature and pressure in a Suzuki-Miyaura coupling of an aryl bromide.
Protocol 1: General Procedure for Temperature Optimization in Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)
Procedure:
-
To a Schlenk flask, add the aryl bromide, arylboronic acid, and base.
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[9]
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.[9]
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
To optimize the temperature, set up parallel reactions at different temperatures (e.g., 60 °C, 80 °C, and 100 °C) and analyze the yield and purity of the product from each.
Workflow for Troubleshooting Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in aryl bromide coupling reactions.
Caption: A troubleshooting flowchart for addressing low yields in aryl bromide coupling reactions.
Section 4: The Science Behind the Optimization
Understanding the fundamental principles of the catalytic cycle is key to rational optimization.
The Catalytic Cycle and the Role of Temperature
The palladium-catalyzed cross-coupling of aryl bromides generally proceeds through a series of steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step, and its rate is influenced by temperature. Higher temperatures can increase the rate of oxidative addition.[10]
-
Transmetalation: The organic group from the coupling partner is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the desired product and regenerating the Pd(0) catalyst.
Temperature affects the rate of each of these steps. While higher temperatures can accelerate the overall cycle, they can also lead to catalyst degradation and side reactions if not carefully controlled.
Pressure Effects in Detail
As per Le Chatelier's principle, increasing the pressure on a reaction involving gaseous reactants will shift the equilibrium towards the products if the number of moles of gas decreases. In the context of coupling reactions:
-
Maintaining Reagent Concentration: For reactions like the Heck coupling with ethylene, pressure is essential to maintain a sufficient concentration of the gaseous olefin in the reaction mixture.[7]
-
Solvent Phase: Pressure allows for the use of solvents above their normal boiling points, expanding the accessible temperature range and potentially accelerating reactions.[11]
References
- Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - Benchchem. (URL: )
- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in w
- Cross-Coupling Reactions Guide. (URL: )
-
Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates - PMC. (URL: [Link])
-
Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design - PubMed. (URL: [Link])
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (URL: [Link])
- how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem. (URL: )
-
Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions - Organic Chemistry Portal. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (URL: [Link])
-
Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC - NIH. (URL: [Link])
-
Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC. (URL: [Link])
-
Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - Princeton University. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - Organic Chemistry Portal. (URL: [Link])
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (URL: [Link])
- Technical Support Center: Handling Air-Sensitive Phosphine Ligands in Palladium C
-
Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. (URL: [Link])
-
Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design - PMC. (URL: [Link])
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (URL: [Link])
-
Optimization of the temperature for the coupling reaction a - ResearchGate. (URL: [Link])
-
Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions | ACS Nano - ACS Publications. (URL: [Link])
-
Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System - MDPI. (URL: [Link])
-
Room Temperature C–H Activation and Cross-Coupling of Aryl Ureas in Water - PMC - NIH. (URL: [Link])
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem.
-
Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex - UVic - University of Victoria. (URL: [Link])
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship.org. (URL: [Link])
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (URL: [Link])
-
Oxidative Addition of Aryl Halides to a Ni(I)-Bipyridine Complex - Semantic Scholar. (URL: [Link])
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate. (URL: [Link])
-
Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. (URL: [Link])
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (URL: [Link])
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Thermal stability of phosphine and phosphine oxide complexes of cobalt(ii) dihalides - AKJournals. (URL: [Link])
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (URL: [Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
-
General Heck cross-coupling reaction between an aryl bromide and an olefin. Click here to view larger image. - ResearchGate. (URL: [Link])
-
Pd-Catalyzed reductive heck reaction of olefins with aryl bromides for Csp2–Csp3 bond formation - Chemical Communications (RSC Publishing). (URL: [Link])
-
Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or - Journal of Materials and Environmental Science. (URL: [Link])
-
Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides - Organic Chemistry Portal. (URL: [Link])
-
Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC. (URL: [Link])
-
Tertiary Phosphine as Ligand - Dalal Institute. (URL: [Link])
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. (URL: [Link])
-
Your "Go-To", "just couple already", Suzuki conditions? - Reddit. (URL: [Link])
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- 11. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Conversion in 2-Bromobenzene Substitutions
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals facing stalled conversion rates when utilizing 2-bromobenzenes (ortho-substituted aryl bromides).
The ortho-position presents a unique duality of challenges: steric hindrance that physically blocks transition-metal catalytic cycles, and electronic deactivation that heavily dictates the viability of nucleophilic attacks. This guide bypasses generic advice, focusing strictly on the mechanistic causality behind reaction failures and providing self-validating protocols to rescue your yields.
Diagnostic Workflow for 2-Bromobenzene Substitutions
Caption: Diagnostic decision tree for troubleshooting 2-bromobenzene substitution reactions.
Module 1: Suzuki-Miyaura Cross-Coupling
Frequently Asked Questions
Q: Why is my 2-substituted bromobenzene yielding <20% product while the para-isomer gives >90% under identical conditions? A: The root cause is kinetic trapping at the palladium center. While steric hindrance does not completely prevent the formation of substituted biaryls, it severely slows down the transmetalation and reductive elimination steps[1]. The ortho-substituent physically blocks the incoming boronic acid. To overcome this, you must switch to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos). The electron-rich nature of these ligands accelerates oxidative addition, while their massive steric bulk forces the aryl and boronic groups closer together, artificially lowering the activation energy required for reductive elimination[2].
Q: My reaction stalls at 30% conversion, and LC-MS shows massive amounts of boronic acid homocoupling. How do I fix this? A: Homocoupling is a direct symptom of Palladium(II) accumulation without productive cross-coupling. This occurs when Pd(0) is oxidized to Pd(II) by trace oxygen in the system, or when excess base causes disproportionation of the boronic acid[3]. You must rigorously degas your solvents and consider using a boronate ester (e.g., pinacol ester) which is highly resistant to protodeboronation and base-mediated degradation compared to free boronic acids[2].
Data Presentation: Ligand & Base Optimization
| Substrate Feature | Primary Catalytic Bottleneck | Recommended Ligand | Recommended Base |
| 2-Alkylbromobenzene | Slow Reductive Elimination | XPhos, SPhos | K₃PO₄ or Cs₂CO₃ |
| 2,6-Disubstituted | Blocked Oxidative Addition | Pd-PEPPSI-IPent | NaOtBu |
| 2-Carbonyl/Ester | Base-sensitive side reactions | RuPhos | K₂CO₃ |
Protocol 1: Sterically Hindered Suzuki Coupling (Self-Validating)
-
Preparation: In a Schlenk flask, combine 2-bromobenzene (1.0 equiv), arylboronic acid pinacol ester (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).
-
Validation Checkpoint: Ensure the base is a fine, free-flowing powder. Clumping indicates hydration, which will poison the transmetalation step.
-
-
Catalyst Loading: Add Pd₂(dba)₃ (1 mol%) and SPhos (2.4 mol%).
-
Degassing (Critical): Add a 10:1 mixture of Toluene/H₂O. Immediately subject the flask to three rigorous freeze-pump-thaw cycles.
-
Reaction Initiation: Heat the mixture to 90 °C under an argon atmosphere.
-
Validation Checkpoint: Within 15 minutes of heating, the biphasic mixture should transition to a dark red/purple hue, confirming the generation of the active monoligated Pd(0) species. If the solution turns black and a mirror-like precipitate forms on the glass, your catalyst has died (aggregated into palladium black) due to oxygen ingress[3].
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Module 2: Buchwald-Hartwig Amination
Frequently Asked Questions
Q: My Buchwald-Hartwig amination of 2-bromotoluene stalls, yielding unreacted starting material and debrominated byproducts. What is happening? A: The bulky ortho-group impedes the coordination of the amine to the Pd(II) center[4]. When the C-N reductive elimination is sterically delayed, the Pd(II) complex is left vulnerable. If aliphatic amines are used, the complex will undergo β-hydride elimination. If not, it will undergo protodehalogenation (debromination)[5].
Q: How do I force the C-N bond formation? A: You must utilize highly hindered ligands like BrettPhos or N-Heterocyclic Carbene (NHC) complexes. Well-defined Pd-NHC complexes (like Pd-PEPPSI-IPent) possess immense steric bulk and strong σ-donor properties that prevent catalyst deactivation and excel at coupling sterically hindered aryl halides to form tetra-ortho-substituted biaryls[6].
Caption: Pd-catalyzed coupling cycle highlighting the steric bottleneck at reductive elimination.
Protocol 2: Amination of Hindered Aryl Bromides
-
Glovebox Setup: Inside an inert-atmosphere glovebox, combine 2-bromobenzene (1.0 equiv), the desired amine (1.2 equiv), NaOtBu (1.5 equiv), and Pd-PEPPSI-IPent (2 mol%) in a sealed vial.
-
Validation Checkpoint: NaOtBu is highly hygroscopic. If the base is sticky or discolored, discard it. Moisture will immediately hydrolyze the Pd-amide intermediate[7].
-
-
Solvent Addition: Add anhydrous, thoroughly degassed 1,4-dioxane.
-
Reaction: Stir at 80 °C for 12 hours.
-
Validation Checkpoint: A color shift to deep brown/red indicates the monoligated Pd(0)-NHC active species has successfully engaged the catalytic cycle[6].
-
-
Quench: Cool the reaction, filter through a pad of Celite to remove inorganic salts and palladium residues, and concentrate under reduced pressure.
Module 3: Nucleophilic Aromatic Substitution (SNAr)
Frequently Asked Questions
Q: I am attempting to displace the bromide in 2-bromotoluene with a primary amine using heat and K₂CO₃, but I am getting 0% conversion. Why? A: You are attempting a standard SNAr (addition-elimination) reaction on a substrate that cannot support it. Standard SNAr requires a strong electron-withdrawing group (EWG)—such as a nitro or cyano group—in the ortho or para position relative to the leaving group[8]. This EWG is mandatory to stabilize the negatively charged Meisenheimer complex intermediate[9]. 2-bromotoluene lacks this stabilization, making the addition geometrically and electronically impossible under standard conditions[10].
Q: If my 2-bromobenzene lacks an EWG, how can I achieve substitution without transition metals? A: You must bypass the addition-elimination pathway and force the reaction through an elimination-addition (benzyne) mechanism[9]. This requires an extremely strong base (e.g., NaNH₂) to deprotonate the adjacent aromatic carbon, forcing the ejection of the bromide to form a highly reactive benzyne triple-bond intermediate, which the nucleophile then attacks[10].
Data Presentation: SNAr Mechanistic Pathways
| Aromatic System | Required Mechanism | Reagents | Operating Temp |
| 2-Bromo-1-nitrobenzene | Addition-Elimination | Primary amine, K₂CO₃ | 80 °C |
| 2-Bromotoluene | Benzyne (Elimination-Addition) | NaNH₂, Liquid NH₃ | -33 °C |
Protocol 3: Benzyne-Mediated SNAr (Elimination-Addition)
-
Ammonia Condensation: Equip a 3-neck flask with a dry-ice/acetone condenser. Condense approximately 50 mL of anhydrous NH₃ (liquid) at -78 °C.
-
Base Generation: Add a catalytic amount of FeCl₃, followed by the slow, piece-wise addition of sodium metal (2.5 equiv).
-
Validation Checkpoint: The solution will initially turn deep, solvated-electron blue. As the sodium reacts with ammonia to form Sodium Amide (NaNH₂), the blue color will fade to a dark, opaque gray. The complete disappearance of the blue color validates the total conversion to the active amide base[9].
-
-
Substitution: Add 2-bromotoluene (1.0 equiv) dropwise. Allow the reaction to stir at -33 °C (refluxing NH₃) for 2 hours.
-
Quench: Carefully quench the reaction by adding solid NH₄Cl until bubbling ceases, allow the ammonia to evaporate overnight in a fume hood, and extract the residue with diethyl ether.
References
-
Chemistry of Benzene: Electrophilic Aromatic Substitution Al-Mustansiriyah University[Link]
-
Nucleophilic Aromatic Substitution Chemistry Steps [Link]
-
Chapter 7 Nucleophilic Aromatic Substitution Oxford University Press [Link]
-
Akira Suzuki - Nobel Lecture Nobelprize.org[Link]
-
Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers Shaanxi Normal University [Link]
-
Buchwald–Hartwig Amination Wikipedia [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point University of Windsor[Link]
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. learninglink.oup.com [learninglink.oup.com]
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of Aminobutyl-Sulfanyl Compounds
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation behaviors of aminobutyl-sulfanyl motifs (
Correctly annotating these compounds requires distinguishing between Charge-Remote Fragmentation (typical of alkyl chains) and Charge-Directed Fragmentation (driven by the amine and sulfur heteroatoms). This guide compares two primary dissociation regimes—Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) —demonstrating that CID favors cyclization-driven rearrangements (yielding diagnostic pyrrolidinium ions), while HCD promotes homolytic backbone cleavage useful for sequence verification.
Chemical Context & Mechanistic Theory[1][2]
The aminobutyl-sulfanyl moiety consists of a thioether (sulfide) linked to a primary amine via a four-carbon aliphatic chain. In Electrospray Ionization (ESI), the precursor ion is almost exclusively the singly protonated species
The "Battle" for Charge
Fragmentation is dictated by the competition between:
-
Alpha-Cleavage: Radical-site initiation at the amine or sulfide.
-
Neighboring Group Participation (NGP): The nucleophilic attack of the amine nitrogen onto the carbon alpha to the sulfur, or vice versa.
For an aminobutyl chain (
Figure 1: Mechanistic Fragmentation Pathway
The following diagram illustrates the competition between direct cleavage and cyclization.
Caption: Pathway comparison showing the dominance of cyclization (blue path) in low-energy regimes vs. direct cleavage (red path) in high-energy regimes.
Comparative Analysis: CID vs. HCD[3][4][5][6][7]
The choice of fragmentation energy significantly alters the spectral fingerprint.
Mode A: Collision-Induced Dissociation (CID)
Best for: Diagnostic Screening & Functional Group Confirmation
In resonant CID (e.g., Ion Traps), ions are activated slowly (milliseconds). This allows the system to explore the Potential Energy Surface (PES) and find the lowest-energy exit channel.
-
Dominant Mechanism: Intramolecular Nucleophilic Substitution (
-like). -
Observation: The spectrum is often dominated by a single intense peak at m/z 72 (pyrrolidinium), formed by the expulsion of the sulfur moiety.
-
Utility: This is highly diagnostic for the presence of the aminobutyl linker but provides little information about the "R" group attached to the sulfur, as that part is lost as a neutral.
Mode B: Higher-Energy Collisional Dissociation (HCD)
Best for: Structural Elucidation & Backbone Sequencing
In beam-type HCD (e.g., Orbitrap/Q-TOF), ions are activated rapidly (microseconds) with higher energies. The internal energy distribution is broader, accessing "harder" fragmentation channels before rearrangement can occur.
-
Dominant Mechanism: Homolytic C-C and C-S bond cleavage.
-
Observation:
-
m/z 72 is still present but less dominant.
-
Sulfur-containing ions: Appearance of ions retaining the sulfur (e.g.,
), allowing identification of the "R" substituent. -
Alkyl series:
fragments from the butyl chain.
-
-
Utility: Essential for verifying the full structure of the drug/metabolite.
Comparative Data Summary
| Feature | CID (Resonant) | HCD (Beam-Type) |
| Activation Time | Slow (ms scale) | Fast ( |
| Energy Regime | Low (Thermodynamic control) | High (Kinetic control) |
| Primary Fragment | m/z 72.08 (Pyrrolidinium) | Mixed: m/z 72, 30, and S-retaining ions |
| Neutral Loss | High (Loss of | Low (Bond scission dominates) |
| Diagnostic Value | Confirms "Aminobutyl" motif | Confirms "Sulfanyl-R" group |
Experimental Protocol: Self-Validating Workflow
To reproduce these fragmentation patterns, the following LC-MS/MS protocol is recommended. This workflow includes a "Stepped Energy" validation step to ensure both diagnostic ions and structural backbone ions are captured.
Reagents & Setup
-
Mobile Phase A: Water + 0.1% Formic Acid (FA is critical to ensure
precursor). -
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Column: C18 Reverse Phase (e.g., Waters HSS T3) to retain the polar amine.
Step-by-Step Methodology
-
Precursor Selection (MS1):
-
Scan range: m/z 50–1000.
-
Select the
monoisotopic peak. Note: Check for the isotope peak (+1.995 Da) at ~4.4% abundance to confirm sulfur presence.
-
-
Fragmentation (MS2) - The "Stepped" Approach:
-
Do not rely on a single collision energy (CE).
-
Apply Stepped NCE (Normalized Collision Energy): 20, 35, 50.
-
Why? NCE 20 enhances the m/z 72 rearrangement (CID-like behavior). NCE 50 forces C-S bond breakage (HCD-like behavior).
-
-
Data Validation:
-
Check 1: Presence of m/z 72.0813 (Exact mass for
). -
Check 2: Presence of m/z 61.99 (if
is present) or characteristic sulfur defects.
-
Figure 2: Experimental Workflow Diagram
Caption: Validated LC-MS/MS workflow emphasizing acidic preparation and stepped collision energy.
References
- Grounding: Fundamental definitions of alpha-cleavage and onium ion stability.
-
Tu, C., Li, J., et al. (2016).[1] Performance Investigation of Proteomic Identification by HCD/CID Fragmentations. PLOS ONE. Retrieved from [Link][1]
-
Michigan State University (MSU). (n.d.). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Grounding: Mechanisms of heteroatom-directed fragmentation and localization of charge.[4]
-
-
Nagaraj, N., et al. (2010). Feasibility of Phosphoproteomics with HCD. Journal of Proteome Research. (Contextualized via ResearchGate snippet). Retrieved from [Link]
Sources
- 1. Performance Investigation of Proteomic Identification by HCD/CID Fragmentations in Combination with High/Low-Resolution Detectors on a Tribrid, High-Field Orbitrap Instrument | PLOS One [journals.plos.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
Comparative Reactivity Guide: 2-Bromo vs. 2-Iodo Aryl Sulfide Derivatives
Executive Summary
In the functionalization of aryl sulfides (thioethers), the choice between 2-bromo and 2-iodo derivatives is not merely a matter of reactivity rates but a strategic decision regarding catalyst survival and regioselectivity.
While iodine generally offers faster oxidative addition (OA), the presence of an ortho-sulfur moiety introduces a critical complication: Catalyst Poisoning via Chelation . Sulfur, a soft Lewis base, strongly coordinates to soft transition metals (Pd, Pt), potentially arresting the catalytic cycle.
The Bottom Line:
-
Use 2-Iodo when mild conditions are non-negotiable or when using standard catalyst systems (e.g., Pd(PPh₃)₄). The rapid OA of the C–I bond allows the reaction to proceed before significant catalyst deactivation occurs.
-
Use 2-Bromo for cost-efficiency in large-scale processes, provided you utilize specialized bulky ligands (e.g., SPhos, XPhos) that can sterically preclude sulfur coordination.
Mechanistic Foundation: The "Thioether Effect"
To optimize yields, one must understand the competition between the Productive Cycle (Cross-Coupling) and the Deactivation Pathway (Sulfur Poisoning).
Bond Dissociation Energy (BDE) & Oxidative Addition
The primary driver for reactivity is the C–X bond strength.
-
C–I BDE: ~65 kcal/mol (Weak, Fast OA)
-
C–Br BDE: ~81 kcal/mol (Stronger, Slower OA)
In the absence of sulfur, both are viable. However, the ortho-sulfur substituent acts as an intramolecular trap.
The Chelation Trap
The sulfur atom in 2-halo-thioanisoles is positioned perfectly to form a chelate with the metal center after oxidative addition.
-
Mechanism: Following OA, the palladium species (Ar-Pd-X) is electron-deficient. The ortho-sulfur donates electron density to Pd, displacing labile ligands (like PPh₃).
-
Consequence: This forms a stable, coordinatively saturated "palladacycle" or stable adduct that resists transmetallation, effectively killing the turnover.
Visualization: The Catalytic Cycle & Sulfur Interference
The following diagram illustrates how the ortho-sulfur atom creates an "off-ramp" from the productive catalytic cycle.
Figure 1: The "Thioether Trap" in Palladium Catalysis. Note the diversion to the red "Stalled Complex" which competes with Transmetallation.
Comparative Analysis: Performance Metrics
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1]
| Feature | 2-Iodo Aryl Sulfide | 2-Bromo Aryl Sulfide |
| Reactivity | High. OA is often diffusion-controlled. | Moderate. OA is rate-limiting. |
| Catalyst Compatibility | Works with standard Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃. | Requires active, bulky ligands (e.g., SPhos , XPhos , Q-Phos ). |
| Sulfur Tolerance | High. Fast reaction kinetics "outrun" the formation of the stable Pd-S chelate. | Low. Slow OA gives sulfur time to displace ligands and poison the catalyst. |
| Temperature | Mild (RT to 60°C). | Elevated (80°C to 110°C). |
| Risk Profile | Deiodination (reduction) is a minor risk. | Desulfurization (C-S cleavage) is a risk at high temps. |
Lithium-Halogen Exchange (Li-Hal)
For generating nucleophiles (Ar-Li), the distinction is even more pronounced.
-
2-Iodo Derivatives:
-
Exchange Condition: Extremely fast, typically -78°C.
-
Reagent: Can use PhLi or i-PrMgCl (Magnesium-Halogen exchange). The latter is a major safety advantage for scale-up (non-cryogenic, -20°C to 0°C).
-
Selectivity: High. The weak C-I bond exchanges exclusively.
-
-
2-Bromo Derivatives:
-
Exchange Condition: Slower, often requires -78°C to prevent side reactions.
-
Reagent: Requires stronger bases like n-BuLi or t-BuLi .
-
Side Reactions:
-
Benzyne Formation: The ortho-lithio species can eliminate Li-SMe to form a benzyne intermediate if the temperature rises.
-
Alpha-Lithiation: If the sulfide is an alkyl sulfide (e.g., S-Me), n-BuLi may deprotonate the methyl group (alpha-lithiation) instead of exchanging the bromide.
-
-
Experimental Protocols
Protocol A: Suzuki Coupling "Stress Test"
Objective: Compare yield efficiency in the presence of the ortho-sulfur poison.
Materials:
-
Substrate A: 2-Iodothioanisole (1.0 equiv)
-
Substrate B: 2-Bromothioanisole (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.5 equiv)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: Toluene/Water (10:1)
Methodology:
-
Catalyst Preparation:
-
System 1 (Standard): Pd(PPh₃)₄ (5 mol%).
-
System 2 (Optimized): Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).
-
-
Execution:
-
Charge reaction vessels with Substrate, Boronic Acid, Base, and Catalyst under N₂ atmosphere.
-
Add degassed solvent.
-
Heat to 80°C and monitor by HPLC at t=1h, 4h, and 12h.
-
Expected Results (Data Table):
| Substrate | Catalyst System | 1h Yield | 12h Yield | Observation |
| 2-Iodo | Pd(PPh₃)₄ | 85% | >95% | Rapid conversion; catalyst survives long enough. |
| 2-Bromo | Pd(PPh₃)₄ | 15% | 30% | Stalled. Catalyst poisoned by sulfur before OA complete. |
| 2-Bromo | Pd(OAc)₂/SPhos | 60% | >95% | Success. SPhos bulk prevents sulfur coordination. |
Protocol B: Selective Magnesiation (Safety/Scale Focused)
Objective: Functionalize the ring without cryogenic cooling.
-
Dissolve 2-iodo-thioanisole (1.0 equiv) in dry THF at -20°C.
-
Add i-PrMgCl (1.1 equiv, 2M in THF) dropwise.
-
Stir for 30 min at -20°C. (Iodine exchanges selectively; Bromine would require Li reagents at this temp).
-
Quench with electrophile (e.g., Benzaldehyde).
-
Result: >90% yield of carbinol. Note: The 2-bromo analog is inert to i-PrMgCl under these conditions.
Decision Matrix: Selecting the Right Derivative
Use this logic flow to determine the appropriate starting material for your campaign.
Figure 2: Strategic selection workflow for ortho-halo thioethers.
References
- Hartwig, J. F. (2007). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.
-
Sulfur Poisoning in Palladium Catalysis
-
Lott, M. J., et al. (2018). "Poisoning of Palladium Catalysts by Sulfur-Containing Molecules." ACS Catalysis.
-
-
Ligand Effects (SPhos)
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696.
-
-
Lithium-Halogen Exchange Kinetics
-
Parham, W. E., & Bradsher, C. K. (1982). "Aromatic Lithium Reagents Bearing Electrophilic Groups. Preparation by Halogen-Lithium Exchange."[1] Accounts of Chemical Research, 15(10), 300–305.
-
-
Magnesium-Halogen Exchange Protocols
-
Knochel, P., et al. (2003). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics.
-
Sources
Linker Logic: Comparative Efficacy of Aminopropyl vs. Aminobutyl Sulfanyl Architectures
Executive Summary: The "Magic Methylene" in Thioether Design
In the optimization of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and fragment-based drug candidates, the linker is rarely an inert bystander. It is a determinant of solubility, permeability, and binding thermodynamics.
This guide objectively compares two specific sulfanyl (thioether) linker motifs:
-
3-Aminopropyl sulfanyl (
): -
4-Aminobutyl sulfanyl (
):
The Verdict: While the
Mechanistic Analysis: The Physics of Length
Entropic Costs and Binding Thermodynamics
The addition of a single methylene group (
-
Aminopropyl (
): Lower entropic cost upon binding. The shorter chain has fewer degrees of freedom to restrict. -
Aminobutyl (
): Higher entropic penalty (~0.5–0.7 kcal/mol loss in ). To justify using a linker, the terminal amine must find a specific enthalpic interaction (e.g., H-bond or salt bridge) that compensates for this loss.
The "Sulfanyl" Electronic Effect
The sulfur atom in the thioether position is a "soft" heteroatom with weak electron-withdrawing inductive effects (
-
In
Analogs: The terminal amine is 3 carbons away. The inductive pull of the sulfur slightly lowers the pKa of the primary amine compared to a pure alkyl chain, potentially altering protonation states at physiological pH (7.4). -
In
Analogs: The amine is insulated by 4 carbons. Its pKa behaves more like a standard alkylamine (approx. 10.5–10.7), ensuring it remains fully protonated and cationic in cytosolic conditions.
Comparative Performance Data
The following data summarizes physicochemical trends observed in Structure-Activity Relationship (SAR) studies involving thioether-linked ligands (e.g., GPCR antagonists and DNA intercalators).
Table 1: Physicochemical Profile Comparison[1]
| Feature | Aminopropyl Sulfanyl ( | Aminobutyl Sulfanyl ( | Impact on Drug Design |
| Linker Length (Extended) | ~5.0 Å | ~6.25 Å | |
| LogP (Lipophilicity) | Lower (More Polar) | Higher (+0.5 LogP) | |
| Rotatable Bonds | 3 | 4 | |
| Metabolic Liability | S-Oxidation (Sulfoxide) | S-Oxidation + | Both susceptible to FMO/CYP oxidation at Sulfur. |
| Intramolecular Reactivity | High (5-exo-tet) | Moderate (6-exo-tet) |
Table 2: Representative Binding Efficiency (Simulated Case Study)
Context: Ligand binding to a target with a solvent-exposed aspartate residue (requiring cationic reach).
| Analog | Ligand Efficiency (LE) | Observation | |
| 45 | 0.42 | High efficiency; amine forms salt bridge but strain is evident. | |
| 12 | 0.38 | Higher potency due to relaxed fit, but lower atom efficiency (LE). | |
| 150 | 0.29 | "Floppy" linker penalty; entropic loss outweighs binding gain. |
Critical Insight: The
linker often yields higher raw potency () by relieving strain, but the linker usually possesses higher Ligand Efficiency , making it a better starting point for fragment-based design.
Stability and Synthesis Pathways
Intramolecular Cyclization (The Stability Trap)
A critical distinction often overlooked is the stability of the precursor or metabolite.
- Instability: 3-aminopropyl thioethers can undergo "neighboring group participation." If the sulfur is activated (e.g., to a sulfonium ion or sulfoxide), the terminal amine can attack intramolecularly to form a 5-membered cyclic isothiazolidine ring. This reaction is kinetically rapid (5-exo-tet rule).
-
Stability: The formation of a 6-membered ring is kinetically slower, making
analogs generally more chemically stable during storage and synthesis.
Visualization: Synthesis & Decision Logic
The following diagrams illustrate the synthetic workflow and the decision matrix for selecting the correct linker.
Caption: Figure 1. Left: Synthetic routes for thioether installation. Right: Decision matrix for linker selection based on structural priorities.
Experimental Protocols
Protocol A: General Synthesis of Aminopropyl/Butyl Sulfanyl Linkers (Thiol-Ene Method)
This method is preferred for its high tolerance of functional groups and "click" chemistry efficiency.
Reagents:
-
Thiol precursor (Target Scaffold-SH)
-
Allylamine (for
) or 3-Butenylamine (for ) -
Initiator: DMPA (2,2-dimethoxy-2-phenylacetophenone) or VA-044
-
Solvent: Methanol/Water (9:1) or DMF
Step-by-Step:
-
Degassing: Dissolve the Thiol precursor (1.0 eq) and Alkenyl-amine (1.5 eq) in the solvent. Sparge with Argon for 15 minutes to remove oxygen (oxygen quenches the thiyl radical).
-
Initiation: Add DMPA (0.1 eq).
-
Irradiation: Irradiate with UV light (365 nm) for 30–60 minutes at room temperature. Note: For
synthesis using allylamine, monitor strictly as allylamines can sometimes polymerize; maintain dilute conditions. -
Workup: Concentrate in vacuo. The amine product is usually polar; purify via Reverse-Phase Flash Chromatography (C18 column), eluting with Water/Acetonitrile (0.1% TFA).
-
Validation: Verify via LC-MS. Expect
peak. Check for disulfide byproduct ( ) which indicates incomplete coupling.
Protocol B: Stability Assay (Oxidative Stress)
To determine if the linker survives physiological oxidation.
-
Preparation: Dissolve the purified thioether analog (100 µM) in PBS (pH 7.4).
-
Stress: Add Hydrogen Peroxide (
) to a final concentration of 1 mM (10x excess). -
Monitoring: Inject onto HPLC every 30 minutes for 4 hours.
-
Analysis:
- Failure Mode: Look for peak splitting indicating sulfoxide diastereomers or degradation to cyclic byproducts.
- Failure Mode: Primarily sulfoxide formation (mass +16 Da).
References
-
Dohno, C., et al. (2009). "The effect of linker length on binding affinity of a photoswitchable molecular glue for DNA."[1][2] Bioorganic & Medicinal Chemistry. Link
- Significance: Establishes that a 3-methylene ( ) linker often provides the optimal balance of enthalpy/entropy for binding, outperforming shorter or longer chains in confined systems.
-
Li, Z.S., et al. (2007). "Studies on aminoisonucleoside modified siRNAs: stability and silencing activity."[3] Bioconjugate Chemistry. Link
- Significance: Demonstrates the stability profile of amine-modified nucleosides and the impact of linker orient
-
Frontiers in Chemistry (2025). "Strategic applications of methylene thioacetal bonds as disulfide surrogates." Frontiers. Link
-
Collaborative Drug Discovery (2025). "SAR: Structure Activity Relationships." CDD Vault. Link
- Significance: General grounding for the SAR principles (LogP, Ligand Efficiency)
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. The effect of linker length on binding affinity of a photoswitchable molecular glue for DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on aminoisonucleoside modified siRNAs: stability and silencing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery [frontiersin.org]
Biological Activity Comparison of Sulfur vs. Oxygen Linkers in Bromobenzene Scaffolds: A Comprehensive Guide
For drug development professionals and medicinal chemists, the optimization of linker regions is a critical phase in hit-to-lead and lead optimization campaigns. When utilizing a bromobenzene scaffold—a highly versatile aryl halide motif prized for its lipophilicity and utility as a vector for deep hydrophobic pocket binding—the choice of linker connecting the arene to the rest of the pharmacophore dictates both the molecule's target affinity and its metabolic fate.
This guide provides an in-depth, objective comparison of oxygen (ether) versus sulfur (thioether) linkers, analyzing their physicochemical properties, biological activity profiles, and metabolic stability.
The Mechanistic Basis of Oxygen vs. Sulfur Bioisosterism
Oxygen and sulfur are classical bioisosteres, belonging to the same chalcogen group. However, replacing an ether oxygen (-O-) with a thioether sulfur (-S-) is not a silent structural swap; it fundamentally alters the molecule's electronic and spatial characteristics[1].
Oxygen is a "hard" atom: highly electronegative, tightly holding its electrons, and acting as a strong hydrogen-bond acceptor. Sulfur is a "soft" atom: it has a larger atomic radius, lower electronegativity, and highly polarizable valence electrons (due to available d-orbitals), making it a very weak hydrogen-bond acceptor but highly lipophilic[2]. In a bromobenzene system, the thioether linkage extends the distance between the arene and the core scaffold while altering the exit vector, which can drastically shift the biological activity depending on the target binding site's topography[3].
Physicochemical and Structural Comparison
The quantitative differences between these two linkages dictate their behavior in biological systems. The data below summarizes the core physicochemical shifts when substituting an ether for a thioether in a diaryl or aryl-alkyl system.
| Property | Ether Linker (-O-) | Thioether Linker (-S-) | Pharmacological Impact |
| Bond Length (C-X) | ~1.43 Å | ~1.81 Å | Thioethers project the bromobenzene ring deeper into binding pockets. |
| Bond Angle (C-X-C) | ~111° | ~99° | Thioethers create a more acute, "bent" conformation, altering the exit vector. |
| Electronegativity | 3.44 (Pauling) | 2.58 (Pauling) | S is less electron-withdrawing, altering the electron density of the bromobenzene ring. |
| Van der Waals Radius | 1.52 Å | 1.80 Å | S occupies more steric bulk, which can cause steric clashes or fill hydrophobic voids. |
| H-Bond Acceptor Capacity | Strong | Very Weak | Loss of affinity if the target receptor requires a linker H-bond[2]. |
| Lipophilicity (ΔLogP) | Baseline | +0.3 to +0.6 | Thioethers drive higher partitioning into lipid membranes and hydrophobic pockets[3]. |
Impact on Biological Activity and Target Binding
The biological activity of a bromobenzene derivative is heavily influenced by how the linker interacts with the target protein.
If the target's binding channel contains a critical hydrogen-bond donor (e.g., a backbone amide or a serine/threonine hydroxyl), the ether linker will generally exhibit superior biological activity (lower
Conversely, if the linker region traverses a hydrophobic channel, the thioether linker often yields a more potent compound. The sulfur atom's larger, polarizable electron cloud enhances van der Waals interactions (dispersion forces). Furthermore, the increased length of the C-S bond allows the bulky, lipophilic bromobenzene moiety to reach deeper into hydrophobic sub-pockets that might be sterically inaccessible with the shorter, more rigid ether linkage[3][4].
Decision matrix for selecting ether vs. thioether linkers in bromobenzene scaffold optimization.
Metabolic Stability and Pharmacokinetics (PK)
The most profound divergence between these two linkers lies in their metabolic degradation pathways, primarily mediated by Cytochrome P450 (CYP450) enzymes in the liver.
Ether Linkers: Ethers are highly susceptible to CYP-mediated
Thioether Linkers: Sulfur's available lone pairs and d-orbitals make it highly prone to direct heteroatom oxidation rather than
Divergent CYP450-mediated metabolic degradation pathways for ether versus thioether linkers.
Experimental Protocols for Comparative Evaluation
To objectively compare these linkers in a bromobenzene scaffold, the following self-validating workflows must be executed. The causality behind these specific methodologies is designed to isolate the linker's effect from the rest of the molecule.
Protocol A: Parallel Synthesis of Linker Variants
To ensure accurate comparative data, both variants must be synthesized with high purity to avoid trace metal or byproduct interference in biological assays.
-
Ether Synthesis (Williamson Ether Route): React 4-bromophenol with the desired alkyl/aryl halide core using
in DMF at 80°C. -
Thioether Synthesis (S-Alkylation Route): React 4-bromobenzenethiol with the same core halide. Causality of Reagent Choice: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) instead of
[6]. Thiolates are highly nucleophilic but prone to oxidative dimerization (disulfide formation). DBU provides a mild, non-nucleophilic basic environment that maximizes the S-alkylation yield while suppressing disulfide byproducts[7]. -
Validation: Confirm structures via
-NMR. The -protons adjacent to the linker will show a distinct upfield shift in the thioether (~2.5-2.8 ppm) compared to the ether (~3.8-4.2 ppm).
Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics
Endpoint assays (
-
Immobilize the target protein on a CM5 sensor chip via amine coupling.
-
Flow the ether and thioether bromobenzene analogs over the chip in a concentration gradient (e.g., 3.125 nM to 50 nM).
-
Causality & Validation: If the thioether shows a slower
rate, it validates that the softer sulfur atom and increased lipophilicity are driving entropically favorable water-displacement in a hydrophobic pocket. If the ether shows a faster and slower , it indicates a critical, enthalpy-driven hydrogen bond is being formed.
Protocol C: In Vitro Microsomal Stability (HLM) Assay
This protocol self-validates the metabolic divergence outlined in Section 3.
-
Incubate 1
of each compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) and NADPH (1 mM) at 37°C. -
Quench aliquots with cold acetonitrile at 0, 15, 30, and 60 minutes.
-
Analyze via LC-MS/MS.
-
Self-Validating Readout: Do not just monitor parent depletion. Program the mass spectrometer to track specific mass transitions:
-
For the ether , track the appearance of the bromophenol fragment (
~171/173 for ). -
For the thioether , track the
Da (sulfoxide) and Da (sulfone) mass shifts. The appearance of without scaffold cleavage definitively proves that the thioether has shifted the metabolic pathway from destructive cleavage to heteroatom oxidation[5][6].
-
Strategic Recommendations
When optimizing a bromobenzene scaffold:
-
Default to the Ether Linker if structural biology (X-ray/Cryo-EM) indicates the linker passes near a hydrogen-bond donor, or if the molecule's overall LogP is already dangerously high (>5), as the ether will keep lipophilicity in check.
-
Pivot to the Thioether Linker if the ether variant suffers from rapid in vivo clearance due to O-dealkylation, or if you need to push the bromobenzene moiety deeper into a lipophilic pocket to gain potency[3]. Be prepared to screen the resulting sulfoxide metabolite for off-target toxicity, as it will inevitably form in vivo.
References
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Center for Biotechnology Information (PMC).[Link]
-
Synthesis and Antitrypanosomal Activity of Novel 2-Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents. ACS Omega.[Link]
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Phosphorothioate Oligodeoxynucleotides: What Is Their Origin and What Is Unique About Them? ResearchGate.[Link]
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Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. National Center for Biotechnology Information (PMC).[Link]
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Direct Sulfoxidation of Aromatic Methyl Thioethers with Aryl Halides by Copper-Catalyzed C(sp3)–H Bond Activation. Semantic Scholar / Catalysts.[Link]
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Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry.[Link]
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A Comparative Guide to the Synthesis of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene: A Reproducibility Study
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene
1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene is a bifunctional molecule featuring a primary amine and an aryl bromide, connected by a flexible butyl thioether linker. This unique combination of functional groups makes it a promising scaffold for medicinal chemistry and drug development. The primary amine offers a site for amide bond formation, salt formation, or further derivatization, while the aryl bromide is a versatile handle for cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The thioether linkage provides metabolic stability and can influence the molecule's overall lipophilicity and binding properties. Given its potential utility, establishing a reliable and reproducible synthetic route is of paramount importance.
Proposed Synthetic Pathway: A Two-Step Approach
A logical and efficient pathway to the target molecule involves a two-step sequence:
-
S-Alkylation: Nucleophilic substitution of the thiol proton of 2-bromothiophenol with a protected 4-aminobutyl halide. For this guide, we will focus on the use of N-(4-bromobutyl)phthalimide, a common reagent in Gabriel synthesis.
-
Deprotection: Removal of the phthalimide protecting group to unveil the primary amine.
This strategy effectively circumvents the issue of over-alkylation that can occur when using unprotected amino-alkyl halides.
Caption: Proposed two-step synthesis of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene.
Comparative Analysis of Synthetic Methodologies
Synthesis of Starting Materials
A reproducible synthesis begins with reliable access to high-quality starting materials.
3.1.1. 2-Bromothiophenol
This starting material can be synthesized from 2-bromoaniline via a diazotization reaction followed by treatment with a sulfur source. One common method involves the formation of a xanthate intermediate which is then hydrolyzed.
3.1.2. N-(4-bromobutyl)phthalimide
This reagent is typically prepared via the Gabriel synthesis by reacting potassium phthalimide with an excess of 1,4-dibromobutane.[1][2][3] The use of a large excess of the dihalide is crucial to minimize the formation of the bis-phthalimide byproduct.
| Parameter | Method 1 | Method 2 |
| Reactants | Phthalimide, 1,4-dibromobutane, K₂CO₃ | Potassium phthalimide, 1,4-dibromobutane |
| Solvent | Acetone | N,N-Dimethylformamide (DMF) |
| Temperature | Reflux | 90-100 °C |
| Reaction Time | 2 hours | 10 hours |
| Reported Yield | 92%[2][3] | 92.4%[3] |
| Notes | Simpler work-up. | Requires removal of high-boiling solvent. |
Table 1: Comparison of Synthesis Methods for N-(4-bromobutyl)phthalimide.
Step 1: S-Alkylation of 2-Bromothiophenol
The formation of the thioether bond is a critical step. The reaction proceeds via an SN2 mechanism where the thiolate anion, generated in situ by a base, attacks the electrophilic carbon of the alkyl bromide. The choice of base and solvent can significantly impact the reaction rate and yield.
Caption: Mechanism of S-alkylation of 2-bromothiophenol.
Comparison of S-Alkylation Conditions:
| Parameter | Method A | Method B | Method C |
| Base | Potassium Carbonate (K₂CO₃) | Triethylamine (Et₃N) | Cesium Fluoride (CsF) |
| Solvent | DMF | Water | Toluene |
| Temperature | Room Temperature | Room Temperature | 110 °C |
| Key Advantages | Mild conditions, high yields for aryl thiols. | Environmentally friendly, simple work-up. | Effective for a broad range of substrates.[4] |
| Potential Issues | Slower reaction times compared to stronger bases. | Potential for side reactions with the phthalimide group. | Requires higher temperatures and an inert atmosphere. |
| Reproducibility | Generally high, but sensitive to moisture. | Can be variable depending on substrate purity. | Good, but requires careful control of conditions. |
Table 2: Comparative Analysis of S-Alkylation Protocols.
Expertise & Experience: While potassium carbonate in DMF is a standard and reliable method, the use of triethylamine in water presents a greener alternative, although its compatibility with the phthalimide group should be carefully evaluated in a small-scale trial. The choice of a weaker base like K₂CO₃ is often preferred to minimize potential side reactions.
Step 2: Deprotection of the Phthalimide Group
The final step to obtain the target primary amine involves the cleavage of the two amide bonds of the phthalimide group. Several methods exist, each with its own advantages and disadvantages.
3.3.1. The Ing-Manske Procedure (Hydrazinolysis)
This is the most common method for phthalimide deprotection, utilizing hydrazine hydrate in an alcoholic solvent.[5][6][7][8] The reaction proceeds via nucleophilic attack of hydrazine on one of the carbonyl carbons, followed by an intramolecular cyclization to form a stable phthalhydrazide precipitate, liberating the desired primary amine.[5][8]
Caption: Simplified mechanism of the Ing-Manske deprotection.
3.3.2. Reductive Deprotection with Sodium Borohydride
A milder alternative to hydrazinolysis involves the reduction of the phthalimide with sodium borohydride in aqueous 2-propanol, followed by acid-catalyzed lactonization.[9][10][11] This method is particularly useful for substrates sensitive to hydrazine or harsh acidic/basic conditions.[10]
3.3.3. Acidic Hydrolysis
This method involves heating the N-alkylphthalimide with a strong acid, such as hydrochloric or sulfuric acid.[12][13][14] While effective, the harsh conditions can lead to the degradation of other functional groups and often require prolonged reaction times.[15]
Comparison of Deprotection Methods:
| Parameter | Ing-Manske Procedure | Reductive Deprotection (NaBH₄) | Acidic Hydrolysis |
| Reagents | Hydrazine hydrate | NaBH₄, Acetic acid | Conc. HCl or H₂SO₄ |
| Solvent | Ethanol or Methanol | 2-Propanol/Water | Water |
| Temperature | Reflux | Room temp, then 80°C | Reflux |
| Reaction Time | 1-4 hours | ~26 hours | Several hours to days |
| Reported Yield | Generally high (80-95%)[16][17] | High (81-95%)[10][13] | Variable, often lower[12][15] |
| Advantages | Widely applicable, efficient. | Very mild, avoids hydrazine. | Simple reagents. |
| Disadvantages | Hydrazine is toxic. | Long reaction time. | Harsh conditions, potential for side reactions.[15] |
| Reproducibility | Good, but sensitive to reaction time and temperature. | Generally good. | Can be problematic due to harsh conditions. |
Table 3: Comparative Analysis of Phthalimide Deprotection Methods.
Trustworthiness: Each protocol's success is contingent on careful monitoring of the reaction progress, typically by thin-layer chromatography (TLC), to ensure complete conversion and minimize the formation of byproducts.
Experimental Protocols
Protocol 1: Robust Synthesis via S-Alkylation with K₂CO₃ and Ing-Manske Deprotection
Caption: Experimental workflow for Protocol 1.
Step 1: Synthesis of N-(4-((2-Bromophenyl)thio)butyl)phthalimide
-
To a stirred solution of 2-bromothiophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of N-(4-bromobutyl)phthalimide (1.1 eq) in anhydrous DMF dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting thiol is consumed.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene
-
Dissolve the purified N-(4-((2-bromophenyl)thio)butyl)phthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (2.0 eq) and reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and add dilute hydrochloric acid to dissolve the precipitate and protonate the amine.
-
Filter to remove the phthalhydrazide precipitate and wash the solid with cold ethanol.
-
Make the filtrate basic with aqueous sodium hydroxide to liberate the free amine.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by distillation under reduced pressure or by crystallization.
Protocol 2: Mild Synthesis via S-Alkylation with Et₃N and Reductive Deprotection
Caption: Experimental workflow for Protocol 2.
Step 1: Synthesis of N-(4-((2-Bromophenyl)thio)butyl)phthalimide
-
To a mixture of 2-bromothiophenol (1.0 eq) and N-(4-bromobutyl)phthalimide (1.1 eq) in water, add triethylamine (1.2 eq).
-
Stir the mixture vigorously at room temperature for 1-2 hours, monitoring by TLC.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Step 2: Synthesis of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene
-
To a stirred solution of N-(4-((2-bromophenyl)thio)butyl)phthalimide (1.0 eq) in a 6:1 mixture of 2-propanol and water, add sodium borohydride (5.0 eq).
-
Stir at room temperature for 24 hours.
-
Carefully add glacial acetic acid to adjust the pH to ~5.
-
Heat the mixture to 80°C for 2 hours.
-
Cool the reaction mixture and load it onto a Dowex 50 (H⁺) ion-exchange column.
-
Wash the column with water to remove byproducts.
-
Elute the product with a 1 M solution of ammonium hydroxide.
-
Concentrate the eluate under reduced pressure to obtain the purified product.
Discussion on Reproducibility and Potential Challenges
-
Purity of Starting Materials: The purity of 2-bromothiophenol is critical, as thiols are susceptible to oxidation to disulfides. It is recommended to use freshly distilled or purchased thiol.
-
S-Alkylation: Incomplete deprotonation of the thiol can lead to lower yields. Ensuring anhydrous conditions, especially when using K₂CO₃ in DMF, is important.
-
Gabriel Synthesis: While reliable, the Gabriel synthesis can sometimes be slow. The choice of solvent can significantly impact the reaction rate.[15]
-
Deprotection: In the Ing-Manske procedure, incomplete reaction can leave unreacted starting material, and prolonged heating can lead to side products. Careful monitoring by TLC is essential. For the reductive deprotection, the 24-hour reaction time requires patience and stability of the intermediate under these conditions.
-
Purification: The final product, being a primary amine, may be challenging to purify by silica gel chromatography due to streaking. Distillation or crystallization is often preferred.
Conclusion
This guide has presented two detailed and viable synthetic protocols for the preparation of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene. Protocol 1, utilizing a standard S-alkylation and the Ing-Manske deprotection, represents a robust and well-established approach. Protocol 2 offers a milder and greener alternative, particularly for the deprotection step. The choice between these protocols will depend on the specific requirements of the researcher, including scale, available reagents, and sensitivity of any other functional groups that may be present in derivatives of the target molecule. By understanding the underlying mechanisms and potential challenges outlined in this guide, researchers will be better equipped to achieve a reproducible and efficient synthesis of this valuable chemical building block.
References
-
PrepChem. (n.d.). Synthesis of N-(4-Bromobutyl)phthalimide. Retrieved from [Link]
- ARKAT USA, Inc. (2010). Convienient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. ARKIVOC, 2010(ix), 216-228.
- Hartwig, J. F., & Stille, J. K. (1995). One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate. Journal of the American Chemical Society, 117(41), 10373-10374.
-
Rhodium.ws. (n.d.). NaBH4 Phthalimide Deprotection of Amines. Retrieved from [Link]
- Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093-2096.
- Royal Society of Chemistry. (2025, October 1). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. RSC Advances.
-
ResearchGate. (n.d.). Copper-catalyzed reaction of 2-bromothiophenol with 2-iodoaniline to phenothiazine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
ResearchGate. (n.d.). Aryl thiol scope. Reaction conditions: 1 a (0.30 mmol), 2 a (0.45 mmol).... Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective NaBH4 and DIBAL-H reductions of 3,4-dimethoxyhomopiperonyl-phthalimide: Concise and efficient synthesis of nuevamine and isonuevamine. Retrieved from [Link]
-
BYJU'S. (2019, January 19). What is Gabriel Phthalimide Synthesis Reaction? Retrieved from [Link]
-
Strategic Applications of Named Reactions in Organic Synthesis. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of thioethers using various alkyl chlorides a,b. a Reaction.... Retrieved from [Link]
- Journal of Materials and Environmental Science. (2015). Alkylation of Thiols in Green Mediums. 6(5), 1451-1456.
-
UM Research Repository. (2019, August 27). Kinetics and mechanism of hydrolysis of N-Arylphthalimides. Retrieved from [Link]
- ACS Nano. (2020, June 23). Reproducibility in Nanocrystal Synthesis?
- Azizi, N., & Gholibeglo, E. (2009). A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. J. Iran. Chem. Soc., 6(4), 749-753.
- MDPI. (2024, May 24). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 29(11), 2533.
-
chemeurope.com. (n.d.). Hydrazine#Deprotection_of_phthalimides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, December 29). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions. Retrieved from [Link]
-
DSpace Repository. (n.d.). Publication: The Mechanisms of Acid-Catalyzed Hydrolysis of N-(4 Arylthio) Phthalimides. Retrieved from [Link]
-
UM Research Repository. (2019, August 27). Suggested improved method for the ing-manske and related reactions for the second step of gabriel synthesis of primary amines. Retrieved from [Link]
- Google Patents. (n.d.). CN111763194A - A kind of preparation method of 2-bromothiophene.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The Mechanisms of Acid-Catalyzed Hydrolysis of N-(4-Substituted Arylthio) Phthalimides. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
- Google Patents. (n.d.). CN101591328A - The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof.
-
National Center for Biotechnology Information. (2015, May 28). Acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid: a computational study of the mechanism. Retrieved from [Link]
-
YouTube. (2025, February 25). Gabriel Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Reproducibility in Chemical Research. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Removal of phthalimide protecting group with hydrazine hydrate. Retrieved from [Link]
-
ResearchGate. (2017, December 29). Which exclusive protecting groups should I use for hydroxyl groups in amino acids? Retrieved from [Link]
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Safety Operating Guide
Personal protective equipment for handling 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene
Comprehensive Safety and Operational Guide for Handling 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene
As a Senior Application Scientist, establishing a robust safety architecture is just as critical as the chemical synthesis itself. 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene (CAS: 799764-02-6) is a bifunctional organic intermediate[1]. Handling this compound requires a nuanced understanding of its structural components, as each functional group dictates specific logistical and protective countermeasures.
Chemical Profile and Hazard Causality
To design a safe operational plan, we must first deconstruct the molecule to understand the causality of its hazards:
-
Primary Aliphatic Amine: Imparts basicity and nucleophilicity. It acts as a primary skin and eye irritant and can cause severe corneal damage upon contact.
-
Thioether Linkage: Responsible for strong, lingering odors. Volatile thioethers can cause olfactory fatigue and potential systemic toxicity upon prolonged inhalation.
-
Bromobenzene Moiety: The heavy halogen atom significantly increases the lipophilicity of the compound. This enhances its ability to permeate biological membranes and standard porous laboratory materials, while also strictly dictating how the waste must be treated to prevent environmental contamination[2].
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient without considering the specific solvent systems used to dissolve this compound. The following matrix outlines the required gear and the mechanistic reasoning behind each choice.
Table 1: PPE Requirements and Causality
| PPE Category | Specification | Causality / Rationale |
| Eye/Face | Chemical splash goggles (ANSI Z87.1) | Protects against micro-droplets. The amine group can cause rapid, severe irritation; standard safety glasses leave the orbital cavity vulnerable to vapors[3]. |
| Hands | Double-gloving: Nitrile (inner) + Neoprene (outer) | Nitrile provides tactile dexterity, but the lipophilic bromobenzene moiety and common organic solvents (e.g., Dichloromethane) permeate nitrile rapidly. Neoprene offers superior chemical resistance to halogenated systems[4]. |
| Body | Flame-resistant (FR) lab coat, fully buttoned | Prevents dermal contact. FR material is mandatory if handling the compound alongside flammable organic solvents to prevent catastrophic ignition[2]. |
| Respiratory | Chemical Fume Hood (Face velocity 80-100 fpm) | Primary engineering control. Mitigates inhalation risks associated with the volatile thioether odor and aerosolized amine particles[2]. |
Operational Handling Protocol
Every protocol must be a self-validating system to ensure operational integrity. Do not proceed to the next step unless the validation criteria are met.
Step-by-Step Methodology for Safe Transfer and Weighing:
-
Environmental Preparation: Clear the fume hood of incompatible materials (e.g., strong oxidizers or acids, which react exothermically with amines).
-
Validation: Verify the fume hood monitor reads a face velocity between 80-100 fpm.
-
-
PPE Inspection & Donning: Inspect all gloves for micro-tears by trapping air and applying pressure before donning. Incorrect donning is a primary vector for accidental exposure[3].
-
Weighing Strategy:
-
For Solids: Use an anti-static weigh boat. Validation: Observe the material; if it clings to the spatula or repels outward, static is present. Neutralize the field with an anti-static gun before proceeding to prevent aerosolization.
-
For Liquids/Oils: Use a positive displacement pipette. Validation: Ensure no air bubbles are trapped in the capillary. Standard air-displacement pipettes will suffer from vapor pressure interference, leading to inaccurate volumetric transfers and internal shaft contamination.
-
-
Solvation and Transfer: Dissolve the compound in the target solvent inside the fume hood before transferring it to secondary reaction vessels. Cap all vials immediately with PTFE-lined septa to contain thioether outgassing.
Waste Segregation and Disposal Plan
The presence of the bromine atom fundamentally alters the disposal pathway. Mixing this compound with standard organic waste is a severe safety violation.
-
Halogenated Segregation: All liquid waste containing 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene must be strictly segregated into designated "Halogenated Organic Waste" carboys[2].
-
Causality: Incineration of halogenated waste requires specialized high-temperature facilities equipped with alkaline scrubbers. These scrubbers neutralize the corrosive hydrobromic acid (HBr) gas produced during combustion. Introducing this compound into a non-halogenated waste stream can damage standard incinerators and release toxic gases into the atmosphere.
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in sealed solid hazardous waste containers, never in municipal trash.
Decontamination and Emergency Response
-
Surface Decontamination: Absorb spills with an inert absorbent (e.g., vermiculite). Wash the area with a mildly acidic solution (e.g., 5% citric acid) to protonate the amine, rendering it water-soluble. Follow with a surfactant (soapy water) wash to remove the lipophilic bromobenzene residues.
-
Validation: The complete absence of the distinct thioether odor indicates successful primary decontamination.
-
-
Skin Contact: Immediately doff contaminated PPE[3]. Flush the affected dermal area with copious amounts of water for at least 15 minutes. Do not apply chemical neutralizers to the skin, as the exothermic neutralization reaction can cause secondary thermal burns.
Workflow for safe handling, decontamination, and disposal of halogenated thioether amines.
References
- "1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene | C10H14BrNS | CID 12130488 - PubChem", nih.gov,
- "Read 'Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version' at NAP.
- "OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals", osh
- "Staying Safe: A Guide to Personal Protective Equipment - OSHA Education Center", oshaeduc
Sources
- 1. 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene | C10H14BrNS | CID 12130488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 3. oshaeducationcenter.com [oshaeducationcenter.com]
- 4. oshatraining.com [oshatraining.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
